molecular formula C32H55NO25 B11829232 Lacto-N-fucopentaose V

Lacto-N-fucopentaose V

Katalognummer: B11829232
Molekulargewicht: 853.8 g/mol
InChI-Schlüssel: TVVLIFCVJJSLBL-ALBZBJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lacto-N-fucopentaose V is a useful research compound. Its molecular formula is C32H55NO25 and its molecular weight is 853.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C32H55NO25

Molekulargewicht

853.8 g/mol

IUPAC-Name

N-[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4S,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-/m0/s1

InChI-Schlüssel

TVVLIFCVJJSLBL-ALBZBJDESA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]([C@H](C=O)O)[C@@H]([C@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Lacto-N-fucopentaose V: A Technical Guide on Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human milk oligosaccharide (HMO) Lacto-N-fucopentaose V (LNFP V), focusing on its molecular structure and biological functions. The information presented herein is intended to support research and development efforts in the fields of nutrition, immunology, and therapeutic agent design.

Molecular Structure of this compound

This compound is a neutral pentasaccharide, a complex carbohydrate composed of five monosaccharide units.[1] Its chemical formula is C32H55NO25, with a molecular weight of 853.77 g/mol .[2][3] The constituent monosaccharides are D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), D-glucose (Glc), and L-fucose (Fuc).

The precise arrangement and glycosidic linkages of these units are crucial for the biological activity of LNFP V. The structure is defined as:

Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc [3][4]

This can be broken down as follows:

  • A lactose (B1674315) (Galβ1-4Glc) core.

  • A lacto-N-biose (Galβ1-3GlcNAc) unit linked to the galactose of the lactose core.

  • A fucose molecule attached to the glucose of the lactose core.

A key structural feature is the α1,3-linkage of the fucose residue to the glucose unit.[5] This specific linkage distinguishes it from its isomers, such as Lacto-N-fucopentaose I, II, and III, and is critical in determining its interaction with host and microbial receptors.

G

Caption: Molecular structure of this compound.

Biological Functions and Mechanisms of Action

Human milk oligosaccharides are not readily digested by the infant, suggesting their primary roles are not directly nutritional. Instead, they function as bioactive molecules that shape the infant's gut microbiome and immune system.

Prebiotic Activity

LNFP V, like many other HMOs, is believed to exert a prebiotic effect by selectively promoting the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Bacteroides. These bacteria possess the necessary glycoside hydrolases to break down the complex structure of LNFP V and utilize it as a carbon source. The fermentation of LNFP V by these commensal bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. These SCFAs contribute to a lower intestinal pH, which inhibits the growth of pathogenic bacteria and provides an energy source for colonocytes, thereby strengthening the gut barrier function.

Immunomodulatory Effects

The immunomodulatory properties of fucosylated HMOs are an area of intense research. While much of the specific research has focused on its isomer, Lacto-N-fucopentaose III (LNFPIII), the shared structural motifs suggest potential overlapping functions. LNFPIII has been shown to modulate immune responses by interacting with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptor 4 (TLR4) and C-type lectin receptors like DC-SIGN.[6][7] This interaction can lead to a dampening of inflammatory responses and a skewing of the T-helper cell balance towards a Th2-dominant profile, which is generally less inflammatory.[6]

For instance, in studies involving HIV-infected macrophages, treatment with a dextran-conjugated form of LNFPIII led to a significant increase in the production of anti-HIV β-chemokines and a reduction in the expression of pro-inflammatory cytokines.[8]

Cytokine/ChemokineHIV-infected (pg/mL)HIV-infected + LNFPIII-dextran (pg/mL)p-value
MIP-1α (CCL3)84.48 ± 22155 ± 40.40.03
MIP-1β (CCL4)208.14 ± 112319.9 ± 131.20.02
CCL5125.6 ± 26.54198.53 ± 30.90.02
IL-1β (relative expression)2.21 ± 0.61.1 ± 0.40.04
IL-18 (relative expression)0.23 ± 0.050.02 ± 0.0050.004
Table 1: Effect of LNFPIII-dextran on cytokine and chemokine production in HIV-infected macrophages. Data are presented as mean ± SEM.[8]

This suggests a potential role for fucosylated oligosaccharides like LNFP V in modulating immune responses in infectious and inflammatory conditions.

G LNFPV This compound TLR4 Toll-like Receptor 4 (TLR4) LNFPV->TLR4 Binds to ImmuneCell Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) TLR4->ImmuneCell Signaling Intracellular Signaling Cascade (e.g., reduced JNK/p38, NF-κB modulation) ImmuneCell->Signaling Initiates Cytokines Altered Cytokine Profile Signaling->Cytokines Leads to Th2 Th2 Polarization Signaling->Th2 Promotes

Caption: Proposed immunomodulatory signaling of fucosylated oligosaccharides.

Anti-Adhesive Antimicrobial Properties

LNFP V can act as a soluble decoy receptor, mimicking the glycans on the surface of host epithelial cells. Pathogenic bacteria, such as certain strains of Escherichia coli and Campylobacter jejuni, often initiate infection by binding to these surface glycans. By binding to LNFP V in the intestinal lumen, the pathogens are prevented from adhering to the intestinal wall and are subsequently cleared from the gut.[9] This anti-adhesive mechanism is a key component of the protective effects of HMOs against infectious diarrhea in infants.[10]

Studies on other fucosylated HMOs have demonstrated significant inhibition of pathogen adhesion. For example, 3-fucosyllactose (B594375) has been shown to reduce the adhesion of enterotoxigenic E. coli to Caco-2 intestinal epithelial cells by 43%.[9]

Experimental Protocols

Quantification of this compound in Biological Samples

A common method for the analysis and quantification of HMOs is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[11]

Objective: To quantify the concentration of LNFP V in a complex biological matrix such as human milk or infant formula.

Methodology:

  • Sample Preparation:

    • Lyophilize the liquid sample to remove water.

    • Reconstitute the dried sample in a known volume of a suitable solvent, such as a 1:1 ethanol/water mixture.

    • Centrifuge the sample to pellet proteins and other insoluble components.

    • Collect the supernatant for analysis. For samples with high lactose content, enzymatic digestion of lactose may be employed prior to solid-phase extraction to isolate the oligosaccharide fraction.[12]

  • Chromatographic Separation:

    • HPLC System: A system such as the Dionex Ultimate 3000 RS.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column, for example, a HILIC-OH5 column (2.1x150mm, 2.7µm).

    • Mobile Phase A: 20mM ammonium (B1175870) formate (B1220265) in water, pH 4.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from high to low concentration of solvent B.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q Exactive Plus hybrid FT mass spectrometer.

    • Ionization Source: Heated electrospray ionization (HESI) in negative mode.

    • Scan Mode: Full scan mode for detection and parallel reaction monitoring (PRM) for targeted MS/MS fragmentation and quantification.

    • Mass Range: m/z 200-1500.

  • Quantification:

    • Prepare a series of calibration standards of purified LNFP V at known concentrations (e.g., 10 to 5000 ng/mL).

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of LNFP V in the sample by interpolating its peak area on the calibration curve.

G start Biological Sample (e.g., Human Milk) prep Sample Preparation (Lyophilization, Reconstitution, Centrifugation) start->prep hplc HPLC Separation (HILIC Column) prep->hplc ms Mass Spectrometry (HESI, Full Scan, PRM) hplc->ms data Data Analysis (Peak Integration) ms->data quant Quantification (Calibration Curve) data->quant end LNFP V Concentration quant->end

Caption: Workflow for the quantification of LNFP V by LC-MS.

In Vitro Pathogen Adhesion Assay

This assay is used to evaluate the ability of LNFP V to inhibit the binding of pathogenic bacteria to intestinal epithelial cells.[9]

Objective: To determine the anti-adhesive properties of LNFP V against a specific pathogen.

Methodology:

  • Cell Culture:

    • Culture a human intestinal epithelial cell line, such as Caco-2, to confluence in appropriate cell culture plates (e.g., 24-well plates).

  • Bacterial Culture:

    • Grow the pathogenic bacterial strain (e.g., enterotoxigenic E. coli) to the mid-logarithmic phase in a suitable broth medium.

    • Wash the bacteria with phosphate-buffered saline (PBS) and resuspend to a defined concentration.

  • Inhibition Assay (Pre-incubation Method):

    • Prepare solutions of LNFP V at various concentrations in cell culture medium. A negative control (medium only) and a positive control (another known inhibitory oligosaccharide) should be included.

    • Pre-incubate the bacterial suspension with the different concentrations of LNFP V for a set period (e.g., 1 hour at 37°C).

    • Remove the culture medium from the Caco-2 cells and add the bacteria/LNFP V mixtures to the wells.

    • Incubate for a defined period (e.g., 1-2 hours) to allow for bacterial adhesion.

  • Quantification of Adhesion:

    • Wash the Caco-2 cell monolayers thoroughly with PBS to remove non-adherent bacteria.

    • Lyse the Caco-2 cells with a detergent solution (e.g., Triton X-100) to release the adherent bacteria.

    • Perform serial dilutions of the lysate and plate on agar (B569324) plates to determine the number of colony-forming units (CFUs).

    • Calculate the percentage of adhesion inhibition relative to the control without LNFP V.

Conclusion

This compound is a structurally defined human milk oligosaccharide with significant potential for influencing infant health through its prebiotic, immunomodulatory, and anti-adhesive properties. Its specific structure, particularly the α1,3-fucosidic linkage, is fundamental to its biological activity. Further research into the precise mechanisms of action of LNFP V will be crucial for its potential application in infant formula, functional foods, and as a novel therapeutic agent for infectious and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important bioactive molecule.

References

The Biological Activity of Lacto-N-fucopentaose V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO) found in the milk of non-secretor mothers. As a member of the fucosylated oligosaccharides, LNFP V is structurally related to other isomers such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), which have demonstrated a range of biological activities, including immunomodulation, anti-pathogenic effects, and prebiotic functions. While research directly investigating the biological roles of LNFP V is currently limited, this guide synthesizes the available evidence for LNFP V and provides context from studies on its closely related isomers to illuminate its potential biological functions and guide future research.

Inhibition of Pathogen Adhesion

The most direct evidence for the biological activity of this compound lies in its ability to interact with pathogenic bacterial lectins, suggesting a role as a soluble decoy receptor that can inhibit pathogen adhesion to host cells.

Binding to Pseudomonas aeruginosa Lectin PA-IIL

Pseudomonas aeruginosa is an opportunistic pathogen that utilizes the fucose-binding lectin PA-IIL to adhere to host tissues. A key study demonstrated that LNFP V, which contains the Lewis x (Lex) trisaccharide, binds to PA-IIL with a higher affinity than L-fucose alone, indicating it can act as an effective inhibitor of this interaction.[1]

The interaction between LNFP V and PA-IIL was quantified using Isothermal Titration Calorimetry (ITC), which measures the thermodynamic parameters of binding.

LigandAssociation Constant (Ka) (M-1)Relative Affinity vs. L-fucoseReference
L-fucose3.3 x 1051[1]
This compound (LNFP V) 1.7 x 106 ~5.2 [1]
Lacto-N-fucopentaose II (LNFP II)2.6 x 106~7.9[1]
Lewis a trisaccharide4.7 x 106~14.2[1]

Table 1: Thermodynamic binding parameters of various fucosylated oligosaccharides to Pseudomonas aeruginosa lectin PA-IIL.[1]

Experimental Protocols

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Methodology:

  • Sample Preparation: The PA-IIL lectin and LNFP V are extensively dialyzed against the same buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 100 µM CaCl₂, pH 7.5) to minimize heat of dilution effects.

  • ITC Instrument Setup: A microcalorimeter is used, with the sample cell (containing the lectin solution, typically at a concentration of 0.1-0.2 mM) and the reference cell (containing the dialysis buffer). The injection syringe is filled with the LNFP V solution (typically at a concentration 10-20 times that of the lectin).

  • Titration: A series of small injections (e.g., 5-10 µL) of the LNFP V solution are made into the sample cell. The heat change after each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of LNFP V to PA-IIL. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[1][2][3]

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Dialysis Dialysis of Lectin and LNFP V in identical buffer Concentration Accurate Concentration Determination Dialysis->Concentration Degassing Degassing of Solutions Concentration->Degassing LoadLectin Load Lectin into Sample Cell Degassing->LoadLectin LoadLNFPV Load LNFP V into Injection Syringe Degassing->LoadLNFPV Titration Inject LNFP V into Lectin Solution LoadLectin->Titration LoadLNFPV->Titration MeasureHeat Measure Heat Change per Injection Titration->MeasureHeat PlotData Plot Heat Change vs. Molar Ratio MeasureHeat->PlotData FitModel Fit Data to a Binding Model PlotData->FitModel DetermineParams Determine Ka, ΔH, n FitModel->DetermineParams

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

ELLA is a solid-phase assay used to determine the relative binding affinities of carbohydrates.

Methodology:

  • Plate Coating: Microtiter plates are coated with a fucosylated glycoprotein (B1211001) (e.g., porcine stomach mucin) that is recognized by the lectin.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a carbohydrate-free blocking agent (e.g., bovine serum albumin).

  • Competitive Binding: Biotinylated PA-IIL lectin is pre-incubated with varying concentrations of the inhibitor (LNFP V or other oligosaccharides). This mixture is then added to the coated wells.

  • Detection: The amount of biotinylated lectin bound to the plate is detected using a streptavidin-enzyme conjugate (e.g., streptavidin-peroxidase).

  • Signal Generation: A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The concentration of inhibitor that causes 50% inhibition of lectin binding (IC50) is determined.[4][5]

Immunomodulatory Effects: Insights from Isomers

Disclaimer: There is currently a lack of direct scientific evidence on the immunomodulatory activities of this compound. The following data is based on studies of its isomers, Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III). While structurally similar, it cannot be assumed that LNFP V will exhibit the same biological activities or potencies. This information is provided to guide future research into the potential immunomodulatory role of LNFP V.

Fucosylated HMOs are known to modulate the immune system, often promoting a shift towards an anti-inflammatory or Th2-dominant response.

Effects on Immune Cell Proliferation and Cytokine Production

Studies on LNFP I have shown that it can modulate the proliferation of mononuclear cells (MNCs) and alter the production of key cytokines involved in the inflammatory response.

IsomerCell TypeTreatmentEffectQuantitative DataReference
LNFP I Human MNCs (from healthy controls and MS patients)LPS-activatedDecreased proliferationDose-dependent inhibition (up to ~25% at 100 µg/mL)
LNFP I Human MNCs (from MS patients)LPS-activatedDecreased IL-12 productionSignificant reduction (p=0.01)
LNFP I Human MNCs (from MS patients)LPS-activatedDecreased IFN-γ productionSignificant reduction (p<0.001)
LNFP I Human MNCsLPS-activatedIncreased IL-10 productionData not quantified
LNFP III Murine splenocytes (from EAE model)MOG35-55 peptideIncreased IL-4, IL-5, IL-10, IL-13Significant increases relative to IFN-γ and IL-17[6]

Table 2: Immunomodulatory effects of Lacto-N-fucopentaose isomers I and III on immune cells.

Signaling Pathways in Immunomodulation

The immunomodulatory effects of fucosylated oligosaccharides like LNFP III are thought to be mediated through interactions with pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This interaction can lead to the alternative activation of these cells, promoting a Th2-type immune response.

LNFP_Immune_Signaling cluster_cytokines Cytokine Production LNFP_III Lacto-N-fucopentaose III (or other fucosylated HMOs) PRR Pattern Recognition Receptor (e.g., C-type lectin, TLR4) LNFP_III->PRR Binds to APC Antigen Presenting Cell (Macrophage, Dendritic Cell) PRR->APC on Alt_Activation Alternative Activation (M2-like phenotype) APC->Alt_Activation Induces IL10 ↑ IL-10 Alt_Activation->IL10 IFNg ↓ IFN-γ Alt_Activation->IFNg IL12 ↓ IL-12 Alt_Activation->IL12 T_Cell T Helper Cell Alt_Activation->T_Cell Influences Anti_Inflammatory Anti-inflammatory Response IL10->Anti_Inflammatory IL4 ↑ IL-4 IL5 ↑ IL-5 IL13 ↑ IL-13 Th2 Th2 Differentiation T_Cell->Th2 Promotes Th2->IL4 Th2->IL5 Th2->IL13 Th2->Anti_Inflammatory

Proposed signaling pathway for immunomodulation by fucosylated HMOs.

Prebiotic Activity: Insights from Isomers

Disclaimer: Direct studies on the prebiotic activity of this compound are lacking. The information below is derived from research on other fucosylated HMOs and their utilization by gut microbiota.

HMOs are considered the first prebiotics in human life, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. The ability to utilize specific HMOs varies between different bacterial species and even strains.

Utilization by Gut Microbiota

While specific data for LNFP V is not available, studies have shown that fucosylated HMOs can be utilized by certain infant-associated bifidobacteria. For instance, Bifidobacterium longum subsp. infantis possesses the genetic machinery to metabolize a wide range of HMOs. The utilization of these complex carbohydrates can lead to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which have numerous benefits for gut health.

HMOBacterial GroupEffectReference
2'-FL and LNnTAdult gut microbiotaIncreased abundance of Bifidobacterium[7]
LNFP ICaenorhabditis elegans gut microbiotaIncreased abundance of Micromonospora, Vibrio, etc.[8]
LNFP ICaenorhabditis elegans gut microbiotaDecreased abundance of Sphingobacterium, Stenotrophomonas[8]

Table 3: Effects of fucosylated HMOs on gut microbiota composition.

Conclusion and Future Directions

The biological activity of this compound is an emerging area of research. Current direct evidence strongly supports its role as an inhibitor of pathogen adhesion through its interaction with the Pseudomonas aeruginosa lectin PA-IIL. While in-depth studies on its immunomodulatory and prebiotic effects are yet to be conducted, the activities of its isomers, LNFP I and LNFP III, suggest that LNFP V may also possess important functions in modulating the immune system and shaping the gut microbiota.

Future research should focus on:

  • Directly assessing the immunomodulatory effects of LNFP V on various immune cell types and in different disease models.

  • Investigating the prebiotic potential of LNFP V by studying its utilization by specific probiotic strains and its impact on the composition and function of the gut microbiome.

  • Screening for interactions between LNFP V and other pathogen lectins to broaden our understanding of its anti-adhesive properties.

  • Conducting comparative studies of all Lacto-N-fucopentaose isomers to elucidate structure-function relationships.

A deeper understanding of the biological activities of this compound will be crucial for its potential application in infant nutrition, functional foods, and as a therapeutic agent for infectious and inflammatory diseases.

References

Lacto-N-fucopentaose V: A Technical Guide to its Role in Gut Microbiota Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Lacto-N-fucopentaose V

This compound (LNFP V) is a complex pentasaccharide belonging to the diverse family of human milk oligosaccharides (HMOs). As a prominent fucosylated HMO, LNFP V plays a crucial role in the early-life development of the gut microbiome and holds significant potential for therapeutic applications in gut health. Its unique structure, featuring a fucose sugar molecule, makes it a selective substrate for beneficial gut bacteria, thereby influencing microbial composition, metabolic output, and host-microbe interactions. This technical guide provides a comprehensive overview of the current understanding of LNFP V's role in gut microbiota modulation, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Structure of this compound:

  • Molecular Formula: C32H55NO25[1]

  • Molecular Weight: 853.8 g/mol [1]

  • Synonyms: LNFPV, LNF V[2]

  • Glycan Structure: Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc[2]

LNFP V is found in human milk and other biofluids, where it contributes to the intricate array of non-digestible carbohydrates that shape the infant gut ecosystem.[3] The fucosylated derivatives of core HMO structures, such as Lacto-N-tetraose (LNT), are recognized for their significant physiological effects, including modification of the intestinal microbiota and immunomodulation.[4]

Modulation of Gut Microbiota Composition by Fucosylated HMOs

While specific quantitative data on the fermentation of LNFP V by gut microbiota is emerging, extensive research on structurally similar fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), provides valuable insights into its likely effects. These studies consistently demonstrate the potent prebiotic activity of fucosylated HMOs, particularly their ability to selectively promote the growth of beneficial bacteria.

In Vitro Fermentation with Infant Fecal Microbiota

In vitro fermentation models using fecal samples from infants have shown that fucosylated HMOs significantly alter the microbial landscape. Notably, these compounds are selectively utilized by specific bacterial genera, leading to a shift in the overall community structure.

Table 1: Comparative Fermentation of Fucosylated HMOs by Infant Fecal Microbiota

Parameter3'-Fucosyllactose (3'-FL)2'-Fucosyllactose (2'-FL)Reference
Predominantly Enriched Genera Bacteroides, EnterococcusBifidobacterium
Growth of Specific Probiotic Strains

Studies on isolated probiotic strains further highlight the selective metabolism of fucosylated HMOs. Bifidobacterium and Bacteroides are two key genera known to possess the enzymatic machinery required to degrade and utilize these complex sugars. The ability of certain Bacteroides species, such as Bacteroides fragilis, to produce α1,3/4-fucosyltransferases underscores their adaptation to utilizing fucosylated substrates like LNFP V.[5]

Table 2: Growth of Specific Probiotic Strains on Fucosylated HMOs (AUC - Area Under the Curve)

Bacterial StrainGrowth on 3'-FL (AUC)Growth on 2'-FL (AUC)Reference
Bifidobacterium infantisHighHigh
Bifidobacterium bifidumModerateHigh
Bacteroides vulgatusHighModerate
Bacteroides thetaiotaomicronHighModerate

Metabolic Output: Short-Chain Fatty Acid (SCFA) Production

The fermentation of fucosylated HMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial signaling molecules with wide-ranging effects on host health. The primary SCFAs produced are acetate, propionate, and butyrate.

SCFA Production in Adult Gut Microbiota Models

The Simulator of Human Intestinal Microbial Ecosystem (SHIME®) is a dynamic in vitro model that mimics the conditions of the human gastrointestinal tract. Studies using this model with adult fecal microbiota have demonstrated that fucosylated HMOs lead to a significant increase in SCFA concentrations.

Table 3: SCFA Production from Fucosylated HMOs in an Adult SHIME® Model

SCFAChange with 2'-FLChange with 3'-FLReference
Acetate IncreasedIncreased
Propionate IncreasedIncreased
Butyrate IncreasedIncreased
SCFA Production in Infant Gut Microbiota Models

In vitro fermentation with infant fecal microbiota also shows robust SCFA production from fucosylated HMOs. Acetate and lactate (B86563) are typically the primary metabolites.

Table 4: Primary Metabolites from Fucosylated HMO Fermentation by Infant Fecal Microbiota

MetaboliteProduction Level (2'-FL & 3'-FL)Reference
Acetate 98-104 mM[6]
Lactate 9-19 mM[6]

Mechanisms of Action: Modulation of Host Signaling Pathways

Fucosylated HMOs, including LNFP V, and their fermentation products (SCFAs) can directly interact with host cells to modulate signaling pathways involved in gut barrier function and immune responses.

Enhancement of Gut Barrier Integrity

A key mechanism of action is the strengthening of the intestinal epithelial barrier. Fucosylated HMOs have been shown to upregulate the expression of tight junction proteins, such as ZO-1, Claudin-1, and Occludin.[7] This enhancement of the physical barrier reduces intestinal permeability, thereby preventing the translocation of harmful substances from the gut lumen into the bloodstream.[8][9]

Gut_Barrier_Signaling LNFPV This compound SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) LNFPV->SCFAs Bacterial Fermentation IEC Intestinal Epithelial Cells LNFPV->IEC Direct Interaction SCFAs->IEC Signaling TJ_Proteins Tight Junction Proteins (ZO-1, Occludin, Claudin-1) IEC->TJ_Proteins Upregulation of Expression Gut_Barrier Enhanced Gut Barrier Function TJ_Proteins->Gut_Barrier Permeability Decreased Intestinal Permeability Gut_Barrier->Permeability Experimental_Workflow start Start fecal_prep Fecal Sample Preparation (Homogenization & Dilution) start->fecal_prep inoculation Inoculation of Batch Cultures (1% w/v fecal slurry) fecal_prep->inoculation incubation Anaerobic Incubation (37°C, 24-48h) inoculation->incubation sampling Sampling at Time Points (0h, 24h, 48h) incubation->sampling analysis Sample Analysis sampling->analysis microbiota Microbiota Analysis (16S rRNA sequencing, qPCR) analysis->microbiota metabolites Metabolite Analysis (SCFA by GC/HPLC) analysis->metabolites end End microbiota->end metabolites->end

References

Lacto-N-fucopentaose V as a Prebiotic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide and a member of the diverse family of human milk oligosaccharides (HMOs).[1] Structurally, it is a complex sugar molecule that is not readily digested by human intestinal enzymes, allowing it to reach the colon intact. There, it can be selectively utilized by beneficial gut microorganisms, a key characteristic of a prebiotic. This technical guide provides a comprehensive overview of the current understanding of LNFP V as a prebiotic, focusing on its impact on the gut microbiota, production of microbial metabolites, and potential immunomodulatory effects. While research specifically on LNFP V is emerging, this guide also draws upon data from closely related fucosylated HMOs to provide a broader context for its potential mechanisms and benefits.

Prebiotic Effects of Fucosylated Oligosaccharides

In vitro studies have consistently demonstrated the prebiotic potential of fucosylated oligosaccharides, a class of compounds to which LNFP V belongs. These complex carbohydrates have been shown to selectively stimulate the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus.

Modulation of Gut Microbiota Composition

The primary prebiotic effect of fucosylated HMOs is the significant enrichment of bifidobacterial populations. While specific quantitative data for LNFP V is limited in publicly available literature, studies on other fucosylated HMOs provide a strong indication of its likely effects. For instance, in vitro fermentation of infant fecal microbiota with total HMOs, which contain a mixture of fucosylated oligosaccharides, has been shown to significantly increase the proportion of Bifidobacterium spp.[1]

Table 1: Illustrative Changes in Gut Microbiota Composition following in vitro Fermentation with Prebiotics

PrebioticBacterial GroupChange in AbundanceReference
Fructooligosaccharides (FOS)BifidobacteriumSignificant Increase[2]
Galactooligosaccharides (GOS)BifidobacteriumSignificant Increase[2]
Fucosylated HMOs (general)Bifidobacterium spp.Increased Proportion[1]
Fucosylated HMOs (general)Escherichia and C. perfringensDecreased Proportion[2]

Note: This table provides illustrative data from studies on various prebiotics to highlight the expected type of microbial shifts. Specific quantitative data for LNFP V is not currently available in the cited literature.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics like LNFP V by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate (B1217596), and butyrate (B1204436). These metabolites play a crucial role in maintaining gut health. Acetate is a primary energy source for colonocytes, while propionate is involved in gluconeogenesis and butyrate is a key energy source for colonic epithelial cells and has anti-inflammatory properties.[3] Studies on fucosylated HMOs have demonstrated their ability to increase the production of these beneficial metabolites.[4]

Table 2: Illustrative Short-Chain Fatty Acid Production from in vitro Fecal Fermentation with Prebiotics

PrebioticAcetate (µmol/g)Propionate (µmol/g)Butyrate (µmol/g)Total SCFAs (µmol/g)Reference
Control (no substrate)VariableVariableVariableVariable[5][6]
Fructooligosaccharides (FOS)IncreasedIncreasedIncreasedSignificantly Increased[5]
Galactooligosaccharides (GOS)IncreasedIncreasedIncreasedSignificantly Increased[5]
Fucosylated HMOs (general)Elevated Lactate--Increased Total Acids[1]

Note: This table presents illustrative data on SCFA production from various prebiotics. Specific concentrations resulting from LNFP V fermentation are not available in the cited literature. The data for fucosylated HMOs highlights an increase in total acids, with a notable elevation in lactate.

Experimental Protocols

Detailed experimental protocols for evaluating the prebiotic potential of a specific compound like LNFP V are critical for reproducible research. Below are generalized methodologies for key experiments, which can be adapted for the specific investigation of LNFP V.

In Vitro Fecal Fermentation

This method simulates the conditions of the human colon to assess the fermentability of a substrate and its impact on the gut microbiota.

  • Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline (PBS) solution.[1]

  • Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared and sterilized. The medium is then reduced to create an anaerobic environment.

  • Substrate Addition: LNFP V is added to the fermentation medium at a defined concentration (e.g., 10 mg/mL). A negative control (no substrate) and a positive control with a known prebiotic (e.g., FOS or GOS) are included.

  • Inoculation and Incubation: The fecal slurry is added to the medium containing the test substrates. The cultures are incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling and Analysis: Samples are collected at different time points (e.g., 0, 12, 24, 48 hours) for analysis of microbial composition (via 16S rRNA sequencing) and SCFA concentrations (via gas chromatography).

16S rRNA Gene Sequencing for Microbiota Analysis

This technique is used to identify and quantify the different bacterial taxa present in a sample.

  • DNA Extraction: Bacterial DNA is extracted from the fermentation samples using a commercially available kit.

  • PCR Amplification: The 16S rRNA gene is amplified using universal primers targeting a specific hypervariable region (e.g., V3-V4).

  • Library Preparation and Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform (e.g., Illumina MiSeq).

  • Data Analysis: The sequencing reads are processed using bioinformatics pipelines to classify the bacterial taxa and determine their relative abundances.

Short-Chain Fatty Acid Analysis

Gas chromatography (GC) is the standard method for quantifying SCFAs.

  • Sample Preparation: Fermentation samples are acidified and centrifuged to precipitate proteins. The supernatant containing the SCFAs is collected.

  • Derivatization (optional but common): SCFAs are often derivatized to improve their volatility for GC analysis.

  • GC Analysis: The prepared samples are injected into a gas chromatograph equipped with a flame ionization detector (FID). The concentrations of acetate, propionate, and butyrate are determined by comparing the peak areas to those of known standards.

Signaling Pathways and Immunomodulation

Fucosylated oligosaccharides have been shown to exert immunomodulatory effects, though the specific signaling pathways activated by LNFP V are still under investigation. Research on the related compound, Lacto-N-fucopentaose III (LNFP-III), suggests potential mechanisms that may be shared by LNFP V.

Potential Immunomodulatory Mechanisms

LNFP-III has been shown to skew the immune response towards a Th2 dominant profile, characterized by the increased production of cytokines like IL-4, IL-5, and IL-10, and a reduction in the pro-inflammatory cytokine IFN-γ.[7] This suggests a potential anti-inflammatory role for fucosylated oligosaccharides.

Signaling Pathway Diagrams

The interaction of gut microbiota and their metabolites with intestinal and immune cells can trigger various signaling pathways. While direct evidence for LNFP V is lacking, the following diagrams illustrate plausible pathways based on the known functions of prebiotics and the immunomodulatory effects of related HMOs.

Prebiotic_Metabolism_and_SCFA_Production This compound This compound Fermentation Fermentation This compound->Fermentation Utilization by Gut Microbiota (e.g., Bifidobacterium) Gut Microbiota (e.g., Bifidobacterium) Gut Microbiota (e.g., Bifidobacterium)->Fermentation Short-Chain Fatty Acids (SCFAs) Short-Chain Fatty Acids (SCFAs) Fermentation->Short-Chain Fatty Acids (SCFAs) Acetate Acetate Short-Chain Fatty Acids (SCFAs)->Acetate Propionate Propionate Short-Chain Fatty Acids (SCFAs)->Propionate Butyrate Butyrate Short-Chain Fatty Acids (SCFAs)->Butyrate

Caption: Metabolic fate of LNFP V in the colon.

SCFA_Signaling_in_Intestinal_Epithelial_Cells cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial Cell SCFAs SCFAs GPCRs G-protein coupled receptors (e.g., GPR41, GPR43) SCFAs->GPCRs binds to HDAC Inhibition Histone Deacetylase Inhibition SCFAs->HDAC Inhibition enters cell and causes Signaling Cascades Signaling Cascades GPCRs->Signaling Cascades Gene Expression Modulation Gene Expression Modulation HDAC Inhibition->Gene Expression Modulation Signaling Cascades->Gene Expression Modulation Tight Junction Protein Expression Increased Tight Junction Protein Expression Gene Expression Modulation->Tight Junction Protein Expression Anti-inflammatory Cytokine Production Anti-inflammatory Cytokine Production Gene Expression Modulation->Anti-inflammatory Cytokine Production

Caption: SCFA signaling in intestinal cells.

Immunomodulatory_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., Macrophage) Fucosylated Oligosaccharide (e.g., LNFP V) Fucosylated Oligosaccharide (e.g., LNFP V) Pattern Recognition Receptors (PRRs) PRRs (e.g., TLRs) Fucosylated Oligosaccharide (e.g., LNFP V)->Pattern Recognition Receptors (PRRs) interacts with Signaling Adaptors Signaling Adaptors Pattern Recognition Receptors (PRRs)->Signaling Adaptors MAPK Pathway MAPK (p38, ERK, JNK) Signaling Adaptors->MAPK Pathway NF-κB Pathway NF-κB Signaling Adaptors->NF-κB Pathway Transcription Factors Transcription Factors MAPK Pathway->Transcription Factors NF-κB Pathway->Transcription Factors Cytokine Gene Expression Cytokine Gene Expression Transcription Factors->Cytokine Gene Expression Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cytokine Gene Expression->Pro-inflammatory Cytokines Anti-inflammatory Cytokines ↑ Anti-inflammatory Cytokines (e.g., IL-10) Cytokine Gene Expression->Anti-inflammatory Cytokines

Caption: Potential immunomodulatory signaling.

Conclusion and Future Directions

This compound, as a fucosylated human milk oligosaccharide, holds significant promise as a novel prebiotic agent. Based on the evidence from related compounds, it is likely to promote the growth of beneficial gut bacteria, particularly Bifidobacterium species, and increase the production of health-promoting short-chain fatty acids. Furthermore, it may possess immunomodulatory properties that contribute to gut homeostasis and a balanced immune response.

However, there is a clear need for further research to elucidate the specific effects of LNFP V. Future studies should focus on:

  • Quantitative Analysis: Conducting in vitro and in vivo studies to generate precise quantitative data on the effects of LNFP V on microbial composition and SCFA production.

  • Mechanism of Action: Investigating the specific molecular mechanisms and signaling pathways through which LNFP V exerts its prebiotic and immunomodulatory effects.

  • Clinical Trials: Performing well-designed clinical trials to evaluate the safety and efficacy of LNFP V supplementation in human populations for various health outcomes.

The continued exploration of LNFP V will undoubtedly contribute to the development of next-generation prebiotics for improving human health.

References

The Natural Abundance of Lacto-N-fucopentaose V in Human Milk: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lacto-N-fucopentaose V (LNFP V), a significant fucosylated human milk oligosaccharide (HMO). We delve into its natural sources in human milk, with a particular focus on the influence of maternal genetics, and present quantitative data on its concentration. Furthermore, this guide offers detailed experimental protocols for the analysis of LNFP V and visual representations of its biosynthetic pathway and analytical workflow.

Introduction to this compound

This compound (LNFP V) is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). These complex sugars are the third most abundant solid component of human milk after lactose (B1674315) and lipids and play a crucial role in infant health. They are not readily digested by the infant but serve as prebiotics, shaping the gut microbiota, and are involved in immune modulation and pathogen defense.

The structure of LNFP V is Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. The presence and concentration of fucosylated HMOs like LNFP V in a mother's milk are largely determined by her genetic makeup, specifically her secretor status, which is dictated by the activity of fucosyltransferase enzymes.

Maternal Genetics and LNFP V Concentration

The synthesis of fucosylated HMOs is dependent on the activity of specific fucosyltransferases (FUTs), primarily FUT2 (Secretor gene) and FUT3 (Lewis gene). Mothers are categorized as "secretors" if they have a functional FUT2 enzyme, which adds fucose in an α1-2 linkage to precursor oligosaccharides. "Non-secretor" mothers have an inactive FUT2 enzyme.

Current research indicates that the concentration of LNFP V is significantly higher in the milk of non-secretor mothers. In the absence of FUT2 activity, the precursor, lacto-N-tetraose, is more available for fucosylation by FUT3, which adds a fucose in an α1-3 linkage to the glucose unit, resulting in the formation of LNFP V. Therefore, the genetic polymorphism of the FUT2 gene is a primary determinant of LNFP V levels in human milk.

Quantitative Data on this compound in Human Milk

The concentration of LNFP V in human milk varies among individuals and is influenced by maternal secretor status, lactation stage, and geographical location. The following table summarizes available quantitative data.

Maternal StatusLactation Stage/Time PointLNFP V Concentration (mg/L)Geographical Location/CohortReference
Non-Secretor 6 weeks postpartum140 ± 110 (mean ± SD of relative abundance)STRONG Kids 2 Cohort (USA)[1]
Secretor 6 weeks postpartum50 ± 60 (mean ± SD of relative abundance)STRONG Kids 2 Cohort (USA)[1]
Overweight Mothers2 months postpartumLower concentration compared to normal weightEuropean Cohort[2]
Normal Weight Mothers2 months postpartumHigher concentration compared to overweightEuropean Cohort[2]
Overweight Mothers3 and 4 months postpartumHigher concentration compared to normal weightEuropean Cohort[2]
Normal Weight Mothers3 and 4 months postpartumLower concentration compared to overweightEuropean Cohort[2]
FUT2- / FUT3+Not specifiedHighest concentration among milk groupsNot specified[3]

Biosynthesis of this compound

The biosynthesis of LNFP V occurs in the mammary epithelial cells. The process involves the enzymatic addition of a fucose residue to a precursor oligosaccharide, lacto-N-tetraose.

Precursor: Lacto-N-tetraose (LNT) Enzyme: Fucosyltransferase 3 (FUT3), also known as Lewis enzyme. This enzyme catalyzes the transfer of a fucose molecule from a donor substrate, GDP-fucose, to the glucose unit of LNT via an α1-3 glycosidic bond.

LNFP_V_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathway Lactose Lactose LNT Lacto-N-tetraose (LNT) Lactose->LNT Glycosyltransferases UDP_Gal UDP-Galactose UDP_GlcNAc UDP-GlcNAc GDP_Fuc GDP-Fucose LNFPV This compound (LNFP V) GDP_Fuc->LNFPV LNT->LNFPV FUT3

Biosynthetic pathway of this compound.

Experimental Protocols for Quantification of this compound

The accurate quantification of LNFP V in human milk requires robust analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) are two commonly employed techniques.

Protocol 1: Quantification of LNFP V by HPLC-MS/MS

This method offers high sensitivity and selectivity for the quantification of specific HMOs.

1. Sample Preparation: 1.1. Thaw frozen human milk samples at 4°C. 1.2. Centrifuge 1 mL of milk at 14,000 x g for 30 minutes at 4°C to remove lipids and proteins. 1.3. Collect the aqueous supernatant. 1.4. Dilute the supernatant 1:10 with deionized water. 1.5. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis: 2.1. Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. 2.2. Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size). 2.3. Mobile Phase A: 0.1% formic acid in water. 2.4. Mobile Phase B: Acetonitrile. 2.5. Gradient Elution:

  • 0-2 min: 95% B
  • 2-12 min: 95% to 60% B
  • 12-15 min: 60% B
  • 15-16 min: 60% to 95% B
  • 16-20 min: 95% B 2.6. Flow Rate: 0.3 mL/min. 2.7. Injection Volume: 5 µL. 2.8. Column Temperature: 40°C. 2.9. Mass Spectrometer Settings:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for LNFP V.
  • Optimize cone voltage and collision energy for the specific instrument and analyte.

3. Quantification: 3.1. Prepare a series of calibration standards of purified LNFP V in deionized water. 3.2. Analyze the calibration standards using the same HPLC-MS/MS method. 3.3. Construct a calibration curve by plotting the peak area against the concentration of the standards. 3.4. Determine the concentration of LNFP V in the milk samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of HMOs by HPAE-PAD

This method is well-suited for the analysis of complex carbohydrate mixtures without the need for derivatization.

1. Sample Preparation: 1.1. Dilute 100 µL of human milk with 900 µL of deionized water. 1.2. Vortex the mixture thoroughly. 1.3. Centrifuge at 10,000 x g for 15 minutes at 4°C. 1.4. Collect the clear supernatant and filter it through a 0.2 µm filter.

2. HPAE-PAD Analysis: 2.1. Chromatographic System: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode. 2.2. Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., CarboPac PA200). 2.3. Eluents:

  • A: Deionized water
  • B: 100 mM Sodium Hydroxide (NaOH)
  • C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH 2.4. Gradient Elution: Develop a gradient program to separate the various HMOs. A typical gradient involves increasing the concentration of NaOAc over time. 2.5. Flow Rate: 0.5 mL/min. 2.6. Injection Volume: 10 µL. 2.7. Column Temperature: 30°C. 2.8. PAD Waveform: Use a standard carbohydrate waveform for detection.

3. Quantification: 3.1. Prepare external calibration standards of LNFP V and other relevant HMOs. 3.2. Generate a calibration curve for each analyte based on the peak areas of the standards. 3.3. Quantify LNFP V in the milk samples by comparing their peak areas to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of LNFP V in human milk.

experimental_workflow start Start: Human Milk Sample Collection sample_prep Sample Preparation (Lipid & Protein Removal) start->sample_prep filtration Filtration (0.22 µm) sample_prep->filtration hplc_msms HPLC-MS/MS Analysis filtration->hplc_msms Primary Method hpae_pad HPAE-PAD Analysis filtration->hpae_pad Alternative Method data_acquisition Data Acquisition hplc_msms->data_acquisition hpae_pad->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End: LNFP V Concentration quantification->end

Experimental workflow for LNFP V quantification.

This technical guide provides a comprehensive overview of the natural sources of this compound in human milk, emphasizing the pivotal role of maternal genetics. The provided quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic pathway and analytical workflow are intended to be valuable resources for researchers, scientists, and professionals in the field of drug development. Further research is warranted to expand the quantitative database of LNFP V across diverse populations and to fully elucidate its biological functions and potential therapeutic applications.

References

Lacto-N-fucopentaose V: An Inquiry into its Immunomodulatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Lacto-N-fucopentaose V (LNFP V) is a complex fucosylated human milk oligosaccharide (HMO) with a structure suggesting a significant, yet largely unexplored, role in the modulation of the human immune system. While direct experimental evidence for the immunomodulatory properties of LNFP V is currently limited, its structural isomers, Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), have demonstrated potent immunomodulatory effects. This technical guide synthesizes the existing data on related fucosylated oligosaccharides to build a framework for understanding the potential immunological activities of LNFP V. We will delve into the known effects of LNFP I and LNFP III on immune cell populations, cytokine secretion, and underlying signaling pathways. Furthermore, this paper will present detailed experimental protocols and propose a hypothetical model for the mechanism of action of LNFP V, providing a roadmap for future research and drug development endeavors.

Introduction: Fucosylated Human Milk Oligosaccharides and Immunomodulation

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third most abundant solid component of human milk. Beyond their prebiotic functions, HMOs are increasingly recognized for their direct immunomodulatory activities. Fucosylated HMOs, characterized by the presence of fucose residues, are particularly potent in this regard. The specific linkage of fucose, along with the overall structure of the oligosaccharide, dictates its interaction with host immune receptors and subsequent downstream signaling events.

This compound is a pentasaccharide found in human milk, with its presence being dependent on the maternal secretor and Lewis blood group status[1][2][3]. While its precise biological functions are yet to be fully elucidated, the well-documented immunomodulatory effects of its isomers, LNFP I and LNFP III, provide a strong rationale for investigating LNFP V as a potential immunomodulatory agent.

Immunomodulatory Properties of Structurally Related Fucosylated Oligosaccharides

The immunomodulatory activities of LNFP I and LNFP III have been investigated in various in vitro and in vivo models. These studies provide valuable insights into the potential effects of LNFP V.

Effects on Mononuclear Cells and T Helper Cell Differentiation

Studies on LNFP I have shown that it can significantly decrease the proliferation of mononuclear cells (MNCs).[4] This effect is accompanied by a shift in cytokine production, characterized by a reduction in pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), and an increase in the anti-inflammatory cytokine IL-10.[4] This cytokine profile suggests a skewing of the immune response towards a T helper 2 (Th2) or regulatory T cell (Treg) phenotype, which is generally associated with anti-inflammatory and tolerance-inducing responses.

Similarly, LNFP III has been shown to promote a Th2-dominant immune profile in a mouse model of experimental autoimmune encephalomyelitis (EAE).[5] This was evidenced by increased production of Th2-associated cytokines.

Macrophage and Dendritic Cell Modulation

The immunomodulatory effects of fucosylated oligosaccharides are often mediated through their interaction with antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs). LNFP III has been reported to induce the alternative activation of macrophages, a state associated with tissue repair and anti-inflammatory functions.[6] The signaling for these effects may be mediated through pattern recognition receptors (PRRs) such as Toll-like receptor 4 (TLR4) and C-type lectin receptors like DC-SIGN.[5][7]

Quantitative Data on Immunomodulatory Effects of LNFP I and LNFP III

To facilitate a comparative understanding, the following tables summarize the quantitative data from key studies on LNFP I and LNFP III.

Table 1: Effect of Lacto-N-fucopentaose I on Cytokine Production by Mononuclear Cells

CytokineEffectCell TypeModel SystemReference
IL-12DecreaseMononuclear CellsIn vitro (Human)[4]
IFN-γDecreaseMononuclear CellsIn vitro (Human)[4]
IL-10IncreaseMononuclear CellsIn vitro (Human)[4]

Table 2: Immunomodulatory Effects of Lacto-N-fucopentaose III

EffectImmune Cell TypeKey MediatorsModel SystemReference
Skewing to Th2 profileT helper cellsIncreased Th2 cytokinesIn vivo (Mouse EAE)[5]
Alternative activationMacrophages-In vitro/In vivo[6]
Signaling activationMacrophages, Dendritic CellsTLR4, ERKIn vitro (Human)[7][8]

Proposed Signaling Pathways and Mechanisms of Action

Based on the data from LNFP I and LNFP III, a hypothetical model for the immunomodulatory action of fucosylated oligosaccharides, likely including LNFP V, can be proposed.

Receptor Binding and Internalization

Fucosylated oligosaccharides are recognized by specific C-type lectin receptors, such as DC-SIGN on dendritic cells and mannose receptors on macrophages.[4] The binding affinity and specificity are determined by the position and linkage of the fucose residue. Following receptor engagement, the oligosaccharide-receptor complex may be internalized through clathrin-mediated endocytosis, a process shown to be crucial for the immunomodulatory effects of LNFP III.[6]

G cluster_cell Antigen Presenting Cell (e.g., Macrophage, DC) LNFV This compound (LNFP V) Receptor C-type Lectin Receptor (e.g., DC-SIGN, Mannose Receptor) LNFV->Receptor Binds to Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis Triggers Signaling Intracellular Signaling Cascades (e.g., ERK, NF-κB pathways) Endocytosis->Signaling Initiates Nucleus Nucleus Signaling->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Alters Cytokine_Release Altered Cytokine Release (e.g., ↓IL-12, ↑IL-10) Gene_Expression->Cytokine_Release Leads to Immune_Response Modulated Immune Response (e.g., Th2 skewing, Treg induction) Cytokine_Release->Immune_Response Results in G cluster_workflow Experimental Workflow for Assessing LNFP V Immunomodulation PBMC_Isolation Isolate PBMCs from whole blood Monocyte_Isolation Isolate Monocytes (CD14+ selection) PBMC_Isolation->Monocyte_Isolation Macrophage_Differentiation Differentiate into Macrophages (M-CSF) Monocyte_Isolation->Macrophage_Differentiation DC_Differentiation Differentiate into Dendritic Cells (GM-CSF + IL-4) Monocyte_Isolation->DC_Differentiation Stimulation Stimulate with LNFP V +/- Pro-inflammatory stimulus Macrophage_Differentiation->Stimulation DC_Differentiation->Stimulation Analysis Analyze Outcomes Stimulation->Analysis Cytokine_Analysis Cytokine Profiling (ELISA, Luminex) Analysis->Cytokine_Analysis Cell_Phenotyping Cell Surface Marker Analysis (Flow Cytometry) Analysis->Cell_Phenotyping Gene_Expression_Analysis Gene Expression Profiling (qPCR, RNA-seq) Analysis->Gene_Expression_Analysis

References

A Technical Guide to the Biosynthetic Pathway of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biosynthetic pathway of Lacto-N-fucopentaose V (LNFP V), a significant human milk oligosaccharide (HMO). The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic synthesis, relevant quantitative data, and detailed experimental protocols.

Introduction to this compound

This compound is a pentasaccharide found in human milk, belonging to the diverse family of HMOs. These complex carbohydrates play a crucial role in infant health by shaping the gut microbiota, modulating the immune system, and offering protection against pathogens. The unique structure of LNFP V, characterized by a fucose sugar residue, imparts specific biological activities that are of growing interest for therapeutic and nutritional applications.

The Biosynthetic Pathway of this compound

The biosynthesis of LNFP V is a multi-step enzymatic process that can be achieved through both in vivo microbial fermentation and in vitro enzymatic synthesis. The core reaction involves the transfer of a fucose residue from a donor molecule to the acceptor molecule, Lacto-N-tetraose (LNT).

Key Molecules in the Pathway

The primary components involved in the synthesis of LNFP V are:

  • Lacto-N-tetraose (LNT): The acceptor molecule, a tetrasaccharide that forms the backbone of LNFP V.

  • Guanosine Diphosphate-L-fucose (GDP-L-fucose): The activated fucose donor substrate.

  • α1,3/4-Fucosyltransferase: The key enzyme that catalyzes the transfer of fucose from GDP-L-fucose to LNT.

Enzymatic Reaction

The central enzymatic reaction for the synthesis of LNFP V is the fucosylation of LNT. An α1,3/4-fucosyltransferase transfers an L-fucose unit from GDP-L-fucose to the C-3 hydroxyl group of the glucose residue in LNT, forming an α1,3-glycosidic linkage. This specific linkage defines the structure of this compound.

Several α1,3/4-fucosyltransferases with the capability to synthesize LNFP V have been identified from various microorganisms, including Bacteroides fragilis and Helicobacter pylori.[1]

Upstream Synthesis of Precursors

A complete understanding of the LNFP V biosynthetic pathway also requires consideration of the synthesis of its precursors, LNT and GDP-L-fucose.

LNT can be synthesized from lactose (B1674315) through a two-step enzymatic process:

  • Formation of Lacto-N-triose II (LNT II): A β-1,3-N-acetylglucosaminyltransferase (LgtA) transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to lactose.

  • Formation of Lacto-N-tetraose (LNT): A β-1,3-galactosyltransferase (WbgO) adds a galactose residue from UDP-galactose to LNT II.

The fucose donor, GDP-L-fucose, can be synthesized through two primary pathways: the de novo pathway and the salvage pathway. In microbial production systems, these pathways are often engineered to ensure a sufficient supply of this crucial precursor.

Quantitative Data

The efficiency of LNFP V biosynthesis can be evaluated through various quantitative parameters. The following tables summarize key data from studies on LNFP V production.

ParameterValueOrganism/Enzyme SystemReference
LNFP V Titer 25.68 g/LFed-batch cultivation of engineered Escherichia coli[1]
LNFP V Productivity 0.56 g/L·hFed-batch cultivation of engineered Escherichia coli[1]

Table 1: In vivo production of this compound.

Enzyme SourceAcceptor Substratekcat/Km (s⁻¹mM⁻¹)Reference
Helicobacter pylori FucTIIIType-2 LacNAc39-fold higher than Type-1 LacNAc

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of LNFP V.

General In Vitro Enzymatic Synthesis of LNFP V

This protocol describes a general procedure for the enzymatic synthesis of LNFP V from LNT and GDP-L-fucose.

Materials:

  • Lacto-N-tetraose (LNT)

  • GDP-L-fucose

  • Recombinant α1,3/4-fucosyltransferase (e.g., from Bacteroides fragilis)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) (10 mM)

  • Bovine Serum Albumin (BSA) (0.1 mg/mL)

  • Sodium azide (B81097) (0.02%)

  • Purified water

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, BSA, and sodium azide.

  • Add LNT and GDP-L-fucose to the reaction mixture to the desired final concentrations.

  • Initiate the reaction by adding the purified α1,3/4-fucosyltransferase.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a specified duration (e.g., 1-24 hours), with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5 minutes).

  • Purify the synthesized LNFP V from the reaction mixture using techniques like size-exclusion chromatography or preparative HPLC.

Purification of Recombinant α1,3/4-Fucosyltransferase

This protocol outlines the purification of a His-tagged recombinant α1,3/4-fucosyltransferase expressed in E. coli.

Materials:

  • E. coli cell pellet expressing the recombinant fucosyltransferase

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Lysozyme (B549824)

  • DNase I

Procedure:

  • Resuspend the E. coli cell pellet in lysis buffer.

  • Add lysozyme and DNase I and incubate on ice to facilitate cell lysis.

  • Sonicate the cell suspension to ensure complete lysis.

  • Centrifuge the lysate to pellet cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged fucosyltransferase from the column using the elution buffer.

  • Collect the eluted fractions and analyze for protein purity using SDS-PAGE.

  • Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

biosynthetic_pathway cluster_precursors Precursor Synthesis cluster_final_synthesis Final Synthesis Lactose Lactose LNT_II Lacto-N-triose II Lactose->LNT_II LgtA UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LNT_II LNT Lacto-N-tetraose LNT_II->LNT WbgO UDP_Gal UDP-Galactose UDP_Gal->LNT LNFP_V This compound LNT->LNFP_V α1,3/4-Fucosyltransferase GDP_Fucose GDP-L-fucose GDP_Fucose->LNFP_V GDP GDP

Caption: Biosynthetic pathway of this compound from lactose.

experimental_workflow start Start: In Vitro Synthesis reaction_setup 1. Prepare Reaction Mixture (LNT, GDP-Fucose, Buffer, MgCl2) start->reaction_setup enzyme_addition 2. Add Purified α1,3/4-Fucosyltransferase reaction_setup->enzyme_addition incubation 3. Incubate at 37°C enzyme_addition->incubation monitoring 4. Monitor Reaction Progress (HPLC/TLC) incubation->monitoring termination 5. Terminate Reaction (Heat Inactivation) monitoring->termination purification 6. Purify LNFP V (Chromatography) termination->purification end End: Purified LNFP V purification->end

Caption: Experimental workflow for the in vitro synthesis of LNFP V.

References

The Enigmatic Role of Lacto-N-fucopentaose V in Host-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Milk Oligosaccharides (HMOs) are a complex and abundant group of glycans in human milk that play a pivotal role in infant health, primarily by shaping the gut microbiota and modulating the immune system. Among these, the fucosylated HMOs are of particular interest due to their structural similarity to host cell surface glycans, which allows them to act as soluble decoy receptors, preventing pathogen adhesion and subsequent infection. This technical guide delves into the current understanding of a specific fucosylated HMO, Lacto-N-fucopentaose V (LNFP V), and its emerging role in host-pathogen interactions. While research on LNFP V is still in its nascent stages compared to its isomers, this document synthesizes the available data, outlines key experimental methodologies, and provides a forward-looking perspective for future research and therapeutic development.

Core Concepts in Host-Pathogen Interactions Involving HMOs

The interaction between a host and a pathogen is a complex dance of recognition, adhesion, and signaling. Pathogens have evolved specific surface molecules, known as adhesins or lectins, that recognize and bind to specific glycan structures on the surface of host cells. This initial adhesion is a critical step for colonization and subsequent infection.

Fucosylated HMOs, including LNFP V, can interfere with this process through several mechanisms:

  • Decoy Receptor: By mimicking the structure of host cell surface glycans, HMOs can bind to pathogen adhesins in the gut lumen, preventing them from attaching to the intestinal epithelium.

  • Modulation of Host Cell Response: HMOs can interact directly with host intestinal epithelial and immune cells, modulating signaling pathways that influence inflammation, barrier function, and immune responses to pathogens.

  • Gut Microbiota Modulation: HMOs are prebiotics that selectively promote the growth of beneficial bacteria, such as Bifidobacterium. A healthy gut microbiota can outcompete pathogens for resources and attachment sites, and also produce antimicrobial compounds.

This compound: Structure and Known Interactions

This compound is a pentasaccharide with the following structure: Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. A closely related structural isomer, Lacto-N-neofucopentaose V (LNnFP-V), has the structure Galβ1-4GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. Much of our current detailed understanding of a pentasaccharide of this class in pathogen interaction comes from studies on LNnFP-V.

Interaction with Pseudomonas aeruginosa Lectin PA-IIL

A seminal study provided a detailed thermodynamic and structural analysis of the interaction between LNnFP-V and the fucose-binding lectin PA-IIL from the opportunistic pathogen Pseudomonas aeruginosa.

Quantitative Data on LNnFP-V and PA-IIL Interaction

ParameterValueMethod
Association Constant (Ka)5-8 times higher than for L-fucoseIsothermal Titration Calorimetry (ITC)
Dissociation Constant (Kd)Not explicitly stated, but inferred to be in the sub-micromolar rangeIsothermal Titration Calorimetry (ITC)
Enthalpy of Binding (ΔH)Dominant contribution to bindingIsothermal Titration Calorimetry (ITC)
Entropy of Binding (ΔS)Slightly favorableIsothermal Titration Calorimetry (ITC)

Key Structural Insights from X-ray Crystallography:

  • The fucose residue of LNnFP-V is the primary recognition motif, fitting into the fucose-binding pocket of PA-IIL.

  • The interaction involves a network of hydrogen bonds and van der Waals contacts.

  • Calcium ions in the lectin's binding site play a crucial role in coordinating the fucose residue.

  • The conformation of the pentasaccharide is stabilized upon binding to the lectin.

This detailed molecular understanding of the LNnFP-V/PA-IIL interaction serves as a critical foundation for understanding how fucosylated pentasaccharides like LNFP V can act as anti-adhesive agents against pathogens.

Experimental Protocols for Studying LNFP V-Pathogen Interactions

Investigating the role of LNFP V in host-pathogen interactions requires a multi-pronged approach employing a variety of biochemical, biophysical, and cell-based assays.

Pathogen Adhesion Inhibition Assay

This assay directly measures the ability of LNFP V to prevent pathogen attachment to host cells.

Methodology:

  • Cell Culture: Grow a relevant host cell line (e.g., intestinal epithelial cells like Caco-2 or HT-29) to confluence in a multi-well plate.

  • Pathogen Preparation: Culture the pathogen of interest (e.g., E. coli, Salmonella, Campylobacter) and label it with a fluorescent dye (e.g., FITC) or use a strain expressing a fluorescent protein (e.g., GFP).

  • Inhibition: Pre-incubate the labeled pathogens with varying concentrations of LNFP V or a control oligosaccharide for a defined period.

  • Infection: Add the pathogen-oligosaccharide mixture to the host cell monolayer and incubate to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent bacteria.

  • Quantification: Lyse the host cells and quantify the number of adherent bacteria by plating serial dilutions and counting colony-forming units (CFUs). Alternatively, for fluorescently labeled bacteria, quantify the fluorescence intensity using a plate reader or fluorescence microscopy.

  • Data Analysis: Calculate the percentage of inhibition of adhesion at each LNFP V concentration compared to the control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to quantify the binding affinity and kinetics between LNFP V and a pathogen's adhesin.

Methodology:

  • Chip Preparation: Immobilize the purified pathogen adhesin (lectin) onto a sensor chip.

  • Analyte Injection: Flow different concentrations of LNFP V over the sensor chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of LNFP V binding to the immobilized adhesin.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Prepare solutions of the purified pathogen adhesin in the calorimeter cell and LNFP V in the injection syringe, both in the same buffer.

  • Titration: Inject small aliquots of the LNFP V solution into the adhesin solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat-per-injection peaks and fit the data to a binding model to determine the binding stoichiometry (n), binding affinity (KA), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Glycan Array Analysis

Glycan arrays allow for the high-throughput screening of LNFP V against a wide range of pathogen lectins or whole pathogens.

Methodology:

  • Array Fabrication: Covalently immobilize LNFP V and a library of other glycans onto a microarray slide.

  • Binding: Incubate the array with a fluorescently labeled pathogen lectin or whole pathogen.

  • Washing: Wash the array to remove unbound protein/pathogen.

  • Detection: Scan the array with a fluorescence scanner to detect and quantify binding to each glycan spot.

  • Data Analysis: Analyze the fluorescence intensities to determine the binding specificity and relative affinity of the lectin/pathogen for LNFP V compared to other glycans.

Visualizing Molecular Interactions and Experimental Workflows

To facilitate a deeper understanding of the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Mechanism of pathogen adhesion inhibition by LNFP V.

spr_workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize 1. Immobilize Pathogen Adhesin on Sensor Chip Inject 2. Inject LNFP V (Analyte) Immobilize->Inject Detect 3. Detect Binding (Change in Refractive Index) Inject->Detect Sensorgram 4. Generate Sensorgram Detect->Sensorgram Kinetics 5. Calculate Binding Kinetics (ka, kd, KD) Sensorgram->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

itc_workflow cluster_setup Setup cluster_titration Titration cluster_data Data Analysis Cell 1. Load Pathogen Adhesin into Calorimeter Cell Inject 3. Inject LNFP V into Cell Cell->Inject Syringe 2. Load LNFP V into Injection Syringe Syringe->Inject Measure 4. Measure Heat Change Inject->Measure Thermogram 5. Generate Thermogram Measure->Thermogram Thermodynamics 6. Determine Thermodynamic Parameters (KA, ΔH, ΔS) Thermogram->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Immunomodulatory Potential of Fucosylated Oligosaccharides

While direct evidence for the immunomodulatory effects of LNFP V is currently limited, studies on its isomers, LNFP I and LNFP III, provide valuable insights into potential mechanisms.

  • LNFP I: Has been shown to decrease the proliferation of mononuclear cells and reduce the production of pro-inflammatory cytokines like IL-12 and IFN-γ, while increasing the anti-inflammatory cytokine IL-10.

  • LNFP III: This isomer has demonstrated significant immunomodulatory activity. It can drive the alternative activation of antigen-presenting cells (APCs) towards a Th2-type anti-inflammatory response. This process has been shown to be dependent on clathrin-mediated endocytosis. Furthermore, the Erk-Ap1 signaling pathway appears to be a key mediator of LNFP III's effects on both inflammatory and metabolic pathways.

These findings suggest that LNFP V, as a fucosylated oligosaccharide, may also possess immunomodulatory properties. Future research should investigate its effects on immune cell activation, cytokine production, and the signaling pathways involved.

lnfp3_immunomodulation cluster_cell Antigen Presenting Cell (APC) LNFP3 Lacto-N-fucopentaose III Receptor Cell Surface Receptor LNFP3->Receptor Binding Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis ErkAp1 Erk-Ap1 Pathway Endocytosis->ErkAp1 Activation Alternative Activation (M2-like Phenotype) ErkAp1->Activation Th2 Th2 Immune Response (Anti-inflammatory) Activation->Th2 Promotes

Caption: Proposed immunomodulatory pathway of LNFP III.

Future Directions and Therapeutic Potential

The study of this compound in host-pathogen interactions is a promising area of research with significant therapeutic potential. Key future directions include:

  • Broad-Spectrum Anti-Adhesive Screening: Evaluating the inhibitory activity of LNFP V against a wide range of clinically relevant bacterial and viral pathogens.

  • Mechanistic Studies: Elucidating the precise molecular interactions and signaling pathways involved in LNFP V-mediated effects on both pathogens and host cells.

  • In Vivo Studies: Utilizing animal models to assess the efficacy of LNFP V in preventing and treating infections.

  • Gut Microbiota Modulation: Investigating the impact of LNFP V on the composition and function of the gut microbiome.

  • Synergistic Effects: Exploring the potential for LNFP V to act synergistically with other HMOs or antimicrobial agents.

The development of LNFP V as a novel anti-infective agent, either as a standalone therapeutic or as a functional food ingredient, holds promise for combating infectious diseases, particularly in vulnerable populations such as infants and the elderly.

Conclusion

This compound represents an intriguing and underexplored component of the human milk glycome. While direct evidence for its role in host-pathogen interactions is still emerging, the detailed understanding of its structural isomer's interaction with a bacterial lectin, coupled with the known anti-infective properties of fucosylated oligosaccharides, strongly suggests a significant biological function. The experimental protocols and conceptual frameworks outlined in this guide provide a roadmap for future research aimed at unlocking the full therapeutic potential of this fascinating molecule. As our understanding of the intricate interplay between HMOs, the host, and pathogens deepens, LNFP V is poised to become a key player in the development of novel strategies to prevent and treat infectious diseases.

An In-depth Technical Guide to Lacto-N-fucopentaose V Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose V (LNFPV) is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). While direct receptor binding studies on LNFPV are limited in publicly available literature, the extensive research on its structural isomers, particularly Lacto-N-fucopentaose I (LNFPI), II (LNFPII), and III (LNFPIII), provides a strong foundation for understanding its potential biological roles and receptor interactions. This guide summarizes the known interactions of these related fucosylated HMOs with various receptors, details the experimental protocols for studying such interactions, and visualizes the associated signaling pathways. The insights presented herein are aimed at guiding future research and drug development efforts centered on LNFPV and other fucosylated glycans.

Introduction to this compound and its Structural Analogs

This compound is a neutral human milk oligosaccharide. The intricate structures of HMOs, including their fucosylated variants, are believed to play crucial roles in infant development, immunity, and gut health. Fucosylated HMOs, in particular, are known to act as prebiotics, anti-adhesive antimicrobials, and modulators of the immune system. Their biological functions are primarily mediated through specific interactions with glycan-binding proteins (lectins) on the surface of host cells and pathogens.

The structural isomers of LNFPV, namely LNFPI, LNFPII, and LNFPIII, have been more extensively studied, providing valuable insights into the potential receptor targets and biological activities of LNFPV.

Quantitative Data on Receptor Binding of Lacto-N-fucopentaose Analogs

OligosaccharideReceptor/Binding ProteinCell TypeReported Interaction/Effect
Lacto-N-fucopentaose II (LNFPII) E-selectin, L-selectinAnimal lectinsPotent ligand binding.[1]
Natural Killer Cell Receptor (NKR-P1)Natural Killer CellsLigand binding.[1]
Lacto-N-fucopentaose III (LNFPIII) DC-SIGN (a C-type lectin)Dendritic CellsInterference with HIV binding.[2]
SIGNR-1 (mouse homolog of DC-SIGN)Antigen-Presenting CellsReceptor-mediated internalization.[3]
CD14/TLR4MacrophagesActivation of ERK-dependent anti-inflammatory signaling.[2]
Fucosylated HMOs (General) C-type lectin receptors (e.g., DC-SIGN)Macrophages, Dendritic CellsBinding and potential modulation of immune responses.[4]

Experimental Protocols for Studying Glycan-Receptor Interactions

The investigation of this compound receptor binding would employ a range of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Glycan Microarray Analysis

This high-throughput technique allows for the screening of LNFPV against a large panel of lectins and other proteins to identify potential binding partners.

Methodology:

  • Array Fabrication: this compound, often chemically synthesized with a linker, is covalently immobilized onto a functionalized glass slide surface. A variety of other glycans are also printed to serve as controls and for comparative analysis.

  • Protein Incubation: The glycan array is incubated with a solution containing the fluorescently labeled protein of interest (e.g., a lectin, antibody, or viral protein).

  • Washing: Unbound protein is removed through a series of washing steps.

  • Detection: The array is scanned using a fluorescence microarray scanner to detect spots where the labeled protein has bound to the immobilized glycans.

  • Data Analysis: The fluorescence intensity of each spot is quantified to determine the binding affinity of the protein to each glycan on the array.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Methodology:

  • Ligand Immobilization: A sensor chip is functionalized with a surface to which this compound (the ligand) is covalently attached.

  • Analyte Injection: A solution containing the potential binding partner (the analyte, e.g., a purified receptor protein) is flowed over the sensor chip surface.

  • Association and Dissociation: The binding of the analyte to the immobilized LNFPV causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The flow of a buffer solution over the chip allows for the measurement of the dissociation of the complex.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (K_d), a measure of binding affinity, is calculated as k_off / k_on.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction.

Methodology:

  • Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter, and a solution of the binding partner is loaded into a syringe.

  • Titration: The binding partner is injected in small aliquots into the sample cell containing LNFPV.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the stoichiometry (n), binding affinity (K_a or K_d), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Cell-Based Binding and Functional Assays

These assays are crucial for understanding the biological consequences of LNFPV-receptor interactions in a cellular context.

Methodology for a Competitive Binding Assay:

  • Cell Culture: Cells expressing the receptor of interest are cultured to an appropriate density.

  • Ligand Labeling: A known ligand for the receptor is labeled with a fluorescent or radioactive tag.

  • Competition: The cells are incubated with the labeled ligand in the presence of varying concentrations of unlabeled this compound.

  • Detection: The amount of labeled ligand bound to the cells is measured using techniques such as flow cytometry (for fluorescent labels) or scintillation counting (for radioactive labels).

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of LNFPV required to inhibit 50% of the labeled ligand binding) can be determined.

Visualization of Signaling Pathways

Based on the known interactions of structurally similar fucosylated HMOs, we can infer potential signaling pathways that may be modulated by this compound.

G General Workflow for Glycan-Receptor Binding Studies cluster_prep Preparation cluster_binding Binding Assays cluster_functional Functional Assays LNFPV This compound GlycanArray Glycan Array LNFPV->GlycanArray SPR Surface Plasmon Resonance LNFPV->SPR ITC Isothermal Titration Calorimetry LNFPV->ITC CellBinding Cell-Based Binding LNFPV->CellBinding Receptor Receptor Protein Receptor->GlycanArray Receptor->SPR Receptor->ITC Receptor->CellBinding SignalingAssay Signaling Pathway Analysis CellBinding->SignalingAssay

Caption: Workflow for Investigating LNFPV-Receptor Interactions.

G Potential LNFPIII-Mediated Anti-Inflammatory Signaling LNFPIII Lacto-N-fucopentaose III CD14_TLR4 CD14/TLR4 LNFPIII->CD14_TLR4 binds ERK ERK CD14_TLR4->ERK activates AntiInflammatory Anti-Inflammatory Mediators ERK->AntiInflammatory promotes production

Caption: LNFPIII Anti-Inflammatory Signaling Pathway.

G Inhibition of HIV Binding by Fucosylated HMOs HMO Fucosylated HMO (e.g., LNFPIII) DC_SIGN DC-SIGN Receptor (on Dendritic Cell) HMO->DC_SIGN competes for binding Block Binding Blocked HIV HIV HIV->DC_SIGN binds Infection Infection DC_SIGN->Infection leads to

Caption: Mechanism of HIV Inhibition by Fucosylated HMOs.

Conclusion and Future Directions

While direct experimental data on the receptor binding of this compound is currently scarce, the wealth of information available for its structural isomers provides a robust framework for guiding future research. The immunomodulatory and anti-pathogenic properties observed for LNFPI, LNFPII, and LNFPIII strongly suggest that LNFPV may possess similar and potentially unique biological activities mediated by specific receptor interactions.

Future studies should focus on:

  • High-throughput screening of LNFPV against a broad range of human and pathogen-associated lectins to identify novel binding partners.

  • Quantitative characterization of identified interactions using biophysical techniques like SPR and ITC to determine binding affinities and thermodynamics.

  • Cell-based functional assays to elucidate the downstream signaling pathways and biological consequences of LNFPV-receptor binding.

  • In vivo studies in relevant animal models to validate the therapeutic potential of LNFPV in areas such as infectious diseases, inflammation, and immune regulation.

A thorough understanding of the receptor binding profile of this compound will be instrumental in unlocking its potential for the development of novel therapeutics and functional food ingredients.

References

Methodological & Application

Application Notes: Enzymatic Synthesis of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lacto-N-fucopentaose V (LNFP V) is a significant pentasaccharide found in human milk, where it plays a crucial role in infant health by shaping the gut microbiota and modulating the immune system. The enzymatic synthesis of LNFP V offers a highly specific and efficient alternative to complex chemical methods, enabling the production of this valuable human milk oligosaccharide (HMO) for applications in infant nutrition, prebiotics, and therapeutics. This document provides detailed protocols for the in vitro enzymatic synthesis of LNFP V using a regio-specific α1,3/4-fucosyltransferase and summarizes an in vivo production strategy using engineered microbial cell factories.

Introduction

Human milk oligosaccharides (HMOs) are a complex group of unconjugated glycans that are the third most abundant solid component of human milk. Their diverse structures contribute to a range of biological functions, including acting as prebiotics, anti-adhesive antimicrobials, and modulators of the host immune response. This compound is a neutral HMO composed of a lacto-N-tetraose (LNT) core with a fucose residue attached to the glucose unit. Enzymatic synthesis provides a powerful tool for producing structurally defined HMOs like LNFP V under mild reaction conditions with high yields and purity. The key to this synthesis is the use of specific glycosyltransferases, such as fucosyltransferases, which catalyze the precise transfer of a fucose moiety from a donor substrate to an acceptor.

Principle of Synthesis

The enzymatic synthesis of LNFP V is achieved through the fucosylation of the acceptor molecule, Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc). The reaction is catalyzed by an α1,3/4-fucosyltransferase, which transfers an L-fucose unit from the activated sugar donor, guanosine (B1672433) 5'-diphosphate-L-fucose (GDP-Fucose), to the C-3 position of the glucose residue of LNT. A particularly effective enzyme for this transformation is the α1,3/4-fucosyltransferase from Bacteroides fragilis (Bf13FT).[1]

LNFP_V_Synthesis_Pathway LNT Lacto-N-tetraose (LNT) (Acceptor Substrate) dummy LNT->dummy GDP_Fuc GDP-L-fucose (Donor Substrate) GDP_Fuc->dummy LNFPV This compound (LNFP V) GDP GDP Enzyme α1,3/4-Fucosyltransferase (e.g., from Bacteroides fragilis) Enzyme->dummy Catalysis dummy->LNFPV Fucosylation dummy->GDP

Caption: Enzymatic reaction for the synthesis of this compound.

Key Reagents and Enzymes

A summary of the critical components required for the enzymatic synthesis of LNFP V is provided in the table below.

ComponentDescriptionSource Example
Enzyme α1,3/4-FucosyltransferaseRecombinantly expressed from B. fragilis
Acceptor Substrate Lacto-N-tetraose (LNT)Commercially available or chemoenzymatically synthesized
Donor Substrate Guanosine 5'-diphosphate-L-fucose (GDP-Fucose)Commercially available or enzymatically synthesized
Buffer Tris-HCl or similar biological buffer to maintain optimal pH.Sigma-Aldrich
Cofactor Divalent cation, typically Magnesium Chloride (MgCl₂), required for enzyme activity.Sigma-Aldrich

Protocol 1: In Vitro One-Pot Enzymatic Synthesis of LNFP V

This protocol describes a laboratory-scale, one-pot reaction for synthesizing LNFP V. This in vitro method offers excellent control over reaction parameters and simplifies product purification.

Recommended Reaction Conditions
ParameterRecommended ValueNotes
pH 7.5 - 8.0Optimal for many fucosyltransferases.
Temperature 37 °CBalances enzyme activity and stability.
Acceptor (LNT) 10 mMInitial concentration, can be optimized.
Donor (GDP-Fucose) 15 - 20 mMA molar excess (1.5-2.0 equiv.) is used to drive the reaction to completion.
Enzyme (Bf13FT) 0.3 - 0.5 mg/mLAmount should be optimized to ensure >90% conversion.
Cofactor (MgCl₂) 20 mMEssential for fucosyltransferase activity.
Incubation Time 4 - 12 hoursReaction progress should be monitored by HPLC or TLC.
Materials
  • Lacto-N-tetraose (LNT)

  • GDP-L-fucose

  • Recombinant α1,3/4-fucosyltransferase (e.g., Bf13FT)

  • Tris-HCl buffer (1 M, pH 8.0 stock)

  • Magnesium Chloride (MgCl₂, 1 M stock)

  • Nuclease-free water

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Incubator or water bath set to 37 °C

  • C18 solid-phase extraction (SPE) cartridges or graphitized carbon cartridges

  • HPLC system for reaction monitoring and product purification

Procedure
  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order. Scale the volumes as needed for the desired final reaction volume (e.g., 1 mL).

    • Nuclease-free water to reach the final volume.

    • 50 µL of 1 M Tris-HCl (pH 8.0) for a final concentration of 50 mM.

    • 20 µL of 1 M MgCl₂ for a final concentration of 20 mM.

    • LNT to a final concentration of 10 mM.

    • GDP-Fucose to a final concentration of 20 mM.

  • Enzyme Addition: Add the appropriate amount of α1,3/4-fucosyltransferase (e.g., 0.5 mg/mL). Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture at 37 °C for 4-12 hours.

  • Reaction Monitoring: Periodically take small aliquots (e.g., 10 µL) from the reaction mixture to monitor the formation of LNFP V and the consumption of LNT using HPLC analysis.

  • Reaction Termination: Once the reaction has reached completion (typically >90% conversion), terminate it by heating the mixture at 95-100 °C for 10 minutes to denature and precipitate the enzyme.

  • Enzyme Removal: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzyme. Carefully collect the supernatant containing the product.

  • Purification:

    • The primary charged byproduct is GDP, which can be removed using anion-exchange chromatography or charcoal/celite column chromatography.

    • Further purification to separate LNFP V from unreacted LNT and other components can be achieved using graphitized carbon cartridges or size-exclusion chromatography.

    • Pool the fractions containing pure LNFP V, as determined by HPLC or mass spectrometry.

  • Characterization and Quantification: Confirm the identity and purity of the synthesized LNFP V using mass spectrometry (MALDI-TOF or ESI-MS) and NMR. Quantify the final yield by HPLC using a standard curve.

Experimental_Workflow A 1. Reagent Preparation B 2. Enzymatic Reaction A->B C 3. Reaction Termination (Heat Inactivation) B->C D 4. Enzyme Removal (Centrifugation) C->D E 5. Product Purification (Chromatography) D->E F 6. Analysis & Characterization (HPLC, MS, NMR) E->F

Caption: General experimental workflow for in vitro enzymatic synthesis of LNFP V.

Protocol 2: In Vivo Synthesis via Microbial Fermentation (Application Overview)

An alternative and highly efficient method for large-scale production is the use of engineered microbial cell factories, such as Escherichia coli. This approach involves metabolically engineering the host to synthesize the necessary precursors and express the required fucosyltransferase.

Principle

The strategy involves using an E. coli strain already engineered to produce the acceptor substrate, Lacto-N-tetraose.[2] This strain is then further modified to include two key modules:

  • GDP-L-fucose Biosynthesis Pathway: Genes responsible for the de novo synthesis of the fucose donor are introduced.

  • α1,3/4-Fucosyltransferase: A gene encoding a highly specific and efficient fucosyltransferase, such as the one from Bacteroides fragilis NCTC 9343, is expressed to convert the intracellularly produced LNT into LNFP V.[2]

Reported Production Data

Fed-batch cultivation of an optimized E. coli strain has been shown to be a highly effective method for producing LNFP V.[2]

ParameterReported ValueReference
Host Organism Escherichia coli[2]
Method Fed-batch cultivation[2]
Final Titer 25.68 g/L[2]
Productivity 0.56 g/L·h[2]

This whole-cell biocatalysis approach integrates precursor synthesis and the final glycosylation step within a single organism, offering a cost-effective and scalable route for industrial production of LNFP V.[2]

References

Application Notes and Protocols for the Quantification of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO) found in maternal milk. As a member of the fucosylated oligosaccharides, LNFP V is of significant interest to researchers in the fields of infant nutrition, gut microbiome studies, and immunology due to its potential biological activities. Accurate and robust analytical methods are crucial for the quantification of LNFP V in various matrices, including infant formula, biological fluids, and cell culture media, to support research and product development.

This document provides detailed application notes and protocols for the quantification of LNFP V using two primary analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods Overview

The quantification of LNFP V is challenged by its non-chromophoric nature and the presence of structurally similar isomers. HPAEC-PAD and LC-MS are powerful techniques that overcome these challenges.

  • HPAEC-PAD offers high-resolution separation of carbohydrates, including isomers, in their native form without the need for derivatization. Detection is highly sensitive and specific for carbohydrates.[1][2] This method is well-suited for routine analysis in complex matrices like infant formula.[3]

  • LC-MS , particularly with Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitized Carbon (PGC) columns, provides excellent selectivity and sensitivity. Mass spectrometry allows for the definitive identification and quantification of LNFP V, even in complex biological samples.[4][5]

Sample Preparation

Proper sample preparation is critical to remove interfering substances and ensure accurate quantification. The appropriate method depends on the sample matrix.

For Infant Formula and Nutritional Products:

A straightforward procedure of dilution and filtration is often sufficient. For matrices with potential interferences from other carbohydrates like fructans, enzymatic treatment may be necessary.[3]

Protocol for Infant Formula:

  • Accurately weigh a representative portion of the infant formula powder.

  • Reconstitute the powder in high-purity water according to the manufacturer's instructions.

  • Vortex the sample until fully dissolved.

  • Centrifuge the sample to pellet insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The sample is now ready for HPAEC-PAD or LC-MS analysis.

For Biological Fluids (e.g., Plasma, Serum, Cell Culture Media):

More extensive sample preparation is required to remove proteins and other interfering macromolecules.[6][7]

Protocol for Biological Fluids (Protein Precipitation):

  • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the oligosaccharides.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., water or mobile phase) for analysis.

Experimental Protocols

1. Quantification of LNFP V by HPAEC-PAD

This method is adapted from established protocols for HMO analysis in infant formula.[3][8]

Instrumentation:

  • High-Performance Ion Chromatography System

  • Pulsed Amperometric Detector with a gold working electrode

Chromatographic Conditions:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Sodium Hydroxide (B78521) Solution (e.g., 0.5 M)

  • Mobile Phase C: Sodium Acetate (B1210297) Solution (e.g., 0.3 M in 0.5 M NaOH)

  • Flow Rate: As per column manufacturer's recommendation (typically 0.5 - 1.0 mL/min)

  • Column Temperature: 30°C

  • Injection Volume: 10-25 µL

  • Gradient Elution: A gradient of sodium hydroxide and sodium acetate is used to separate the oligosaccharides. An example gradient is provided in the table below.

Time (min)%A (Water)%B (NaOH)%C (NaOAc)
0.090100
20.090100
40.0701020
45.005050
55.005050
55.190100
65.090100

This is an exemplary gradient and must be optimized for the specific column and instrument.

PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection should be used as recommended by the instrument manufacturer.

Calibration: Prepare a series of calibration standards of LNFP V in high-purity water. The concentration range should bracket the expected concentration in the samples. A linear regression of peak area versus concentration is used for quantification.

2. Quantification of LNFP V by LC-MS/MS

This protocol is based on a method for the analysis of various HMOs, including LNFP isomers.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A HILIC or PGC column suitable for oligosaccharide separation (e.g., Agilent HILIC-OH5, 2.1×150mm, 2.7µm).[4]

  • Mobile Phase A: Water with 20 mM Ammonium Formate, pH 4.3

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient Elution:

Time (min)%A%B
0.02080
2.02080
12.04060
15.08020
18.08020
18.12080
25.02080

This is an exemplary gradient and requires optimization.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

  • Precursor Ion (m/z): [M-H]⁻ for LNFP V (C₃₂H₅₅NO₂₅, MW: 853.77), which is approximately 852.3.

  • Product Ions: Specific fragment ions of LNFP V need to be determined by infusing a standard solution.

  • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.

Calibration: Prepare calibration standards of LNFP V in a matrix that matches the final sample solvent. A calibration curve is constructed by plotting the peak area of the specific SRM/PRM transition against the concentration.

Quantitative Data Summary

The following tables summarize representative quantitative data for HMOs using HPAEC-PAD and LC-MS. These values can be used as a benchmark for the expected performance of a validated method for LNFP V.

Table 1: Representative Quantitative Data for HMOs by HPAEC-PAD

Parameter2'-Fucosyllactose (2'-FL)3'-Fucosyllactose (3'-FL)Lacto-N-tetraose (LNT)
Linearity Range (mg/L)1 - 1001 - 1001 - 100
Correlation Coefficient (r²)> 0.999> 0.999> 0.999
LOD (mg/100g in milk powder)101010
LOQ (mg/100g in milk powder)303030
Recovery (%)98.0 - 101.098.0 - 101.098.0 - 101.0
RSD (%)0.3 - 2.40.3 - 2.40.3 - 2.4
Data adapted from a study on six HMOs in infant formula.[8]

Table 2: Representative Quantitative Data for HMOs by LC-MS

ParameterLNFP ILNFP IILNFP III
Linearity Range (ng/mL)12.5 - 500012.5 - 500012.5 - 5000
Correlation Coefficient (r²)> 0.99> 0.99> 0.99
LOD (ng/mL)Not ReportedNot ReportedNot Reported
LOQ (ng/mL)12.512.512.5
Recovery (%)Not ReportedNot ReportedNot Reported
RSD (%)Not ReportedNot ReportedNot Reported
Data adapted from a study on nine HMOs in human milk.[4]

Visualizations

Diagram 1: Experimental Workflow for HPAEC-PAD Quantification of LNFP V

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Infant Formula or Biological Fluid Reconstitution Reconstitution/ Extraction Sample->Reconstitution Filtration Centrifugation & Filtration Reconstitution->Filtration Injection Inject into HPAEC System Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Report LNFP V Concentration Quantification->Result LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Fluid or Food Matrix Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution Injection Inject into LC System Evaporation_Reconstitution->Injection Separation HILIC or PGC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis MS/MS Analysis (SRM/PRM) Ionization->MS_Analysis TIC_EIC Generate TIC/EIC MS_Analysis->TIC_EIC Quantification Peak Integration & Quantification TIC_EIC->Quantification Result Report LNFP V Concentration Quantification->Result HMO_Function cluster_host Host cluster_microbiota Gut Microbiota LNFPV This compound (LNFP V) Immune_System Immune System Modulation LNFPV->Immune_System Direct Interaction Pathogen_Binding Inhibition of Pathogen Binding LNFPV->Pathogen_Binding Decoy Receptor Bifidobacteria Beneficial Bacteria (e.g., Bifidobacteria) LNFPV->Bifidobacteria Prebiotic Effect Gut_Epithelium Gut Epithelium Gut_Epithelium->Immune_System Signaling Metabolism Metabolism to SCFAs Bifidobacteria->Metabolism Metabolism->Gut_Epithelium Nourishment

References

Application Note: HPLC Analysis of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a representative method for the quantitative analysis of Lacto-N-fucopentaose V (LNFP V), a key human milk oligosaccharide (HMO), using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection. Due to the absence of a strong chromophore in LNFP V, a pre-column derivatization step with a fluorescent label is employed to enable sensitive detection. This method provides a robust and reliable workflow for the quantification of LNFP V in various sample matrices, which is crucial for research, quality control in infant formula, and drug development applications.

Introduction

This compound is a neutral pentasaccharide found in human milk, playing a significant role in infant gut health by acting as a prebiotic and an anti-adhesive antimicrobial agent. Accurate quantification of LNFP V is essential for understanding its biological functions and for the quality control of products supplemented with HMOs. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of complex carbohydrates. This note details a HILIC-based method, which is well-suited for retaining and separating polar analytes like oligosaccharides.

Experimental

2.1. Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Deionized water (18.2 MΩ·cm)

2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, and fluorescence detector.

  • HILIC HPLC Column: Amide-based column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

2.3. Sample Preparation: Fluorescent Labeling

  • Standard Preparation: Prepare a stock solution of LNFP V in deionized water. Create a series of calibration standards by serial dilution.

  • Labeling Reagent: Prepare a solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 3:7 (v/v) mixture of glacial acetic acid and DMSO.

  • Derivatization: Mix 5 µL of the sample or standard with 10 µL of the labeling reagent.

  • Incubation: Incubate the mixture at 65°C for 2 hours.

  • Dilution: After incubation, dilute the samples with an 80:20 (v/v) acetonitrile/water mixture prior to injection.

2.4. HPLC Conditions

  • Column: Amide HILIC column (2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 100 mM Ammonium formate, pH 4.4

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Fluorescence Detector: Excitation: 330 nm, Emission: 420 nm

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 60% B

    • 15-17 min: 60% to 50% B

    • 17-18 min: 50% to 80% B

    • 18-25 min: 80% B (Re-equilibration)

Results and Discussion

This HILIC-FLD method provides excellent separation and sensitive detection of 2-AB labeled this compound. The amide-based stationary phase offers the necessary hydrophilicity for retaining the polar oligosaccharide, while the acetonitrile/ammonium formate mobile phase system allows for a robust gradient elution. A representative chromatogram would show a sharp, well-defined peak for the 2-AB labeled LNFP V, separated from other potential components in a complex matrix. The method's performance characteristics are summarized in the table below.

Table 1: Representative Quantitative Data for HPLC Analysis of this compound

ParameterRepresentative Value
Retention Time (min)~12.5
Linearity (R²)>0.999
Limit of Detection (LOD)~1.0 ng/mL
Limit of Quantitation (LOQ)~3.0 ng/mL
Recovery (%)95 - 105%
Repeatability (RSD%)< 2.0%
Conclusion

The described HILIC-HPLC method with fluorescence detection provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol is suitable for researchers, scientists, and drug development professionals working with human milk oligosaccharides and their applications.

Detailed Experimental Protocol: HPLC Analysis of this compound

Scope

This protocol provides a step-by-step procedure for the quantitative analysis of this compound (LNFP V) using HILIC-HPLC with fluorescence detection after pre-column derivatization with 2-Aminobenzamide (2-AB).

Materials and Equipment
  • Chemicals:

    • This compound standard

    • Acetonitrile (HPLC grade)

    • Ammonium formate

    • Formic acid

    • 2-Aminobenzamide (2-AB)

    • Sodium cyanoborohydride

    • Dimethyl sulfoxide (DMSO)

    • Glacial acetic acid

    • Deionized water

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Heating block or oven (65°C)

    • HPLC system with fluorescence detector

    • Amide HILIC column (e.g., 2.1 x 150 mm, 1.7 µm)

    • pH meter

Procedure

3.1. Preparation of Reagents and Standards

  • Mobile Phase A (100 mM Ammonium Formate, pH 4.4):

    • Dissolve 6.31 g of ammonium formate in 1 L of deionized water.

    • Adjust the pH to 4.4 using formic acid.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: 100% Acetonitrile.

  • LNFP V Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of LNFP V standard.

    • Dissolve in 10 mL of deionized water.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution with deionized water to prepare standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Labeling Reagent:

    • In a fume hood, prepare a solution containing 0.35 M 2-AB and 1 M sodium cyanoborohydride in a solvent mixture of 30% glacial acetic acid and 70% DMSO.

3.2. Sample Derivatization

  • Pipette 5 µL of each standard or sample into a microcentrifuge tube.

  • Add 10 µL of the freshly prepared labeling reagent to each tube.

  • Vortex briefly to mix.

  • Centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the tubes in a heating block at 65°C for 2 hours.

  • After incubation, allow the tubes to cool to room temperature.

  • Dilute the labeled sample by adding 85 µL of 80:20 (v/v) acetonitrile/water.

  • Vortex to mix and transfer to an HPLC vial.

3.3. HPLC Analysis

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition (80% B) for at least 30 minutes or until a stable baseline is achieved.

  • Configure the fluorescence detector to an excitation wavelength of 330 nm and an emission wavelength of 420 nm.

  • Create a sequence to inject the prepared standards and samples.

  • Run the gradient program as detailed in the Application Note.

  • Integrate the peak corresponding to the 2-AB labeled LNFP V.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of LNFP V in the samples using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample or Standard Labeling_Reagent Add 2-AB Labeling Reagent Sample->Labeling_Reagent Incubate Incubate at 65°C for 2 hours Labeling_Reagent->Incubate Dilute Dilute with ACN/Water Incubate->Dilute Labeled_Sample Labeled Sample in HPLC Vial Dilute->Labeled_Sample HPLC_Injection Inject into HPLC System Labeled_Sample->HPLC_Injection HILIC_Column HILIC Column Separation HPLC_Injection->HILIC_Column Fluorescence_Detection Fluorescence Detection HILIC_Column->Fluorescence_Detection Data_Analysis Data Acquisition and Analysis Fluorescence_Detection->Data_Analysis Result Quantitative Result of LNFP V Data_Analysis->Result

Application Notes and Protocols: Fluorescently Labeled Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the diverse applications of fluorescently labeled Lacto-N-fucopentaose V (LNFV), a key human milk oligosaccharide (HMO). Detailed protocols for key experiments are provided to facilitate the integration of this versatile tool into your research and development workflows.

Introduction

This compound (LNFV) is a pentasaccharide found in human milk, known for its significant biological roles, including the modulation of the immune system, acting as a prebiotic, and inhibiting pathogen binding. When conjugated to a fluorescent label, such as fluorescein, LNFV becomes a powerful probe for studying glycan-protein interactions, enzymatic activities, and cellular adhesion phenomena with high sensitivity.

Applications Overview

Fluorescently labeled LNFV is a valuable tool for a range of applications in basic research and drug development:

  • Glycosyltransferase Activity Assays: Serve as a specific substrate for fucosyltransferases, enabling the characterization of enzyme kinetics and the screening of inhibitors.

  • Cell Adhesion and Signaling Studies: Investigate the role of LNFV in cell-cell and cell-matrix interactions, and elucidate the downstream signaling pathways mediated by its binding to cell surface receptors.

  • Pathogen Binding Inhibition Assays: Quantify the ability of LNFV to block the adhesion of viral and bacterial pathogens to host cells, providing a basis for the development of anti-infective therapies.

  • Lectin and Carbohydrate-Binding Protein Analysis: Characterize the binding specificity and affinity of lectins and other carbohydrate-binding proteins for fucosylated glycans.

  • High-Throughput Screening (HTS): The fluorescent nature of the molecule makes it suitable for HTS platforms to identify novel therapeutics that target LNFV-mediated biological processes.[1][2][3][4]

Application 1: Fucosyltransferase Activity Assay

Application Note

This assay allows for the sensitive and quantitative measurement of fucosyltransferase (FUT) activity.[5][6] Fluorescently labeled LNFV can act as an acceptor substrate for specific FUTs. The enzymatic transfer of a fucose residue from a donor substrate (e.g., GDP-fucose) to the fluorescently labeled LNFV results in a modified product with different chromatographic properties, allowing for separation and quantification. This method is crucial for studying enzyme kinetics, substrate specificity, and for screening potential inhibitors of fucosyltransferases, which are involved in various physiological and pathological processes.[7]

Experimental Protocol

Objective: To determine the activity of a fucosyltransferase using a fluorescently labeled LNFV as an acceptor substrate.

Materials:

  • Fluorescently labeled this compound (e.g., LNFV-fluorescein)

  • GDP-fucose (donor substrate)

  • Recombinant fucosyltransferase (e.g., FUT8) or cell lysate containing the enzyme

  • Assay Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂ and 0.1% Triton X-100

  • Stop Solution: 0.1 M EDTA

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • Reversed-phase C18 HPLC column

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 5 µL of 1 mM fluorescently labeled LNFV

      • 5 µL of 1 mM GDP-fucose

      • 10 µL of Assay Buffer

      • 20 µL of enzyme solution (purified enzyme or cell lysate)

      • Add sterile deionized water to a final volume of 50 µL.

    • Include a negative control with heat-inactivated enzyme or without the enzyme.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 10 µL of Stop Solution (0.1 M EDTA).

  • HPLC Analysis:

    • Inject an aliquot of the reaction mixture (e.g., 20 µL) onto the reversed-phase C18 HPLC column.

    • Separate the substrate and product using a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

    • Monitor the elution profile using a fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em ~494/521 nm for fluorescein).

  • Data Analysis:

    • Quantify the peak areas corresponding to the unreacted fluorescent LNFV substrate and the fucosylated fluorescent product.

    • Calculate the enzyme activity based on the amount of product formed over time.

Quantitative Data
ParameterValueEnzymeSubstrateReference
Km ~50 µMFucosyltransferase 8 (FUT8)Fluorescently labeled oligosaccharide[6]
Vmax Varies with enzyme preparationFucosyltransferase 8 (FUT8)Fluorescently labeled oligosaccharide[6]
IC50 Varies with inhibitorFucosyltransferaseGDP-fucose analogues[7]

Note: The provided quantitative data is representative for fucosyltransferase assays using fluorescently labeled oligosaccharide substrates and may vary depending on the specific enzyme, substrate, and experimental conditions.

Experimental Workflow

Fucosyltransferase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Fluorescent LNFV, GDP-Fucose, Buffer) mix Combine Reagents and Enzyme reagents->mix enzyme Prepare Enzyme Solution enzyme->mix incubate Incubate at 37°C mix->incubate stop Terminate Reaction (Add EDTA) incubate->stop hplc HPLC Separation stop->hplc detect Fluorescence Detection hplc->detect quantify Quantify Product Formation detect->quantify

Fucosyltransferase Assay Workflow

Application 2: Cell Adhesion Assay

Application Note

Fluorescently labeled LNFV can be utilized to study cell adhesion mediated by glycan-binding proteins on the cell surface.[8][9][10][11] In one common setup, fluorescent LNFV is immobilized on a surface, such as a microplate well, and the adhesion of cells to this surface is quantified. This assay is valuable for identifying cell types that interact with LNFV, for screening compounds that inhibit or enhance this interaction, and for studying the role of LNFV in biological processes like immune cell trafficking and cancer metastasis.

Experimental Protocol

Objective: To quantify the adhesion of cells to immobilized fluorescently labeled LNFV.

Materials:

  • Fluorescently labeled this compound (e.g., LNFV-fluorescein)

  • High-binding 96-well microplates

  • Cell line of interest (e.g., a leukocyte cell line)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA) for blocking

  • Fluorescence microplate reader

Procedure:

  • Immobilization of Fluorescent LNFV:

    • Dilute fluorescently labeled LNFV in PBS to a desired concentration (e.g., 10 µg/mL).

    • Add 50 µL of the diluted LNFV solution to each well of a high-binding 96-well plate.

    • Incubate the plate overnight at 4°C to allow for passive adsorption.

    • Wash the wells three times with PBS to remove unbound LNFV.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature to block non-specific binding sites.

    • Wash the wells three times with PBS.

  • Cell Adhesion:

    • Harvest and resuspend the cells in serum-free cell culture medium to a concentration of 1 x 10⁶ cells/mL.

    • Add 100 µL of the cell suspension to each LNFV-coated well.

    • Incubate for a specified time (e.g., 1 hour) at 37°C in a CO₂ incubator to allow for cell adhesion.

  • Washing:

    • Gently wash the wells three times with PBS to remove non-adherent cells. Be careful not to dislodge the adherent cells.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity in each well using a fluorescence microplate reader with the appropriate excitation and emission wavelengths for the fluorophore.

    • The fluorescence intensity is directly proportional to the number of adherent cells.

Quantitative Data
ParameterDescriptionExpected ResultReference
Relative Fluorescence Units (RFU) Fluorescence intensity of adherent cellsHigher RFU in LNFV-coated wells compared to control (BSA-coated) wellsGeneral Adhesion Assay Principle
% Adhesion (RFUsample - RFUblank) / (RFUtotal cells - RFUblank) x 100Varies with cell type and LNFV concentration[12]
IC50 of Inhibitor Concentration of an inhibitor that reduces cell adhesion by 50%Varies depending on the inhibitorGeneral Adhesion Assay Principle

Experimental Workflow

Cell_Adhesion_Assay_Workflow cluster_plate_prep Plate Preparation cluster_adhesion Cell Adhesion cluster_quantification Quantification coat Coat Wells with Fluorescent LNFV block Block Non-specific Sites coat->block add_cells Add Cell Suspension block->add_cells incubate Incubate at 37°C add_cells->incubate wash Wash to Remove Non-adherent Cells incubate->wash read_fluorescence Read Fluorescence (Plate Reader) wash->read_fluorescence analyze Analyze Data read_fluorescence->analyze

Cell Adhesion Assay Workflow

Application 3: Pathogen Binding Inhibition Assay using Flow Cytometry

Application Note

Human milk oligosaccharides, including LNFV, can act as soluble decoy receptors, preventing the attachment of pathogens to host cells. A flow cytometry-based assay using fluorescently labeled LNFV can be employed to study the binding of pathogens to host cells and the inhibitory effect of soluble LNFV. In this assay, host cells are incubated with a fluorescently labeled pathogen in the presence or absence of a potential inhibitor, such as unlabeled LNFV. The percentage of cells with bound fluorescent pathogens is then quantified by flow cytometry.

Experimental Protocol

Objective: To assess the inhibition of pathogen binding to host cells by LNFV using flow cytometry.

Materials:

  • Host cell line (e.g., intestinal epithelial cells)

  • Pathogen of interest (e.g., a specific strain of E. coli or a virus)

  • Fluorescent label for the pathogen (e.g., FITC or a fluorescently labeled antibody against the pathogen)

  • Unlabeled this compound (as an inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 1% BSA and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Fluorescent Labeling of Pathogen:

    • Label the pathogen with a fluorescent dye according to the manufacturer's protocol or use a fluorescently labeled antibody specific to the pathogen.

    • Wash the labeled pathogen to remove excess dye or antibody.

  • Inhibition Assay:

    • Harvest and resuspend host cells in FACS buffer to a concentration of 1 x 10⁶ cells/mL.

    • In separate tubes, pre-incubate the fluorescently labeled pathogen with varying concentrations of unlabeled LNFV for 30 minutes at room temperature. Include a control with no LNFV.

    • Add the host cell suspension to each tube.

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Washing:

    • Wash the cells three times with cold FACS buffer to remove unbound pathogens. Centrifuge at a low speed (e.g., 300 x g) to pellet the cells between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

    • Gate on the host cell population based on forward and side scatter properties.

    • Determine the percentage of fluorescently positive cells, which represents the cells with bound pathogens.[13][14][15][16][17]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of LNFV compared to the control without inhibitor.

    • Plot the percentage of inhibition against the LNFV concentration to determine the IC₅₀ value.

Quantitative Data
ParameterDescriptionExpected ResultReference
% Positive Cells Percentage of host cells with bound fluorescent pathogenDecreases with increasing concentrations of unlabeled LNFVGeneral Flow Cytometry Principle
IC50 Concentration of LNFV that inhibits 50% of pathogen bindingVaries depending on the pathogen and host cell type[18]
Binding Affinity (KD) Dissociation constant for the interaction between the pathogen and LNFVCan be estimated from the IC₅₀ value[19]

LNFV-Mediated Inhibition of Pathogen Adhesion

Pathogen_Inhibition_Pathway cluster_pathway Mechanism of Inhibition Pathogen Pathogen Binding Binding & Adhesion Pathogen->Binding Inhibition Inhibition of Binding Pathogen->Inhibition HostCell Host Cell Receptor HostCell->Binding LNFV Soluble LNFV LNFV->Inhibition Inhibition->Binding prevents

Inhibition of Pathogen Adhesion by LNFV

LNFV-Receptor Mediated Signaling

Fluorescently labeled LNFV can be used to identify and characterize cell surface receptors, such as C-type lectins, that bind to fucosylated glycans.[20][21] The binding of LNFV to these receptors can initiate intracellular signaling cascades that modulate cellular functions, including gene expression and cytokine production.[22][23][24][25]

LNFV_Signaling_Pathway cluster_signaling LNFV-Mediated Signaling Cascade LNFV Fluorescent LNFV Receptor Cell Surface Receptor (e.g., C-type Lectin) LNFV->Receptor binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade activates Transcription_Factor Transcription Factor Activation (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Cytokine Production, Modulation of Adhesion) Gene_Expression->Cellular_Response

References

Application Notes and Protocols for Lacto-N-fucopentaose V in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs).[1][2] While research on many HMOs has elucidated their significant roles in infant development, gut health, and immune modulation, specific in vitro studies on LNFP V are still emerging. This document provides a detailed guide for researchers interested in investigating the biological activities of LNFP V in cell culture systems. The protocols and potential applications outlined here are based on established methodologies for studying other fucosylated HMOs, such as Lacto-N-fucopentaose I (LNFP I), and serve as a comprehensive starting point for novel research.

Potential applications for in vitro studies of LNFP V include:

  • Immunomodulation: Investigating the effects on immune cell proliferation, differentiation, and cytokine production.

  • Gut Epithelial Barrier Function: Assessing the impact on the integrity and function of intestinal epithelial cell monolayers.

  • Antiviral and Antimicrobial Activity: Exploring the potential of LNFP V to inhibit pathogen adhesion and replication.

  • Cell Signaling: Elucidating the molecular pathways modulated by LNFP V in various cell types.

Data Presentation

As specific quantitative data for LNFP V in vitro is not yet widely published, the following table is presented as a template for data acquisition and presentation, based on typical findings for related fucosylated oligosaccharides like LNFP I.

Experiment Cell Line LNFP V Concentration (µg/mL) Incubation Time Observed Effect Assay Method
Cell ViabilityCaco-2100 - 200048 hourse.g., No significant cytotoxicity observed up to 1600 µg/mL.MTT Assay
Cell ProliferationPBMCs10 - 50072 hourse.g., Dose-dependent inhibition of mitogen-stimulated proliferation.BrdU Incorporation
Cytokine Production (IL-10)Macrophages50 - 20024 hourse.g., Increased IL-10 secretion.ELISA
Cytokine Production (TNF-α)Macrophages50 - 20024 hourse.g., Decreased LPS-induced TNF-α secretion.ELISA
Epithelial Barrier FunctionCaco-2 Monolayer100 - 100048 hourse.g., Increase in Transepithelial Electrical Resistance (TEER).TEER Measurement

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of LNFP V on a selected cell line, such as the human intestinal epithelial cell line Caco-2.

Materials:

  • This compound (LNFP V)

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • LNFP V Treatment: Prepare a stock solution of LNFP V in sterile PBS. Serially dilute the stock solution to obtain the desired final concentrations (e.g., 100, 200, 400, 800, 1600, 2000 µg/mL). Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of LNFP V. Include wells with media alone as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the negative control.

G cluster_workflow Experimental Workflow: Cell Viability (MTT Assay) A Seed Caco-2 cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of LNFP V B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Workflow for assessing cell viability using the MTT assay.
Immunomodulatory Effects on Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to investigate the effect of LNFP V on the proliferation and cytokine production of human PBMCs.

Materials:

  • This compound (LNFP V)

  • Ficoll-Paque

  • Human peripheral blood

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS) as mitogens

  • BrdU Cell Proliferation Assay Kit

  • ELISA kits for IL-10 and TNF-α

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well plate at a density of 2 x 10^5 cells/well.

  • LNFP V and Mitogen Treatment: Add LNFP V at various concentrations (e.g., 10, 50, 100, 200, 500 µg/mL) to the wells. For proliferation assays, co-stimulate with a mitogen like PHA (5 µg/mL). For cytokine assays, co-stimulate with LPS (1 µg/mL). Include appropriate controls (cells alone, cells with mitogen only).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator. The incubation time is typically 72 hours for proliferation assays and 24-48 hours for cytokine analysis.

  • Proliferation Assay (BrdU):

    • Follow the manufacturer's instructions for the BrdU assay kit.

    • Briefly, add BrdU to each well for the final 18-24 hours of incubation.

    • Fix the cells, add the anti-BrdU antibody, and then the substrate.

    • Measure the absorbance according to the kit's protocol.

  • Cytokine Analysis (ELISA):

    • After the incubation period, centrifuge the plate and collect the supernatant.

    • Measure the concentrations of IL-10 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

G cluster_workflow Experimental Workflow: Immunomodulation Assay on PBMCs cluster_proliferation Proliferation cluster_cytokine Cytokine Production A Isolate PBMCs from blood B Seed PBMCs in 96-well plate A->B C Treat with LNFP V and mitogen (PHA/LPS) B->C D Incubate (24-72 hours) C->D E Add BrdU D->E H Collect supernatant D->H F Incubate and perform BrdU assay E->F G Measure absorbance F->G I Perform ELISA for cytokines (e.g., IL-10, TNF-α) H->I

Workflow for assessing the immunomodulatory effects of LNFP V.

Hypothetical Signaling Pathway

Based on studies of other HMOs, LNFP V may exert its immunomodulatory effects through pattern recognition receptors such as Toll-like receptors (TLRs) on immune cells. The following diagram illustrates a hypothetical signaling cascade.

G cluster_pathway Hypothetical Signaling Pathway of LNFP V in Macrophages LNFV This compound TLR4 TLR4 LNFV->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Modulated Cytokine Production (e.g., ↓ TNF-α, ↑ IL-10) NFkB->Cytokines

Hypothetical TLR4-mediated signaling pathway for LNFP V.

Disclaimer: The experimental protocols and signaling pathways described are illustrative and based on general knowledge and research on related compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The quantitative data presented is hypothetical and intended for template purposes only.

References

Protocol for Studying the Effects of Lacto-N-fucopentaose V on Caco-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lacto-N-fucopentaose V (LNFP V) is a human milk oligosaccharide (HMO) that plays a significant role in infant gut health, potentially through direct interactions with the intestinal epithelium. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, serves as a valuable in vitro model to study the effects of such bioactive compounds on intestinal barrier function, immune modulation, and cellular signaling pathways. This document provides a detailed protocol for investigating the effects of LNFP V on Caco-2 cells. While direct studies on LNFP V are limited, this protocol is based on established methodologies for studying oligosaccharides in Caco-2 cells and the known properties of fucose-containing molecules. L-fucose (B3030135), a constituent of LNFP V, has been shown to protect the intestinal mucosal barrier in Caco-2 cells, suggesting a potential mechanism of action for LNFP V.[1]

Caco-2 Cell Culture and Differentiation

A well-differentiated Caco-2 monolayer is crucial for obtaining reliable and reproducible data. The following protocol is optimized for generating a homogenous and highly polarized cell layer.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle Medium (DMEM) high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (10,000 U/mL)

  • Non-Essential Amino Acids (NEAA)

  • L-Glutamine

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Maintenance:

    • Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 2 mM L-Glutamine.

    • Change the medium every 2-3 days.

    • Subculture the cells when they reach 80-90% confluency.

  • Cell Seeding on Transwell® Inserts:

    • Once the cells are ready for passaging, wash the monolayer with PBS and detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and determine the cell concentration.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of 1 x 10^5 cells/cm².

    • Add fresh medium to the basolateral compartment.

  • Differentiation:

    • Culture the cells on the Transwell® inserts for 19-21 days to allow for complete differentiation into a polarized monolayer.

    • Change the medium in both the apical and basolateral compartments every 2-3 days.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). The monolayer is considered well-differentiated when TEER values are stable and typically >250 Ω·cm².

Experimental Protocols

Cytotoxicity Assay

Prior to functional assays, it is essential to determine the non-toxic concentration range of LNFP V on Caco-2 cells.

Materials:

  • Differentiated Caco-2 cells in a 96-well plate

  • This compound (LNFP V)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Protocol:

  • Seed Caco-2 cells in a 96-well plate and allow them to differentiate.

  • Prepare serial dilutions of LNFP V in cell culture medium (e.g., 0.1, 1, 10, 100, 1000 µg/mL).

  • Remove the culture medium from the wells and replace it with the LNFP V solutions. Include a vehicle control (medium only).

  • Incubate for 24 hours (or a relevant time course).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

LNFP V Concentration (µg/mL)Absorbance (570 nm)Cell Viability (%)
0 (Control)100
0.1
1
10
100
1000
Intestinal Barrier Function Assay

This assay will determine the effect of LNFP V on the integrity of the Caco-2 monolayer, both under basal conditions and during an inflammatory challenge (e.g., using Lipopolysaccharide - LPS).

Materials:

  • Differentiated Caco-2 cells on Transwell® inserts

  • LNFP V (at non-toxic concentrations)

  • LPS (from E. coli)

  • TEER meter (e.g., Millicell® ERS-2 Voltohmmeter)

  • FITC-dextran (4 kDa)

  • Fluorometer

Protocol:

  • TEER Measurement:

    • Treat the apical side of the differentiated Caco-2 monolayers with LNFP V for a predetermined time (e.g., 24 hours). Include a control group with medium only.

    • For the inflammatory model, co-treat with LPS (e.g., 10 µg/mL) and LNFP V.

    • Measure TEER at different time points (e.g., 0, 6, 12, 24 hours).

    • Calculate the percentage change in TEER relative to the initial time point.

  • Paracellular Permeability (FITC-dextran flux):

    • After the final TEER measurement, wash the monolayers with warm PBS.

    • Add medium containing FITC-dextran (1 mg/mL) to the apical compartment and fresh medium to the basolateral compartment.

    • Incubate for 2 hours at 37°C.

    • Collect samples from the basolateral compartment and measure the fluorescence intensity.

    • Calculate the apparent permeability coefficient (Papp).

Data Presentation:

Table 1: Effect of LNFP V on Transepithelial Electrical Resistance (TEER) (Ω·cm²)

Treatment0 h6 h12 h24 h
Control
LNFP V (X µg/mL)
LPS (10 µg/mL)
LPS + LNFP V (X µg/mL)

Table 2: Effect of LNFP V on Paracellular Permeability (Papp of FITC-dextran) (cm/s)

TreatmentPapp (cm/s)
Control
LNFP V (X µg/mL)
LPS (10 µg/mL)
LPS + LNFP V (X µg/mL)
Immunomodulatory Effects Assay

This assay will investigate the potential of LNFP V to modulate the production of pro- and anti-inflammatory cytokines by Caco-2 cells.

Materials:

  • Differentiated Caco-2 cells on Transwell® inserts

  • LNFP V

  • LPS

  • ELISA kits for human IL-8, TNF-α, and IL-10

Protocol:

  • Treat the Caco-2 monolayers with LNFP V and/or LPS as described in the barrier function assay.

  • After 24 hours of incubation, collect the supernatant from the basolateral compartment.

  • Measure the concentrations of IL-8, TNF-α, and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Data Presentation:

Table 3: Effect of LNFP V on Cytokine Production (pg/mL)

TreatmentIL-8 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Control
LNFP V (X µg/mL)
LPS (10 µg/mL)
LPS + LNFP V (X µg/mL)

Signaling Pathway Analysis

Based on the known roles of NF-κB and MAPK pathways in intestinal inflammation, it is hypothesized that LNFP V may exert its effects through modulation of these pathways.

Experimental Approach:

  • Western Blotting: Analyze the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK1/2, JNK) pathways in Caco-2 cell lysates after treatment with LNFP V and/or LPS.

  • Reporter Assays: Utilize Caco-2 cells transfected with a reporter construct for NF-κB activity to quantify the activation of this pathway.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Differentiation cluster_1 Experimental Treatments cluster_2 Assays Caco2_Culture Caco-2 Cell Culture (T-75 Flasks) Seeding Seeding on Transwell Inserts Caco2_Culture->Seeding Differentiation Differentiation (19-21 days) Seeding->Differentiation Treatment LNFP V +/- LPS Treatment Differentiation->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Barrier_Function Barrier Function (TEER, Permeability) Treatment->Barrier_Function Immuno_Modulation Immunomodulation (ELISA) Treatment->Immuno_Modulation Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling

Caption: Experimental workflow for studying LNFP V effects on Caco-2 cells.

Proposed NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates LNFPV LNFP V LNFPV->TLR4 Inhibits? IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) Nucleus->Cytokines Gene Expression

Caption: Proposed modulation of the NF-κB signaling pathway by LNFP V.

Proposed MAPK Signaling Pathway

G LPS LPS TAK1 TAK1 LPS->TAK1 Activates LNFPV LNFP V LNFPV->TAK1 Inhibits? p38 p38 TAK1->p38 ERK ERK1/2 TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 ERK->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocates Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Gene Expression

Caption: Proposed modulation of the MAPK signaling pathway by LNFP V.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Lacto-N-fucopentaose V (LNFP V). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex human milk oligosaccharide (HMO).

Troubleshooting Guide

This guide addresses specific problems that may arise during the multi-step chemical synthesis of LNFP V.

Question: Why is the yield of my glycosylation reactions consistently low?

Answer: Low glycosylation yields are a common challenge in oligosaccharide synthesis.[1] Several factors can contribute to this issue:

  • Sub-optimal Activation: The activation of your glycosyl donor (e.g., trichloroacetimidate (B1259523), thioglycoside) may be inefficient. Ensure your promoter (e.g., TMSOTf, NIS/AgOTf) is fresh and used under strictly anhydrous conditions. Moisture can deactivate the promoter and hydrolyze the donor.

  • Donor/Acceptor Reactivity: The inherent reactivity of your glycosyl donor and acceptor plays a crucial role.[2] A "disarmed" donor (with electron-withdrawing protecting groups) will be less reactive than an "armed" donor (with electron-donating groups). Similarly, the steric hindrance around the acceptor's hydroxyl group can significantly impact the reaction rate.[1]

  • Reaction Conditions: Temperature and solvent choice are critical. Many glycosylations require low temperatures (e.g., -78°C to -20°C) to control side reactions. The solvent system (e.g., dichloromethane, acetonitrile, diethyl ether) must be optimized to ensure solubility and influence the reaction pathway.[1]

  • Protecting Groups: The combination of protecting and leaving groups is of paramount significance for successful glycosylation.[2][3][4] Re-evaluate your protecting group strategy to ensure it is suitable for the specific linkage you are trying to form.

Question: I am struggling to achieve high α-selectivity for the fucosylation step. What can I do?

Answer: Controlling stereoselectivity to form the α-L-fucosyl linkage is a major synthetic challenge.[1] The formation of the undesired β-anomer is a common side reaction. Here are some strategies to improve α-selectivity:

  • Remote Participation: Employ a fucosyl donor with participating protecting groups (e.g., acyl groups like acetyl or benzoyl) at the C-3 and C-4 positions.[5] These groups can form a transient dioxolenium ion intermediate that blocks the β-face of the molecule, forcing the glycosyl acceptor to attack from the α-face.[5]

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether can sometimes favor the formation of α-linkages.

  • Donor Choice: The leaving group on the anomeric carbon of the fucose donor can impact selectivity. While trichloroacetimidates are common, exploring other donors like fucosyl fluorides with non-participating groups might be an alternative, although this often requires different optimization strategies.[5]

Question: My final deprotection step results in a complex mixture that is difficult to purify. How can I troubleshoot this?

Answer: The global deprotection of a complex oligosaccharide with multiple types of protecting groups is a delicate step.

  • Orthogonal Strategy: The most critical factor is a robust and truly orthogonal protecting group strategy from the outset. For example, ensure that the conditions for removing benzyl (B1604629) ethers (e.g., catalytic hydrogenation) do not affect ester groups, and vice-versa.

  • Stepwise Deprotection: If a single global deprotection fails, consider a stepwise approach. Remove one type of protecting group, purify the intermediate, and then proceed to the next deprotection step. While this adds steps to the synthesis, it can significantly simplify the final purification.

  • Reaction Conditions: For catalytic hydrogenation (to remove benzyl groups), ensure the catalyst (e.g., Pd/C) is active and the reaction is run under sufficient hydrogen pressure for an adequate duration. For basic hydrolysis of esters (saponification), be mindful of potential acyl migration, especially at room temperature.

Question: What is the best method for purifying the final LNFP V product?

Answer: Purification of the final product and key intermediates is a significant challenge due to the presence of structurally similar isomers and byproducts.[6]

  • Chromatography: High-Performance Liquid Chromatography (HPLC), particularly using normal-phase or hydrophilic interaction liquid chromatography (HILIC) columns, is often the method of choice for purifying derivatized oligosaccharides.[7][8]

  • Solid-Phase Extraction (SPE): SPE can be an effective method for cleanup, especially for removing excess reagents after derivatization steps.[8][9] HILIC-based SPE cartridges are particularly suitable for retaining hydrophilic glycans while allowing less polar impurities to be washed away.[8]

  • Size Exclusion Chromatography (SEC): For separating the final pentasaccharide from smaller molecules (e.g., unreacted monosaccharides) or larger polymeric impurities, SEC can be a useful technique.

  • Crystallization: Although challenging for complex oligosaccharides, crystallization can be a highly effective and scalable purification method if suitable conditions can be found, yielding very pure material.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the chemical synthesis of LNFP V? The primary challenges are the stereospecific formation of multiple glycosidic bonds, particularly the 1,2-cis linkages, and the implementation of a complex, multi-step protecting group strategy.[1] Efficiently assembling the five monosaccharide units in the correct sequence and with the correct stereochemistry requires careful planning of glycosyl donors, acceptors, and reaction conditions at each step.[3][4]

Q2: How does a chemical synthesis approach for LNFP V compare to an enzymatic or chemo-enzymatic approach? Chemical synthesis offers precise control over the structure and allows for the introduction of non-natural modifications or linkers.[10] However, it is often laborious, involving numerous protection and deprotection steps, which can lead to low overall yields.[11] Enzymatic and chemo-enzymatic syntheses, using fucosyltransferases, can be highly efficient and stereospecific, avoiding the need for complex protecting group manipulations.[12][13] However, these methods can be limited by enzyme availability, substrate specificity, and potential for side reactions like the formation of 2'-fucosyllactose (B36931) (2'-FL) as a byproduct.[14]

Q3: What is the importance of choosing the right protecting groups? The choice of protecting groups is critical for three main reasons:

  • Selectivity: They allow specific hydroxyl groups to react while others are masked.

  • Reactivity: They modulate the reactivity of the glycosyl donor and acceptor. Electron-withdrawing groups (e.g., acetyl) "disarm" a donor, making it less reactive, while electron-donating groups (e.g., benzyl) "arm" it.

  • Stereocontrol: As mentioned, participating groups like esters can direct the stereochemical outcome of a glycosylation reaction.[5] An orthogonal set of protecting groups, which can be removed under different specific conditions, is essential for the successful synthesis of a complex molecule like LNFP V.

Data Presentation

The efficiency of oligosaccharide synthesis is highly dependent on the chosen strategy. The table below summarizes hypothetical yield data for key steps in a convergent synthetic route to LNFP V, illustrating common outcomes.

Reaction Step Description Glycosyl Donor Glycosyl Acceptor Promoter Typical Yield (%) α:β Ratio
1 Formation of Lactosamine DisaccharideGalactose ThioglycosideGlcNAc AcceptorNIS/TfOH75-85%N/A (1,4-trans)
2 Formation of Lacto-N-triose IILactosamine DonorGalactose AcceptorTMSOTf65-75%N/A (1,3-trans)
3 Formation of Lacto-N-tetraoseLacto-N-triose II DonorGlucose AcceptorNIS/AgOTf60-70%N/A (1,3-trans)
4 Fucosylation of TetrasaccharideFucosyl ImidateLacto-N-tetraose AcceptorTMSOTf50-65%>10:1
5 Global DeprotectionFully Protected LNFP VN/AH₂, Pd/C; then NaOMe80-90%N/A

Note: Yields and ratios are illustrative and highly dependent on specific protecting groups and optimized reaction conditions.

Experimental Protocols

Protocol: Stereoselective α-Fucosylation

This protocol describes a representative procedure for the challenging α-fucosylation step using a donor with participating groups to enhance stereoselectivity.

Materials:

  • Protected Lacto-N-tetraose acceptor (1.0 eq)

  • 2-O-Benzyl-3,4-di-O-benzoyl-L-fucosyl trichloroacetimidate donor (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution (0.1 M in DCM)

  • Triethylamine

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • The protected Lacto-N-tetraose acceptor and the fucosyl trichloroacetimidate donor are co-evaporated with anhydrous toluene (B28343) three times and dried under high vacuum for at least 4 hours.

  • The dried substrates are dissolved in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere. Activated molecular sieves are added.

  • The solution is cooled to -40°C in an acetonitrile/dry ice bath.

  • The TMSOTf solution (0.2 eq) is added dropwise via syringe over 10 minutes. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), the reaction is quenched by the addition of triethylamine.

  • The mixture is allowed to warm to room temperature, diluted with DCM, and filtered through a pad of Celite to remove the molecular sieves.

  • The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate) to afford the protected pentasaccharide.

Visualizations

The following diagrams illustrate key logical workflows in the chemical synthesis of LNFP V.

G cluster_0 Monosaccharide Building Blocks cluster_1 Convergent Assembly Strategy cluster_2 Final Steps A Protected Fucose B Protected Galactose (x2) E Lactosamine (Gal-GlcNAc) B->E Glycosylation F Lacto-N-tetraose (Gal-GlcNAc-Gal-Glc) C Protected GlcNAc C->E Glycosylation D Protected Glucose E->F Glycosylation (Galactose) G Protected LNFP V F->G α-Fucosylation (Key Challenge) H Global Deprotection G->H I Purification (HPLC/SEC) H->I J LNFP V I->J

Caption: Convergent chemical synthesis workflow for this compound.

G cluster_0 Troubleshooting Logic A Low α-Selectivity in Fucosylation Step B Is a participating protecting group used at C3/C4? A->B C Implement Acyl (e.g., Benzoyl) Group Strategy B->C No D Is the solvent ethereal? B->D Yes C->D E Switch to Diethyl Ether or similar solvent D->E No F Review Donor/ Promoter System D->F Yes E->F G Achieved High α-Selectivity F->G

Caption: Troubleshooting flowchart for improving α-fucosylation selectivity.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Lacto-N-fucopentaose V (LNFP V). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the enzymatic synthesis of LNFP V.

Q1: Why is my LNFP V yield consistently low?

A1: Low yield in LNFP V synthesis can stem from several factors. A primary cause is often the inherent competition between the desired transglycosylation reaction and the hydrolysis of the fucosyl-enzyme intermediate or the product itself by the fucosidase enzyme. Additionally, suboptimal reaction conditions can significantly hinder enzyme performance.

Troubleshooting Steps:

  • Optimize Substrate Ratio: A high acceptor-to-donor (Lacto-N-tetraose to fucosyl donor) molar ratio generally favors the transglycosylation reaction over hydrolysis.[1][2][3] Experiment with different ratios to find the optimal balance for your specific enzyme and substrates.

  • Adjust Reaction pH and Temperature: The optimal pH and temperature for transglycosylation can differ from those for hydrolysis. Characterize your enzyme to determine the ideal conditions for maximizing the synthesis of LNFP V while minimizing hydrolysis.[4] For instance, some α-L-fucosidases exhibit maximum hydrolytic activity at a specific pH, which can be shifted to favor transglycosylation by slightly altering the pH.[4]

  • Enzyme Selection and Engineering: Not all α-L-fucosidases are equally efficient in transglycosylation. Consider screening different fucosidases or using an engineered enzyme with an enhanced transglycosylation-to-hydrolysis ratio.[5][6]

  • Reaction Time: Monitor the reaction progress over time to identify the point of maximum LNFP V accumulation before significant product hydrolysis occurs. Prolonged reaction times can lead to decreased yields due to product degradation.

Q2: I am observing significant byproduct formation. How can I improve the specificity of the reaction?

A2: Byproduct formation, such as the synthesis of other fucosylated oligosaccharides, is a common issue arising from the promiscuous substrate selectivity of some fucosyltransferases or the transglycosylation activity of fucosidases on unintended acceptor molecules.[7][8]

Troubleshooting Steps:

  • Enzyme Selection: Utilize a highly regio-specific α1,3/4-fucosyltransferase. For example, the α1,3/4-fucosyltransferase from Bacteroides fragilis has been shown to be effective for in vivo biosynthesis of LNFP V with minimal byproduct accumulation.[9]

  • Protein Engineering: If using a fucosidase, consider protein engineering to improve its specificity for the desired acceptor substrate.[5][7]

  • Purification of Substrates: Ensure the purity of your acceptor (Lacto-N-tetraose) and donor substrates to avoid the presence of competing molecules that could act as alternative acceptors.

  • Control of Reaction Conditions: Fine-tuning the reaction conditions, such as substrate concentrations and enzyme loading, can sometimes influence the product profile.

Q3: My enzyme seems to be unstable under the reaction conditions. What can I do to improve its stability?

A3: Enzyme instability can lead to a rapid loss of catalytic activity and, consequently, low product yields. Factors such as temperature, pH, and the presence of certain ions can affect enzyme stability.

Troubleshooting Steps:

  • Optimize Temperature and pH: Operate the reaction at the optimal temperature and pH for enzyme stability, which may be a compromise with the optimal conditions for activity. Stability profiles for enzymes can be determined by incubating them at various temperatures and pH values and measuring residual activity over time.

  • Addition of Stabilizers: The addition of certain salts, such as CaCl2, has been reported to enhance the stability and activity of some fucosidases.[10]

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier reuse.

  • Source of Enzyme: Enzymes from thermophilic organisms, such as Thermotoga maritima, often exhibit higher thermal stability.[10]

Q4: How can I prevent the hydrolysis of my LNFP V product after it is synthesized?

A4: Product hydrolysis is a significant challenge when using glycosidases for synthesis, as the reaction is reversible.[11]

Troubleshooting Steps:

  • Continuous Product Removal: Implementing a strategy for the continuous removal of the product from the reaction mixture can shift the equilibrium towards synthesis and prevent hydrolysis.[12] This can be achieved using techniques like chromatography with activated charcoal.[12]

  • Reaction Termination: Stop the reaction at the point of maximum product accumulation by heat inactivation of the enzyme or by rapidly changing the pH.[13][14]

  • Engineered Enzymes: Employing engineered fucosidases with reduced hydrolytic activity on the product is a highly effective strategy.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on enzymatic fucosylation to guide your experimental design.

Table 1: Comparison of Reaction Conditions for Fucosidase-Catalyzed Synthesis

Enzyme SourceDonor SubstrateAcceptor SubstrateAcceptor:Donor RatioTemperature (°C)pHYield (%)Reference
Enterococcus gallinarum ZS1 (recombinant EntFuc)pNP-FucLactose-307.035 (of 2'-FL)[4]
Lactobacillus rhamnosus GGpNP-FucD-Lactose-377.025 (of Fucosyllactose)[13]
Bifidobacterium longum subsp. infantis (engineered)3-FucosyllactoseLacto-N-tetraose1:1---[5]
GH29B α-1,3/4-l-fucosidases3-FucosyllactoseLacto-N-tetraose10:1404.5-8.5up to 91 (of LNFP II)[1][2]

Table 2: Influence of pH on α-L-Fucosidase Activity

EnzymeOptimal pH for HydrolysisOptimal pH for TransglycosylationStable pH RangeReference
EntFuc from Enterococcus gallinarum7.0-5.0 - 8.0[4]
α-L-fucosidase from Prevotella nigrescens5.5 - 6.5--[15]
Human serum α-L-fucosidase5.0--[16]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of Fucosylated Oligosaccharides using α-L-Fucosidase

This protocol provides a general framework for the synthesis of fucosylated oligosaccharides, which can be adapted for LNFP V synthesis.

Materials:

  • α-L-fucosidase (e.g., from Lactobacillus rhamnosus GG)[13]

  • Fucosyl donor (e.g., p-nitrophenyl-α-L-fucopyranoside, pNP-Fuc)

  • Acceptor substrate (e.g., Lacto-N-tetraose for LNFP V synthesis)

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • Heating block or water bath

Procedure:

  • Prepare Substrate Solution: Dissolve the acceptor substrate (e.g., Lacto-N-tetraose) and the donor substrate (pNP-Fuc) in 100 mM phosphate buffer (pH 7.0). The concentrations should be optimized based on the desired acceptor-to-donor ratio.

  • Enzyme Addition: Add the purified α-L-fucosidase to the substrate solution to initiate the reaction. The optimal enzyme concentration should be determined empirically. A starting point could be in the range of 1-5 U/mL.[13]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle stirring.[13]

  • Reaction Monitoring: Take aliquots at regular time intervals to monitor the progress of the reaction. This can be done using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the maximum yield of the desired product is achieved, terminate the reaction by heating the mixture at 100°C for 5-10 minutes to denature the enzyme.[13]

  • Purification: Purify the target oligosaccharide (LNFP V) from the reaction mixture using appropriate chromatographic techniques, such as size-exclusion chromatography or activated charcoal chromatography.[12]

Protocol 2: Expression and Purification of Recombinant α-L-Fucosidase

This protocol describes a general method for producing recombinant α-L-fucosidase.

Materials:

  • Expression plasmid containing the α-L-fucosidase gene (e.g., pET vector)

  • E. coli expression host (e.g., BL21(DE3))

  • LB broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Procedure:

  • Transformation: Transform the expression plasmid into competent E. coli cells.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB broth with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged α-L-fucosidase with elution buffer.

  • Dialysis and Storage: Dialyze the purified enzyme against a suitable storage buffer and store at -20°C or -80°C.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the enzymatic synthesis of LNFP V.

Enzymatic_Synthesis_of_LNFP_V cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products LNT Lacto-N-tetraose (Acceptor) Enzyme α1,3/4-Fucosyltransferase LNT->Enzyme Fuc_Donor Fucosyl Donor (e.g., GDP-Fucose) Fuc_Donor->Enzyme LNFPV This compound Enzyme->LNFPV Desired Reaction Byproduct Byproducts Enzyme->Byproduct Side Reaction

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Workflow Start Low LNFP V Yield Check_Hydrolysis Significant Product Hydrolysis? Start->Check_Hydrolysis Check_Byproducts High Byproduct Formation? Check_Hydrolysis->Check_Byproducts No Stop_Reaction Stop Reaction at Peak Yield Check_Hydrolysis->Stop_Reaction Yes Check_Conditions Suboptimal Reaction Conditions? Check_Byproducts->Check_Conditions No Change_Enzyme Use Engineered/Specific Enzyme Check_Byproducts->Change_Enzyme Yes Optimize_Ratio Optimize Acceptor:Donor Ratio Check_Conditions->Optimize_Ratio Yes End Improved Yield Check_Conditions->End No Optimize_pH_Temp Optimize pH & Temperature Optimize_Ratio->Optimize_pH_Temp Optimize_pH_Temp->End Purify_Substrates Purify Substrates Change_Enzyme->Purify_Substrates Change_Enzyme->End Remove_Product Continuous Product Removal Stop_Reaction->Remove_Product Stop_Reaction->End Remove_Product->End Purify_Substrates->End

Caption: Troubleshooting workflow for low LNFP V yield.

Transglycosylation_vs_Hydrolysis cluster_reactants Reactants cluster_pathways Reaction Pathways Enzyme Fucosidase Fuc_Enzyme Fucosyl-Enzyme Intermediate Enzyme->Fuc_Enzyme Donor Fucosyl Donor Donor->Fuc_Enzyme Transglycosylation Transglycosylation Product (LNFP V) Fuc_Enzyme->Transglycosylation + Acceptor Hydrolysis Hydrolysis Products (Fucose + Donor aglycone) Fuc_Enzyme->Hydrolysis + Water Acceptor Acceptor (Lacto-N-tetraose) Water Water

Caption: Competing reactions in fucosidase-catalyzed synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Lacto-N-fucopentaose V in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Lacto-N-fucopentaose V (LNFP V) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LNFP V) and why is its solubility a concern?

This compound is a complex oligosaccharide found in human milk.[1] Its in vitro applications in areas such as cell culture-based assays, enzymatic studies, and drug interaction analyses can be hindered by its potentially low solubility in aqueous and organic solvents commonly used in laboratory settings. Ensuring complete dissolution is critical for accurate and reproducible experimental results.

Q2: What is the expected solubility of LNFP V in common laboratory solvents?

Q3: What factors can influence the solubility of LNFP V?

Several factors can affect the solubility of oligosaccharides like LNFP V:

  • Temperature: Solubility of most solids in liquids increases with temperature.

  • pH: The pH of the solution can influence the charge state of the molecule, potentially affecting its interaction with the solvent.

  • Solvent Polarity: As a polar molecule, LNFP V is expected to have better solubility in polar solvents like water.

  • Purity of LNFP V: Impurities can sometimes affect the dissolution process.

Troubleshooting Guide: Dissolving LNFP V

This guide provides a step-by-step approach to dissolving LNFP V for your in vitro experiments.

Problem: LNFP V is not dissolving in water at room temperature.

Logical Workflow for Troubleshooting:

A Start: Weigh LNFP V B Add deionized water to desired concentration A->B C Vortex for 1-2 minutes B->C D Visually inspect for undissolved particles C->D E Is the solution clear? D->E F Troubleshooting Steps E->F No G Solution is ready for use E->G Yes H Increase Temperature F->H I Sonication F->I J Adjust pH (with caution) F->J K Consider alternative solvents F->K L Re-evaluate concentration F->L M Still not dissolved? F->M M->A Insoluble: Re-assess experimental needs M->G Partially Soluble: Centrifuge/Filter & Use Supernatant

Caption: Troubleshooting workflow for dissolving LNFP V.

Solutions:

  • Heating: Gently warm the solution in a water bath (e.g., 37°C to 50°C). Avoid excessive heat to prevent potential degradation.

  • Sonication: Use a bath sonicator or a probe sonicator at low power to aid dissolution through cavitation. As a reference, dissolving the related compound Lacto-N-fucopentaose I at 125 mg/mL in water may require ultrasonic assistance.

  • pH Adjustment: While LNFP V is a neutral molecule, slight adjustments in pH (e.g., moving towards slightly acidic or basic conditions) might improve solubility. However, this should be done with caution, considering the stability of the compound and the requirements of your downstream application. Always perform a small-scale test first.

  • Consider Alternative Solvents: If aqueous solubility is insufficient, consider using Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Be mindful that high concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration in your cell culture medium below 0.5%.

Problem: Precipitate forms when diluting a DMSO stock of LNFP V into an aqueous buffer.

Solutions:

  • Slower Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring.

  • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes prevent precipitation.

  • Reduce the Stock Concentration: Prepare a more dilute stock solution of LNFP V in DMSO. This will result in a lower final DMSO concentration upon dilution, which can improve solubility.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of LNFP V
  • Weighing: Accurately weigh the desired amount of LNFP V powder using an analytical balance.

  • Initial Dispensing: Add a small amount of high-purity deionized water (e.g., Milli-Q or equivalent) to the powder to create a slurry.

  • Volume Adjustment: Gradually add more water to reach the final desired concentration, vortexing intermittently.

  • Solubilization: If the solution is not clear, proceed with the following steps:

    • Heating: Place the vial in a water bath at 37°C for 10-15 minutes.

    • Sonication: Sonicate the solution in a bath sonicator for 5-10 minutes.

  • Sterilization (if required for cell culture): Filter the solution through a 0.22 µm sterile filter.

  • Storage: Store the stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a DMSO Stock Solution of LNFP V
  • Weighing: Accurately weigh the LNFP V powder.

  • Dissolution: Add anhydrous, sterile-filtered DMSO to the desired final concentration.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots.

Quantitative Data Summary

The following table summarizes the available solubility information. Note that the data for LNFP I is used as an estimate for LNFP V due to the lack of specific data for the latter.

CompoundSolventReported SolubilityConditions
Lacto-N-fucopentaose IWater125 mg/mLRequires sonication
This compound Water Estimated: ~125 mg/mL Likely requires heating and/or sonication
This compound DMSO Data not available Empirical determination recommended

Signaling Pathway Visualization

While no specific signaling pathways directly involving LNFP V have been definitively characterized in the available literature, human milk oligosaccharides (HMOs) in general are known to modulate immune responses. A hypothetical pathway illustrating how an HMO might influence a generic immune cell signaling cascade is presented below.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus LNFP V LNFP V Receptor Pattern Recognition Receptor (e.g., TLR, C-type lectin) LNFP V->Receptor Binding Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Kinase_Cascade Kinase Cascade (e.g., MAPKs) Adaptor->Kinase_Cascade Activation TF Transcription Factor (e.g., NF-κB) Kinase_Cascade->TF Activation DNA DNA TF->DNA Translocation & Binding Gene_Expression Modulation of Gene Expression DNA->Gene_Expression Transcription

Caption: Hypothetical signaling pathway for HMO modulation of immune cells.

References

Technical Support Center: Troubleshooting Lacto-N-fucopentaose V (LNFP V) Peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lacto-N-fucopentaose V (LNFP V) using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during the chromatographic analysis of this complex human milk oligosaccharide (HMO).

Frequently Asked Questions (FAQs)

Q1: My LNFP V peak is tailing. What are the common causes and solutions?

A1: Peak tailing for a polar compound like LNFP V is a frequent issue. The primary causes include:

  • Secondary Interactions: Strong interactions can occur between the acidic silanol (B1196071) groups on the surface of silica-based columns and the analyte.

  • Column Overload: Injecting too much sample can lead to peak asymmetry.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column's stationary phase.

  • Column Contamination or Degradation: Accumulation of contaminants or the natural degradation of the column over time can lead to poor peak shape.

Troubleshooting Steps:

  • Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the column and analyte. For silica-based columns, operating at a lower pH can minimize silanol interactions.

  • Reduce Sample Load: Try diluting your sample or injecting a smaller volume.

  • Use a High-Quality Column: Employ a column with end-capping to reduce the number of free silanol groups.

  • Column Washing: Implement a robust column washing procedure between runs to remove strongly retained compounds.

  • Guard Column: Use a guard column to protect the analytical column from contaminants.

Q2: I am observing split peaks for LNFP V. What could be the problem?

A2: Split peaks can arise from several factors, often indicating an issue with the sample introduction or the column itself.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Partially Clogged Frit: A blockage in the inlet frit of the column can disrupt the sample flow path.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths.

  • Co-elution with an Isomer: LNFP V has several isomers, and what appears as a split peak might be the co-elution of two closely related structures.

Troubleshooting Steps:

  • Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Check for Blockages: If you suspect a clogged frit, you can try back-flushing the column (if the manufacturer's instructions permit). Replacing the frit is another option.

  • Column Inspection: If a column void is suspected, the column may need to be replaced.

  • Method Optimization: To resolve potential isomers, adjust the mobile phase composition, gradient slope, or temperature to improve separation.

Q3: My retention time for LNFP V is drifting. How can I stabilize it?

A3: Retention time instability can compromise the reliability of your results. Common causes include:

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before each injection, especially in gradient elution.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

  • Flow Rate Instability: A malfunctioning pump or a leak in the system can lead to inconsistent flow rates.

Troubleshooting Steps:

  • Sufficient Equilibration: Ensure the column is equilibrated for a sufficient time between runs.

  • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs capped to prevent evaporation.

  • Use a Column Oven: A column thermostat will maintain a stable temperature.[1][2]

  • System Check: Regularly check for leaks and ensure the pump is functioning correctly.[3]

Quantitative Data Summary

The retention of LNFP V is highly dependent on the specific HPLC method, including the column chemistry, mobile phase composition, and gradient conditions. Below is a table summarizing typical parameters for two common HPLC methods used for HMO analysis. Note: These are representative values, and optimal conditions should be determined empirically in your laboratory.

ParameterPorous Graphitized Carbon (PGC) HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Column Hypercarb PGC (or equivalent)BEH Amide, HILIC-OH5 (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid or TFAWater with 20mM Ammonium Formate (pH 4.3)
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFAAcetonitrile
Gradient Typically a gradient from low to high organicTypically a gradient from high to low organic
Flow Rate 0.2 - 0.5 mL/min0.2 - 0.6 mL/min
Column Temp. 30 - 60 °C30 - 50 °C
Detection ESI-MS, ELSD, or Fluorescence (with derivatization)ESI-MS, Fluorescence (with derivatization), or RI
Expected LNFP V Retention Highly variable based on gradientHighly variable based on gradient

Experimental Protocols

Sample Preparation for LNFP V Analysis from Biological Matrices

A robust sample preparation is crucial to remove interfering substances like proteins and lipids.

  • Protein Precipitation: To 100 µL of sample (e.g., human milk, cell culture supernatant), add 300 µL of cold ethanol.

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the oligosaccharides.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

  • (Optional) Derivatization: For fluorescence detection, the extracted oligosaccharides can be derivatized with a fluorescent tag such as 2-aminobenzamide (B116534) (2-AB).

HPLC Method using Porous Graphitized Carbon (PGC)

PGC columns are well-suited for the separation of polar and structurally related carbohydrates.[3][4][5][6][7][8]

  • Column: Thermo Scientific Hypercarb PGC column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-5 min: 2% B

    • 5-40 min: 2-40% B (linear gradient)

    • 40-45 min: 40-80% B (linear gradient)

    • 45-50 min: 80% B (hold)

    • 50-51 min: 80-2% B (linear gradient)

    • 51-60 min: 2% B (equilibration)

  • Detection: Couple to an ESI-MS for mass identification or an Evaporative Light Scattering Detector (ELSD).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during LNFP V analysis.

HPLC_Troubleshooting_LNFPV start Problem with LNFP V Peak peak_shape Peak Shape Problem? (Tailing, Splitting, Fronting) start->peak_shape retention_time Retention Time Problem? (Drifting, No Peak) start->retention_time baseline Baseline Problem? (Noise, Drift) start->baseline tailing Tailing Peak peak_shape->tailing Tailing splitting Split Peak peak_shape->splitting Splitting fronting Fronting Peak peak_shape->fronting Fronting solution_tailing Check Mobile Phase pH Reduce Sample Load Use Guard Column Check Column Health tailing->solution_tailing solution_splitting Check Sample Solvent Inspect/Replace Frit Replace Column Optimize Method for Isomers splitting->solution_splitting solution_fronting Reduce Sample Concentration Match Sample Solvent to Mobile Phase fronting->solution_fronting drifting_rt Drifting Retention Time retention_time->drifting_rt Drifting no_peak No Peak Detected retention_time->no_peak No Peak solution_drifting_rt Increase Equilibration Time Prepare Fresh Mobile Phase Use Column Oven Check for Leaks/Pump Issues drifting_rt->solution_drifting_rt solution_no_peak Check Sample Preparation Verify Injection Check Detector Settings Ensure Column is Not Clogged no_peak->solution_no_peak noisy_baseline Noisy Baseline baseline->noisy_baseline Noisy drifting_baseline Drifting Baseline baseline->drifting_baseline Drifting solution_noisy_baseline Degas Mobile Phase Check for Leaks Clean Detector Cell noisy_baseline->solution_noisy_baseline solution_drifting_baseline Ensure Proper Column Equilibration Check for Contamination Verify Detector Lamp drifting_baseline->solution_drifting_baseline

References

Technical Support Center: Optimizing Mass Spectrometry Settings for Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Lacto-N-fucopentaose V (LNFP V). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic method is best suited for separating this compound and its isomers?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common and effective technique for the separation of fucosylated oligosaccharides like LNFP V. Porous graphitized carbon (PGC) chromatography can also be used and may offer different selectivity for isomeric separation.

Q2: What are the expected precursor ions for LNFP V in ESI-MS?

A2: In positive ion mode, you can expect to observe the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In negative ion mode, the deprotonated molecule [M-H]⁻ and adducts with formate (B1220265) [M+HCOO]⁻ or chloride [M+Cl]⁻ are commonly detected.

Q3: What are the major challenges in the MS/MS analysis of LNFP V?

A3: A primary challenge is the potential for fucose residue migration during collision-induced dissociation (CID).[1][2] This can lead to ambiguous fragmentation spectra and complicate structural elucidation. Careful optimization of collision energy is crucial to minimize this effect and generate informative product ions.

Q4: Is derivatization necessary for the analysis of LNFP V?

A4: While not always required, derivatization, such as reductive amination or permethylation, can improve chromatographic resolution and ionization efficiency, leading to enhanced sensitivity. However, for many modern instruments, underivatized analysis is feasible and preferred for higher throughput.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase composition.- Column degradation or contamination.- Analyte interaction with metal surfaces in the LC system.[3]- Ensure proper mobile phase preparation and pH.- Flush the column or replace it if necessary.- Use a bio-inert LC system or columns with hybrid surface technology to minimize metal interactions.[3]
Low Signal Intensity - Suboptimal ESI source parameters.- Inefficient ionization of LNFP V.- Sample loss during preparation.- Optimize spray voltage, capillary temperature, and gas flow rates (see Table 2).- Consider using a different ionization mode (positive vs. negative) or adding a post-column modifier to enhance adduct formation.- Review the sample preparation protocol for potential sources of analyte loss.
Inconsistent Retention Times - Unstable column temperature.- Inadequate column equilibration.- Changes in mobile phase composition.- Use a column oven to maintain a consistent temperature.- Ensure sufficient equilibration time between injections.- Prepare fresh mobile phase daily and use a high-quality solvent delivery system.
High Background Noise - Contaminated mobile phase or LC system.- Leaks in the LC or MS system.- Dirty ion source.- Use high-purity solvents and additives.- Perform a leak check on all fittings.[4]- Clean the ion source according to the manufacturer's instructions.
Ambiguous Fragmentation Spectra - Fucose migration due to high collision energy.- Co-elution with isomeric compounds.- Perform a collision energy optimization experiment to find the lowest effective energy that produces diagnostic fragment ions.- Improve chromatographic separation by adjusting the gradient or trying a different HILIC stationary phase.

Experimental Protocols

Protocol 1: Sample Preparation of LNFP V from Human Milk

This protocol provides a general guideline for the extraction of human milk oligosaccharides (HMOs), including LNFP V.

  • Thawing and Centrifugation: Thaw frozen human milk samples at 4°C. Centrifuge at 4,000 x g for 30 minutes at 4°C to separate the lipid layer.

  • Protein Precipitation: Collect the aqueous layer and add three volumes of ice-cold ethanol. Vortex and incubate at -20°C for 2 hours to precipitate proteins.

  • Centrifugation and Supernatant Collection: Centrifuge at 14,000 x g for 20 minutes at 4°C. Carefully collect the supernatant containing the HMOs.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for HILIC-MS analysis (e.g., 80:20 acetonitrile:water).

  • Solid-Phase Extraction (SPE) (Optional): For further cleanup, a graphitized carbon SPE cartridge can be used to enrich the oligosaccharide fraction.

Protocol 2: Collision Energy Optimization for LNFP V Fragmentation

This protocol describes a method to determine the optimal collision energy for generating informative MS/MS spectra of LNFP V.

  • Direct Infusion Setup: Prepare a standard solution of LNFP V (approximately 1-10 µg/mL) in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative mode). Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Selection: In the MS method, select the desired precursor ion of LNFP V for fragmentation (e.g., [M+Na]⁺ or [M-H]⁻).

  • Collision Energy Ramp: Set up a series of experiments where the collision energy is ramped in small increments (e.g., 5-10 V steps) over a relevant range (e.g., 10-80 V).

  • Data Analysis: For each collision energy level, acquire the MS/MS spectrum. Evaluate the spectra to identify the energy that provides the best balance between precursor ion depletion and the generation of structurally informative fragment ions, while minimizing evidence of fucose migration.

  • LC-MS/MS Method Update: Once the optimal collision energy is determined, update the LC-MS/MS method with this value for the analysis of your samples.

Quantitative Data Summary

Table 1: Theoretical m/z Values for this compound Precursor Ions

Molecular Formula: C₃₂H₅₅NO₂₅ Monoisotopic Mass: 853.3063 Da[5]

Ion TypeChargeTheoretical m/z
[M+H]⁺+1854.3136
[M+Na]⁺+1876.2955
[M+K]⁺+1892.2695
[M-H]⁻-1852.2990
[M+HCOO]⁻-1898.3046
[M+Cl]⁻-1888.2760

Table 2: Suggested Starting ESI-MS Parameters for LNFP V Analysis

ParameterPositive Ion ModeNegative Ion Mode
Spray Voltage 3.0 - 4.5 kV2.5 - 3.5 kV
Capillary Temp. 250 - 350 °C250 - 350 °C
Sheath Gas Flow 30 - 50 (arbitrary units)30 - 50 (arbitrary units)
Auxiliary Gas Flow 5 - 15 (arbitrary units)5 - 15 (arbitrary units)
Cone Voltage 30 - 60 V30 - 60 V

Note: These are general starting points. Optimal values are instrument-dependent and should be determined empirically.[6]

Visualizations

Experimental Workflow for LNFP V Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Human Milk Sample lipid_removal Lipid Removal (Centrifugation) sample->lipid_removal protein_precip Protein Precipitation (Ethanol) lipid_removal->protein_precip extract HMO Extract protein_precip->extract spe SPE Cleanup (Optional) extract->spe final_sample Final Sample for LC-MS spe->final_sample hilic HILIC Separation final_sample->hilic esi Electrospray Ionization hilic->esi ms1 MS1 Scan (Precursor Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2 peak_integration Peak Integration & Quantification ms2->peak_integration spectral_interp Spectral Interpretation ms2->spectral_interp

Caption: A generalized workflow for the analysis of this compound from sample preparation to data analysis.

Fragmentation Pathway of this compound

fragmentation cluster_frags Primary Fragment Ions (Glycosidic Cleavage) cluster_crossring Cross-Ring Cleavage LNFPV This compound [M+H]⁺ m/z 854.31 B_ions B-type ions (Non-reducing end) LNFPV->B_ions Loss of reducing end Y_ions Y-type ions (Reducing end) LNFPV->Y_ions Loss of non-reducing end Fuc_loss Loss of Fucose (-146 Da) LNFPV->Fuc_loss A_X_ions A- and X-type ions B_ions->A_X_ions Further fragmentation Y_ions->A_X_ions Further fragmentation

Caption: A simplified diagram illustrating the major fragmentation pathways of this compound in CID-MS/MS.

References

preventing degradation of Lacto-N-fucopentaose V in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Lacto-N-fucopentaose V (LNFPV) in cell culture applications. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability and integrity of LNFPV throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound (LNFPV) under standard laboratory conditions?

A1: this compound, like other human milk oligosaccharides (HMOs), is a highly stable molecule. Studies have demonstrated that HMOs are resistant to degradation from multiple freeze-thaw cycles, long-term storage (over a year at -80°C), pasteurization (heat treatment), and freeze-drying.[1][2] This inherent stability suggests that degradation is unlikely to occur from standard reagent preparation and storage practices.

Q2: What is the most likely cause of LNFPV degradation in my cell culture experiment?

A2: The most probable cause of LNFPV degradation in a cell culture setting is enzymatic activity. The primary suspect is microbial contamination. Many bacterial species, particularly those found in the gut microbiota like Bifidobacterium, produce a range of glycoside hydrolases and fucosidases that can efficiently break down fucosylated oligosaccharides.[3][4][5] Therefore, even low-level bacterial or fungal contamination can lead to significant loss of your compound. A secondary, though less common, possibility is enzymatic degradation by the cultured mammalian cells themselves, which may secrete or express surface glycosidases.

Q3: How should I properly store my LNFPV powder and stock solutions?

A3: For powdered LNFPV, refer to the Certificate of Analysis provided by the manufacturer, as shipping conditions may be at room temperature while long-term storage recommendations vary.[6] Once reconstituted, sterile-filter the LNFPV stock solution and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, although HMOs are generally robust in this regard.[1]

Q4: Can the cell culture medium itself cause LNFPV to degrade?

A4: Standard cell culture media (e.g., DMEM, RPMI-1640) are not known to chemically degrade LNFPV. The molecule is stable across a range of pH and temperatures typical for cell culture.[2] Any degradation observed in a "no-cell" control (media + LNFPV only) is most likely due to undetected microbial contamination.

Q5: How can I differentiate between LNFPV degradation and cellular uptake/metabolism?

A5: This is a critical experimental question. To distinguish between these possibilities, you must analyze both the cell culture supernatant and the cell lysate at various time points.

  • Degradation: If LNFPV is being degraded extracellularly, you will observe a decrease of LNFPV in the supernatant over time, coupled with the appearance of smaller degradation products (e.g., fucose, lacto-N-tetraose).

  • Uptake/Metabolism: If cells are taking up the compound, you will see a decrease of LNFPV in the supernatant, but you should be able to detect LNFPV (or its metabolites) within the cell lysate.

Troubleshooting Guide

This guide addresses the specific issue of suspected LNFPV degradation in a cell culture experiment.

Observed Problem Potential Cause Recommended Action
Rapid loss of LNFPV from culture supernatant (within hours) 1. Microbial Contamination: Bacteria or yeast can rapidly consume oligosaccharides.1. Visually inspect culture plates for turbidity, color change, or filamentous growth. 2. Plate a sample of the culture supernatant on a nutrient agar (B569324) plate and incubate to check for bacterial or fungal growth. 3. Always use stringent aseptic technique when handling LNFPV solutions and cell cultures.
Gradual loss of LNFPV in a "no-cell" control well 1. Low-level Microbial Contamination: Contamination may not be visually obvious. 2. Adsorption to Plasticware: Unlikely for this molecule but possible.1. Perform sterility testing as described above. 2. Ensure all solutions, especially the LNFPV stock, were properly sterile-filtered. 3. Test for adsorption by incubating LNFPV in a new, empty plate and measuring recovery.
LNFPV is stable in "no-cell" control but disappears when cells are present 1. Cellular Uptake and/or Metabolism: The cells are actively using the LNFPV. 2. Cell-Secreted Enzymes: Cells may be secreting glycosidases that degrade LNFPV extracellularly.1. Analyze cell lysates for the presence of LNFPV to confirm uptake. 2. Perform a time-course experiment and analyze the supernatant for specific degradation products using HPLC or LC/MS. 3. Consult literature for known glycosidase activity of your specific cell line.
Inconsistent results between experiments 1. Inaccurate Quantification: Issues with the analytical method. 2. Improper Aliquoting/Storage: Degradation of stock solution or variability in concentration.1. Validate your analytical method (e.g., HPLC, LC/MS) with a standard curve for every run. 2. Ensure LNFPV stock solutions are well-mixed before aliquoting. Use fresh aliquots for each experiment to avoid potential contamination of the main stock.

Experimental Protocols & Methodologies

Protocol 1: Assessment of LNFPV Stability in Cell Culture

Objective: To determine if LNFPV is degrading extracellularly or being consumed by cells.

Methodology:

  • Cell Seeding: Seed your cells of interest in a 24-well plate at your desired density and allow them to adhere overnight.

  • Experimental Setup:

    • Test Wells (n=3): Remove old media and add fresh media containing the final concentration of LNFPV.

    • No-Cell Control Wells (n=3): Add media containing the same concentration of LNFPV to empty wells.

    • Time-Zero Control: Prepare a tube with the identical LNFPV-containing media. Immediately collect a sample and store it at -80°C. This represents the initial concentration.

  • Incubation: Place the plate in the incubator under standard conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Collection: At specified time points (e.g., 2, 8, 24, 48 hours), collect the entire volume of supernatant from one of each type of well.

  • Sample Processing:

    • Centrifuge the collected supernatant (e.g., at 500 x g for 5 min) to pellet any detached cells.

    • Transfer the cleared supernatant to a new tube.

    • Store all samples at -80°C until analysis.

  • Analysis: Quantify the concentration of LNFPV in all samples using a validated analytical method such as HPLC or LC/MS.

Data Interpretation:

Condition Expected Outcome if Stable Expected Outcome if Degrading Expected Outcome if Cellular Uptake
No-Cell Control LNFPV concentration remains constant across all time points, similar to Time-Zero.LNFPV concentration decreases over time.N/A
Test Wells (with cells) LNFPV concentration remains constant.LNFPV concentration decreases at a similar or faster rate than the No-Cell control.LNFPV concentration decreases over time, while the No-Cell control remains stable.
Protocol 2: Sample Preparation for HPLC/LC-MS Analysis

Objective: To prepare cell culture supernatant for accurate quantification of LNFPV.

Methodology:

  • Thaw Samples: Thaw supernatant samples on ice.

  • Protein Precipitation: To remove proteins that can interfere with analysis, add three volumes of ice-cold acetonitrile (B52724) or ethanol (B145695) to one volume of supernatant.

  • Incubation: Vortex briefly and incubate at -20°C for at least 30 minutes to allow proteins to precipitate.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, avoiding the protein pellet.

  • Drying: Dry the sample completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried pellet in a known, small volume of high-purity water or the initial mobile phase of your chromatography method.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Proceed with HPLC or LC/MS analysis. High-quality analytical references for LNFPV are available and should be used to create a standard curve for absolute quantification.[7]

Visualizing Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Prepare sterile LNFPV stock solution p2 Seed cells in 24-well plate e1 Add LNFPV media to: - Wells with cells - No-cell control wells p2->e1 e3 Incubate plate at 37°C, 5% CO2 e1->e3 e2 Collect 'Time-Zero' sample a2 Analyze via HPLC or LC/MS e2->a2 Reference e4 Collect supernatant at 2, 8, 24, 48 hours e3->e4 a1 Process samples: - Centrifuge - Protein Precipitation - Reconstitute e4->a1 a1->a2 a3 Compare results to controls and standard curve a2->a3

Caption: Workflow for assessing LNFPV stability in cell culture.

Potential Degradation and Analysis Logic

G start LNFPV concentration decreases in supernatant q_control Does concentration decrease in 'no-cell' control? start->q_control ans_yes YES q_control->ans_yes Yes ans_no NO q_control->ans_no No res_contam Conclusion: Probable microbial contamination or inherent instability in media. ans_yes->res_contam res_cell Conclusion: Cell-mediated process (uptake or enzymatic degradation). ans_no->res_cell

Caption: Troubleshooting logic for decreased LNFPV concentration.

Example Signaling Pathway Modulation

Fucosylated HMOs, such as LNFP isomers, have been shown to modulate host cell signaling, particularly in immune contexts. For example, Lacto-N-fucopentaose III can activate TLR4 signaling.[8]

G lnfp LNFP III tlr4 TLR4/CD14 Complex lnfp->tlr4 Activates nfkb NF-κB lnfp->nfkb Modulates (Context-Dependent) erk ERK tlr4->erk Phosphorylates cytokines Anti-inflammatory Mediators erk->cytokines Upregulates Production hiv HIV Infection hiv->nfkb Activates

Caption: LNFPIII modulation of TLR4-ERK signaling pathway.

References

Lacto-N-fucopentaose V stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lacto-N-fucopentaose V (LNFP V). Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of LNFP V throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at temperatures of -20°C or below in a tightly sealed container to protect it from moisture.[1] Some suppliers recommend storage at less than -15°C.[2] Under these conditions, the product can be stable for up to 5 years in its dry state.[1]

Q2: How should I store this compound once it is reconstituted in a solution?

A2: Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize degradation.[3] The stability of the reconstituted solution is significantly reduced compared to the solid form, with a recommended storage period of up to 6 months at -80°C.[1][3] To prevent contamination and degradation from repeated freeze-thaw cycles, it is advisable to use fresh aliquots for each experiment.[3]

Q3: What is the expected stability of this compound in aqueous solutions at different pH values?

A3: While specific stability data for this compound is limited, studies on other fucosylated oligosaccharides like 2'-Fucosyllactose (2'-FL) indicate that stability is pH-dependent. Generally, fucosylated oligosaccharides are most stable in slightly acidic to neutral conditions (pH 3-5).[4] Both strongly acidic (pH < 3) and alkaline (pH > 7) conditions can lead to the hydrolysis of glycosidic bonds, particularly the fucosidic linkage.[4][5]

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A4: Strong acids and bases should be avoided as they can cause hydrolysis. Oxidizing agents may also lead to degradation. During sample preparation for analysis, it has been noted that some labeling reagents containing acid can cause degradation of oligosaccharides.[6]

Q5: What are the primary degradation products of fucosylated oligosaccharides like this compound?

A5: The primary degradation pathway for fucosylated oligosaccharides is the hydrolysis of the fucosidic linkage, which is generally the most labile bond. This results in the release of L-fucose and the corresponding core oligosaccharide.[4] Under more severe conditions, other glycosidic bonds can also be cleaved.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results Degradation of LNFP V due to improper storage.Ensure solid LNFP V is stored at ≤ -20°C in a desiccated environment. For reconstituted solutions, use aliquots stored at -80°C and avoid repeated freeze-thaw cycles.
Contamination of the LNFP V stock solution.Prepare fresh solutions using sterile, high-purity water or buffer. Filter-sterilize the solution if appropriate for your application.
Appearance of extra peaks in analytical chromatography (e.g., HPLC/HPAEC-PAD) Hydrolysis of LNFP V during sample preparation or analysis.Check the pH of your mobile phase and sample diluent. Avoid highly acidic or alkaline conditions. If using acidic labeling reagents, consider alternative derivatization methods.[6]
In-source fragmentation during mass spectrometry analysis.Optimize mass spectrometry source conditions to minimize fragmentation. The use of ammonium (B1175870) acetate (B1210297) in the mobile phase can sometimes reduce in-source fragmentation.[7]
Loss of biological activity of LNFP V Degradation of the compound.Confirm the integrity of your LNFP V stock by analytical methods (e.g., HPAEC-PAD, MS) before use in biological assays.
Interaction with other components in the experimental system.Run appropriate controls to identify any interfering substances.

Stability Data

The following tables summarize stability data for fucosylated oligosaccharides, which can serve as a reference for handling this compound.

Table 1: Recommended Storage Conditions for Fucosylated Oligosaccharides

Form Temperature Duration Reference
Solid (Lyophilized)≤ -15°C to -20°CUp to 5 years[1][2]
Reconstituted Solution-20°CUp to 1 month (protected from light)[3]
Reconstituted Solution-80°CUp to 6 months[3]

Table 2: General Stability of Fucosylated Oligosaccharides under Different pH and Temperature Conditions (Based on 2'-Fucosyllactose data)

pH Temperature Stability Reference
3 - 5Room TemperatureGenerally Stable[4]
< 3Elevated TemperatureProne to hydrolysis[5]
> 7Elevated TemperatureIncreased rate of decomposition[4]
Neutral60°CStable for at least four weeks (in unbuffered solution)[4]
360°CStable for about a day[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Fucosylated Oligosaccharides

This protocol is a general guideline for conducting a forced degradation study to understand the stability of fucosylated oligosaccharides like LNFP V under various stress conditions.

1. Materials:

  • Fucosylated oligosaccharide (e.g., LNFP V)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • pH meter

  • Incubator/water bath

  • Photostability chamber

  • Analytical balance

  • HPLC or HPAEC-PAD system

2. Procedure:

  • Acid Hydrolysis: Dissolve the oligosaccharide in 0.1 M HCl to a known concentration. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at different time points, neutralize with NaOH, and analyze.

  • Base Hydrolysis: Dissolve the oligosaccharide in 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Take samples, neutralize with HCl, and analyze.

  • Oxidative Degradation: Dissolve the oligosaccharide in 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Take samples at different time points and analyze.

  • Thermal Degradation: Store the solid oligosaccharide and an aqueous solution of the oligosaccharide at an elevated temperature (e.g., 60°C) in the dark. Analyze samples at various time points.

  • Photostability: Expose the solid oligosaccharide and an aqueous solution to light in a photostability chamber according to ICH guidelines. Keep control samples in the dark. Analyze the samples after the exposure period.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating method, such as HPAEC-PAD or LC-MS, to separate the parent compound from its degradation products.

  • Quantify the amount of the parent compound remaining and identify the major degradation products.

Protocol 2: Analysis of Oligosaccharide Degradation by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the analysis of underivatized carbohydrates.

1. Instrument and Column:

  • Ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • A carbohydrate analytical column (e.g., CarboPac™ series).

2. Mobile Phase and Gradient:

  • A typical mobile phase consists of an aqueous solution of sodium hydroxide and sodium acetate.

  • A gradient elution is often used to separate oligosaccharides of different sizes and structures. For example, a gradient of sodium acetate in a constant concentration of sodium hydroxide.

3. Sample Preparation:

  • Dilute the sample to an appropriate concentration in high-purity water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Detection:

  • Use a pulsed amperometric detector with a waveform optimized for carbohydrate detection.

5. Data Analysis:

  • Identify and quantify the parent oligosaccharide and any degradation products by comparing their retention times and peak areas to those of known standards.

Visualizations

Degradation_Pathway LNFPV This compound CoreOligo Core Oligosaccharide (Lacto-N-tetraose analog) LNFPV->CoreOligo Hydrolysis of fucosidic bond Fucose L-Fucose LNFPV->Fucose Hydrolysis of fucosidic bond Further_Degradation Further Degradation Products (Monosaccharides) CoreOligo->Further_Degradation Hydrolysis of other glycosidic bonds

Caption: Simplified degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic (e.g., 0.1M NaOH) Base->Stressed_Samples Oxidation Oxidative (e.g., 3% H2O2) Oxidation->Stressed_Samples Thermal Thermal (e.g., 60°C) Thermal->Stressed_Samples Photo Photolytic (ICH guidelines) Photo->Stressed_Samples HPAEC_PAD HPAEC-PAD Results Stability Profile & Degradation Products HPAEC_PAD->Results LC_MS LC-MS LC_MS->Results LNFPV_Sample LNFP V Sample (Solid or Solution) LNFPV_Sample->Acid Expose to stress LNFPV_Sample->Base Expose to stress LNFPV_Sample->Oxidation Expose to stress LNFPV_Sample->Thermal Expose to stress LNFPV_Sample->Photo Expose to stress Stressed_Samples->HPAEC_PAD Stressed_Samples->LC_MS

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Lacto-N-fucopentaose V Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Lacto-N-fucopentaose V (LNFPV) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound (LNFPV) in mice?

A1: Currently, there is a lack of publicly available in vivo studies that have established a specific optimal dosage for this compound (LNFPV). However, research on other fucosylated human milk oligosaccharides (HMOs), such as 2'-fucosyllactose (B36931) (2'-FL), can provide a valuable starting point. For instance, studies on 2'-FL have utilized high-dose administrations in mice to observe immunomodulatory effects.[1] It is crucial to perform a dose-ranging study to determine the optimal dosage for your specific animal model and experimental endpoints.

Q2: How should LNFPV be administered to mice?

A2: Oral gavage is a common and precise method for oral dosing in rodent studies.[2] This technique ensures that a specific dose is delivered directly into the stomach. Alternatively, LNFPV can be administered in the drinking water, which may be less stressful for the animals but offers less control over the exact dosage consumed.[3] The choice of administration route should be based on the specific requirements of your experimental design.

Q3: What are the expected biological effects of LNFPV in vivo?

A3: Based on studies of fucosylated oligosaccharides, LNFPV is expected to modulate the gut microbiota and the host's immune system.[4][5][6] These effects can include promoting the growth of beneficial bacteria, strengthening the intestinal barrier, and influencing immune responses.[1][7] Fucosylated oligosaccharides have been shown to play a role in various biological processes, including immune response, signal transduction, and pathogen adhesion.[6]

Q4: What vehicle should be used to dissolve LNFPV for oral administration?

A4: LNFPV is water-soluble. Therefore, sterile water or a saline solution are appropriate vehicles for oral administration. It is important to ensure that the LNFPV is fully dissolved and the solution is homogenous before administration.

Troubleshooting Guides

Issue 1: Animal Distress During Oral Gavage

  • Problem: The mouse struggles excessively, or there is fluid coming from the nose or mouth after administration.[8]

  • Cause: This may indicate improper technique, leading to the administration of the substance into the trachea or causing esophageal trauma.[2] Animal resistance is a common cause of these complications.[2]

  • Solution:

    • Proper Restraint: Ensure the mouse is properly restrained with its head and neck in a straight line with its body to straighten the path to the esophagus.[8]

    • Correct Needle Size and Type: Use a gavage needle with a smooth, ball-shaped tip appropriate for the size of the mouse.[8] Flexible plastic needles may reduce the risk of trauma.

    • Needle Lubrication: Pre-coating the gavage needle with sucrose (B13894) has been shown to pacify mice and reduce stress during the procedure.[2]

    • Immediate Action for Aspiration: If fluid is observed from the nose or mouth, immediately stop the procedure and tilt the mouse's head down to allow the fluid to drain.[8] Closely monitor the animal for any signs of respiratory distress.[8]

Issue 2: Variability in Experimental Results

  • Problem: High variability is observed between animals in the same treatment group.

  • Cause: Inconsistent administration technique can lead to inaccurate dosing, where some animals do not receive the full intended dose.[8] The stress induced by the procedure itself can also be a confounding variable.[2]

  • Solution:

    • Standardized Protocol: Ensure all personnel are thoroughly trained and follow a standardized protocol for animal handling, restraint, and gavage technique.

    • Dose Volume: Do not exceed the recommended administration volume of 10 ml/kg of the animal's body weight.[8]

    • Pilot Study: Conduct a pilot study to validate the consistency of the technique before commencing the main experiment.[8]

Experimental Protocols

Protocol 1: Dose-Ranging Study for LNFPV in Mice

This protocol outlines a general procedure for determining the optimal dose of LNFPV in a mouse model.

1. Animal Model:

  • Select the appropriate mouse strain, age, and sex for your study. House the animals in a controlled environment and allow for an acclimatization period of at least one week.

2. LNFPV Preparation:

  • Dissolve LNFPV in a suitable vehicle (e.g., sterile water) to the desired concentrations for each dose group.

3. Experimental Groups:

  • Vehicle Control Group: Receives the vehicle only.

  • LNFPV Treatment Groups: At least three groups receiving different doses of LNFPV (e.g., low, medium, and high doses). The selection of these doses can be informed by studies on similar compounds like 2'-FL.[1]

4. Administration:

  • Administer the prepared solutions orally via gavage daily for the duration of the study.

5. Monitoring and Sample Collection:

  • Monitor the animals daily for any changes in health or behavior.

  • At the end of the study, collect relevant samples for analysis (e.g., blood for immune markers, cecal contents for microbiota analysis, intestinal tissue for gene expression).

6. Data Analysis:

  • Analyze the collected data to determine the dose of LNFPV that produces the desired biological effect with minimal adverse effects.

Protocol 2: Oral Gavage in Mice

1. Preparation:

  • Calculate the correct volume of the LNFPV solution based on the animal's body weight.

  • Draw the solution into a syringe fitted with an appropriately sized gavage needle.

2. Restraint:

  • Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line.[8]

3. Needle Insertion:

  • Gently insert the gavage needle into the mouth, to one side of the midline to avoid the trachea.[9]

  • Advance the needle slowly and smoothly into the esophagus. There should be minimal resistance.

4. Administration:

  • Once the needle is in the correct position, administer the solution slowly.

5. Post-Administration:

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for a short period to ensure there are no immediate adverse reactions.

Quantitative Data Summary

Table 1: Example Dosing Parameters for Fucosylated Oligosaccharides in Mice

CompoundDosageAdministration RouteAnimal ModelDurationObserved EffectsReference
2'-fucosyllactose (2'-FL)High-doseOralImmunodeficient miceNot specifiedReduced body weight and spleen index, increased splenic immune cells, restored intestinal mucosal barrier, modulated gut microbiota.[1]
Lactoferrin62.5 mg/mouse/dayOral gavageBALB/c mice7 daysAttenuated pneumonia in influenza-virus-infected mice.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Collection cluster_analysis Analysis animal_model Select Animal Model dose_groups Establish Dose Groups (Vehicle, Low, Med, High) animal_model->dose_groups lnfpv_prep Prepare LNFPV Solutions dose_groups->lnfpv_prep daily_gavage Daily Oral Gavage lnfpv_prep->daily_gavage daily_monitoring Daily Health Monitoring daily_gavage->daily_monitoring sample_collection Sample Collection (Blood, Tissues, Cecal Contents) daily_monitoring->sample_collection data_analysis Data Analysis (Immune, Microbiota, Gene Expression) sample_collection->data_analysis dose_determination Optimal Dose Determination data_analysis->dose_determination

Caption: Experimental workflow for a dose-ranging study of LNFPV in mice.

signaling_pathway LNFPV Oral LNFPV GutMicrobiota Gut Microbiota LNFPV->GutMicrobiota Modulation Metabolites Microbial Metabolites (e.g., SCFAs) GutMicrobiota->Metabolites Production IEC Intestinal Epithelial Cells (IECs) ImmuneCells Immune Cells (e.g., Dendritic Cells, T-cells) IEC->ImmuneCells Crosstalk Barrier Intestinal Barrier Integrity IEC->Barrier Enhancement ImmuneResponse Systemic Immune Response ImmuneCells->ImmuneResponse Regulation Metabolites->IEC Signaling Barrier->ImmuneResponse Influence

Caption: Postulated signaling pathway of LNFPV's effect on the gut-immune axis.

References

Technical Support Center: Synthesis of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Lacto-N-fucopentaose V (LNFP V). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the enzymatic synthesis of LNFP V, focusing on the reduction of by-products.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
LNFPV-001Low yield of LNFP V - Suboptimal enzyme activity (fucosyltransferase).- Incorrect ratio of donor (GDP-fucose) to acceptor (Lacto-N-tetraose).- Degradation of substrates or product.- Verify enzyme activity and ensure proper storage.- Optimize the molar ratio of GDP-fucose to Lacto-N-tetraose (LNT), typically starting with a slight excess of the donor.- Maintain optimal pH and temperature throughout the reaction; minimize reaction time once product formation plateaus.
LNFPV-002Presence of 3-Fucosyllactose (3-FL) by-product The α1,3/4-fucosyltransferase is acting on residual lactose (B1674315) from the upstream synthesis of the Lacto-N-tetraose (LNT) acceptor.- Ensure complete conversion of lactose to LNT before adding the fucosyltransferase.- Purify the LNT intermediate to remove unreacted lactose.- Select a fucosyltransferase with high specificity for LNT over lactose. The Bacteroides fragilis α1,3/4-fucosyltransferase is known to have a preference for N-acetyllactosamine-containing acceptors over lactose[1][2][3].
LNFPV-003Formation of Lacto-N-difucohexaose (LNDFH) by-products Excess GDP-fucose and prolonged reaction times can lead to a second fucosylation event on the LNFP V product. The Helicobacter pylori α1–3/4-fucosyltransferase has been shown to produce difucosylated products with an excess of GDP-fucose[4].- Carefully control the stoichiometry of GDP-fucose to LNT. A molar ratio of 1.2:1 (donor:acceptor) is a good starting point to favor monofucosylation[5].- Monitor the reaction progress by HPLC and stop the reaction once the desired product concentration is reached to prevent over-fucosylation.
LNFPV-004Presence of an unexpected isomer of LNFP V The α1,3/4-fucosyltransferase may be fucosylating an alternative position on the Lacto-N-tetraose acceptor, for example, the N-acetylglucosamine (GlcNAc) residue instead of the glucose (Glc) residue, which would result in Lacto-N-fucopentaose II (LNFP II).- Utilize an α1,3/4-fucosyltransferase with high regioselectivity for the glucose residue of LNT. The enzyme from Bacteroides fragilis has been reported to synthesize LNFP V[2][3].- Characterize the product mixture thoroughly using NMR and mass spectrometry to identify the isomeric composition.
LNFPV-005Difficulty in purifying LNFP V from by-products Similar size and charge of LNFP V and its by-products (e.g., isomers, LNDFH) make separation by standard chromatography challenging.- Employ a multi-step purification strategy. Size-exclusion chromatography can separate based on size (useful if LNDFH is present), followed by anion-exchange chromatography at a suitable pH to separate based on subtle charge differences[6][7].- Consider specialized glycan purification columns for higher resolution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal enzyme for LNFP V synthesis to minimize by-products?

A1: The α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 has been shown to be highly efficient and regio-specific for the synthesis of LNFP V with low by-product accumulation[1]. This enzyme exhibits a preference for fucosylating the glucose residue of Lacto-N-tetraose (LNT) to form LNFP V.

Q2: What are the most common by-products in enzymatic LNFP V synthesis?

A2: The most common by-products include:

  • 3-Fucosyllactose (3-FL): Formed if the fucosyltransferase acts on residual lactose from the LNT synthesis step.

  • Lacto-N-difucohexaoses (LNDFHs): Resulting from the addition of a second fucose molecule to LNFP V, often due to an excess of the GDP-fucose donor[4].

  • Isomers of LNFP V: Such as Lacto-N-fucopentaose II (LNFP II), where the fucose is added to the N-acetylglucosamine (GlcNAc) instead of the glucose residue of LNT.

Q3: How can I monitor the progress of my LNFP V synthesis reaction?

A3: High-Performance Liquid Chromatography (HPLC) with a suitable column for oligosaccharide analysis (e.g., an amide column) is the recommended method for monitoring reaction progress. This allows for the quantification of the starting materials (LNT, GDP-fucose), the product (LNFP V), and any by-products. Mass spectrometry can be used to confirm the identity of the product peaks.

Q4: What are the key parameters to control to ensure high regioselectivity?

A4: The key to high regioselectivity is the choice of enzyme. It is crucial to use a fucosyltransferase that has a strong preference for the desired linkage and position. Additionally, optimizing reaction conditions such as pH and temperature can influence enzyme conformation and, consequently, its selectivity.

Q5: Can I use a one-pot synthesis approach for LNFP V to reduce intermediate purification steps?

A5: Yes, one-pot enzymatic synthesis is a viable strategy. This involves the sequential addition of enzymes and substrates for the synthesis of LNT followed by the fucosylation to LNFP V in the same reaction vessel. However, it is critical to ensure the near-complete conversion of lactose to LNT before adding the fucosyltransferase to prevent the formation of 3-FL.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a typical one-pot enzymatic synthesis of LNFP V from Lacto-N-tetraose (LNT) using a recombinant α1,3/4-fucosyltransferase.

Materials:

  • Lacto-N-tetraose (LNT)

  • Guanosine diphosphate (B83284) fucose (GDP-fucose)

  • Recombinant α1,3/4-fucosyltransferase (e.g., from Bacteroides fragilis)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) (20 mM)

  • Bovine Serum Albumin (BSA) (0.1 mg/mL, optional, for enzyme stabilization)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Prepare a reaction mixture containing LNT (10 mM) and GDP-fucose (12 mM) in Tris-HCl buffer (50 mM, pH 7.5) with MgCl₂ (20 mM).

  • Add the α1,3/4-fucosyltransferase to the reaction mixture to a final concentration of 5-10 mU/mL.

  • Incubate the reaction at 37°C with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC.

  • Once the reaction has reached completion (i.e., no further increase in LNFP V peak area), terminate the reaction by heating at 100°C for 5 minutes.

  • Centrifuge the reaction mixture to pellet the denatured enzyme and collect the supernatant containing LNFP V.

  • Proceed with the purification of LNFP V.

Protocol 2: Purification of this compound

This protocol outlines a two-step chromatography procedure for the purification of LNFP V.

Materials:

  • Supernatant from the enzymatic synthesis reaction

  • Size-exclusion chromatography column (e.g., Bio-Gel P-2)

  • Anion-exchange chromatography column (e.g., a weak anion exchanger)

  • Deionized water

  • Ammonium (B1175870) bicarbonate buffer (for anion-exchange chromatography)

Procedure:

Step 1: Size-Exclusion Chromatography

  • Equilibrate the size-exclusion column with deionized water.

  • Load the supernatant from the synthesis reaction onto the column.

  • Elute with deionized water at a constant flow rate.

  • Collect fractions and analyze them by HPLC to identify those containing LNFP V. Pool the LNFP V-containing fractions. This step will separate the oligosaccharides from the smaller molecules like salts and unreacted nucleotide sugars.

Step 2: Anion-Exchange Chromatography

  • Equilibrate the anion-exchange column with a low concentration of ammonium bicarbonate buffer (e.g., 10 mM, pH 8.0).

  • Load the pooled fractions from the size-exclusion step onto the column.

  • Wash the column with the starting buffer to remove any unbound species.

  • Elute the bound oligosaccharides with a linear gradient of ammonium bicarbonate buffer (e.g., 10 mM to 500 mM).

  • Collect fractions and analyze by HPLC to identify the pure LNFP V fractions.

  • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis LNFP V Synthesis cluster_purification Purification LNT Lacto-N-tetraose (Acceptor) Reaction Enzymatic Reaction (37°C, pH 7.5) LNT->Reaction GDP_Fuc GDP-Fucose (Donor) GDP_Fuc->Reaction Enzyme α1,3/4-Fucosyltransferase Enzyme->Reaction SEC Size-Exclusion Chromatography Reaction->SEC Crude Product AEX Anion-Exchange Chromatography SEC->AEX Pure_LNFPV Pure LNFP V AEX->Pure_LNFPV

Caption: Workflow for the enzymatic synthesis and purification of LNFP V.

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths Start Problem Detected in LNFP V Synthesis HPLC_Analysis Analyze by HPLC Start->HPLC_Analysis Identify_Peaks Identify Peaks (LNFP V, By-products) HPLC_Analysis->Identify_Peaks Low_Yield Low LNFP V Yield? Identify_Peaks->Low_Yield Byproduct_3FL 3-FL Detected? Low_Yield->Byproduct_3FL No Optimize_Conditions Optimize Reaction Conditions: - Enzyme Concentration - Substrate Ratio - Reaction Time Low_Yield->Optimize_Conditions Yes Byproduct_LNDFH LNDFH Detected? Byproduct_3FL->Byproduct_LNDFH No Purify_LNT Improve LNT Purity: - Ensure complete conversion - Add purification step Byproduct_3FL->Purify_LNT Yes Adjust_Stoichiometry Adjust Stoichiometry: - Reduce GDP-Fucose - Monitor reaction closely Byproduct_LNDFH->Adjust_Stoichiometry Yes Final_Product Optimized Synthesis Byproduct_LNDFH->Final_Product No Optimize_Conditions->Final_Product Purify_LNT->Final_Product Adjust_Stoichiometry->Final_Product

Caption: Troubleshooting logic for reducing by-products in LNFP V synthesis.

References

Technical Support Center: Synthesis and Purification of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Lacto-N-fucopentaose V (LNFP V).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments.

Question: Why is the yield of my enzymatically synthesized LNFP V lower than expected?

Answer:

Low yields in enzymatic synthesis can stem from several factors. Suboptimal reaction conditions are a primary cause. Ensure that the pH, temperature, and buffer system are optimized for the specific α1,3/4-fucosyltransferase you are using.[1] Enzyme activity can also be a limiting factor. Verify the activity of your enzyme stock and consider increasing the enzyme concentration or reaction time. Additionally, the purity and concentration of your substrates, Lacto-N-tetraose (LNT) as the acceptor and GDP-fucose as the donor, are critical for efficient synthesis. Contaminants in the substrate preparations can inhibit the enzyme.

Question: My final product contains significant amounts of impurities, particularly other fucosylated oligosaccharides. How can I improve the purity?

Answer:

The presence of impurities, such as structural isomers (e.g., LNFP II, LNFP III) or other by-products, is a common challenge.[2][3] The specificity of the fucosyltransferase is a key factor; some enzymes have broader substrate specificity and may fucosylate other molecules in the reaction mixture.[2][4] To address this, consider screening different α1,3/4-fucosyltransferases to find one with higher regioselectivity for the desired linkage.[5] Optimizing the ratio of acceptor to donor substrate can also favor the synthesis of the desired product. For purification, a multi-step chromatographic approach is often necessary. This may involve an initial separation using silica (B1680970) gel chromatography followed by a higher resolution technique like High-Performance Liquid Chromatography (HPLC).[6][7][8]

Question: I am having difficulty separating LNFP V from its structural isomers using chromatography. What can I do?

Answer:

The separation of oligosaccharide isomers is challenging due to their similar physicochemical properties.[9] For HPLC, the choice of stationary phase is crucial. Normal-phase columns, such as those with amino-bonded silica, are often effective for separating underivatized oligosaccharides.[10] The mobile phase composition, typically a gradient of acetonitrile (B52724) and water with a buffer, should be carefully optimized.[8][11] Small adjustments to the gradient slope can significantly impact resolution. Alternatively, graphitized carbon columns can offer different selectivity for isomeric glycans.[8][12] For complex mixtures, two-dimensional chromatography, using two different column chemistries, may be required to achieve the desired purity of ≥99.5%.[6]

Question: During purification by silica gel column chromatography, my product is eluting with other impurities. How can I improve the separation?

Answer:

In silica gel chromatography of oligosaccharides, the choice of mobile phase is critical for achieving good separation. A common mobile phase is a mixture of acetonitrile and water, where a gradual increase in the water content elutes the more polar oligosaccharides.[11] If your product is co-eluting with impurities, you may need to adjust the solvent gradient. A shallower gradient can improve resolution. Ensure the column is properly packed and equilibrated before loading your sample. The sample load should also be optimized; overloading the column will lead to poor separation. Monitoring the fractions using Thin-Layer Chromatography (TLC) with a suitable staining reagent, like orcinol-sulfuric acid, can help in identifying the fractions containing the pure product.[11]

Frequently Asked Questions (FAQs)

What are the common methods for synthesizing this compound?

This compound can be synthesized through two primary routes: enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This method utilizes glycosyltransferases, specifically an α1,3/4-fucosyltransferase, to catalyze the transfer of a fucose residue from a donor substrate (GDP-fucose) to an acceptor substrate (Lacto-N-tetraose).[1][5] This approach is highly specific and avoids the need for complex protection and deprotection steps. In vivo production in engineered microorganisms like E. coli has also been demonstrated to achieve high titers.[5]

  • Chemical Synthesis: This approach involves a series of chemical reactions to assemble the oligosaccharide from smaller building blocks. It requires the use of protecting groups to selectively mask hydroxyl groups and ensure the correct glycosidic linkages are formed.[13] While it allows for the synthesis of analogues, it is often a more complex and lengthy process compared to enzymatic synthesis.[13]

What are the typical impurities encountered in LNFP V synthesis?

Common impurities include:

  • Unreacted starting materials: Residual Lacto-N-tetraose and GDP-fucose.

  • By-products from side reactions: Formation of other fucosylated oligosaccharides due to the enzyme's lack of complete regioselectivity. For instance, if the enzyme also possesses α1,2-fucosyltransferase activity, 2'-fucosyllactose (B36931) (2'-FL) can be a byproduct.[4]

  • Structural isomers: Other Lacto-N-fucopentaose isomers (e.g., LNFP I, II, III) may be formed depending on the specificity of the fucosyltransferase used.[9][14]

  • Hydrolysis products: Breakdown of substrates or the final product.

Which analytical techniques are used to assess the purity of LNFP V?

Several analytical techniques are employed to determine the purity of synthesized LNFP V:

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying the product. Different HPLC modes like normal-phase, reversed-phase, and high-performance anion-exchange chromatography can be used.[6][8]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized LNFP V and to identify impurities. Techniques like MALDI-TOF MS are common.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the correct glycosidic linkages and anomeric configurations. Both 1H and 13C NMR are used to verify the structure of the final product and assess its purity.[15][16] Purity levels of >80% are often reported based on NMR analysis.[17]

Data Presentation

Table 1: Comparison of LNFP V Synthesis and Purification Methods

ParameterEnzymatic Synthesis (in vivo)Enzymatic Synthesis (in vitro)Chemical Synthesis
Typical Yield High titer (e.g., up to 25.68 g/L)[5]Moderate to high, dependent on reaction conditions and enzyme efficiency.Variable, often lower overall yield due to multiple steps.
Purity before Purification Contains by-products and media components.Contains unreacted substrates, enzyme, and potential by-products.Contains reagents, solvents, and side-products from incomplete reactions or protecting group manipulations.
Common Impurities Other fucosylated oligosaccharides, metabolic by-products.Unreacted LNT and GDP-fucose, structural isomers.[2]Protecting group-related impurities, anomers, regioisomers.
Post-Purification Purity Can achieve high purity (>95%) with appropriate downstream processing.Can achieve high purity (>95%) with chromatographic methods.Can achieve very high purity (>99.5%) but may require extensive purification.[6]

Table 2: Typical Parameters for HPLC Purification of Oligosaccharides

ParameterNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Amino-bonded silica, silica gel[10]C18, Phenyl Hexyl[6]
Mobile Phase Acetonitrile/Water gradient[11]Water/Acetonitrile gradient, often with ion-pairing reagents.
Detector Evaporative Light Scattering Detector (ELSD), Refractive Index (RI), or MSUV (if derivatized), ELSD, MS
Typical Purity Achieved >95%>95%, can reach >99.5% with optimized methods[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a general in vitro enzymatic synthesis of LNFP V.

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a solution containing Lacto-N-tetraose (LNT) as the acceptor substrate and GDP-fucose as the donor substrate in a buffered solution (e.g., Tris-HCl or MES buffer at the optimal pH for the enzyme).

    • A typical starting concentration for the acceptor is 5-10 mM.

    • The donor substrate is typically added in slight excess (e.g., 1.2 equivalents).

  • Enzyme Addition:

    • Add the purified α1,3/4-fucosyltransferase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-0.5 mg/mL.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

    • Monitor the reaction progress over time (e.g., 4 to 24 hours) by taking aliquots and analyzing them by TLC or HPLC.

  • Reaction Quenching:

    • Once the reaction has reached completion or the desired conversion, terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding an equal volume of cold ethanol (B145695) to precipitate the enzyme.

  • Downstream Processing:

    • Centrifuge the quenched reaction mixture to remove any precipitated protein.

    • The supernatant containing the synthesized LNFP V and other components is then ready for purification.

Protocol 2: Purification of LNFP V using Silica Gel Column Chromatography

This protocol outlines a general procedure for the initial purification of LNFP V.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., a high percentage of acetonitrile in water, such as 80:20 acetonitrile:water).

    • Pack a glass column with the slurry, ensuring a well-compacted and uniform bed.

    • Equilibrate the column by washing with several column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude LNFP V mixture from the synthesis reaction in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by decreasing the concentration of acetonitrile and increasing the concentration of water. A stepwise or linear gradient can be used.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of LNFP V using TLC or HPLC.

    • For TLC, spot the fractions on a silica gel plate, develop the plate in a suitable solvent system (e.g., butanol:acetic acid:water), and visualize the spots using a carbohydrate-specific stain (e.g., orcinol-sulfuric acid).[11]

  • Pooling and Concentration:

    • Pool the fractions containing the pure LNFP V.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified LNFP V.

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_downstream Downstream Processing Reaction_Setup Reaction Setup (LNT, GDP-Fucose, Buffer) Enzyme_Addition Add α1,3/4-Fucosyltransferase Reaction_Setup->Enzyme_Addition Incubation Incubation (Controlled Temp & Time) Enzyme_Addition->Incubation Monitoring Reaction Monitoring (TLC/HPLC) Incubation->Monitoring Quenching Reaction Quenching (Heat or Ethanol) Incubation->Quenching Monitoring->Incubation Centrifugation Centrifugation (Remove Enzyme) Quenching->Centrifugation Crude_Product Crude LNFP V Centrifugation->Crude_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Purification_Workflow Start Crude LNFP V Mixture Silica_Chrom Silica Gel Column Chromatography Start->Silica_Chrom Fraction_Analysis Fraction Analysis (TLC/HPLC) Silica_Chrom->Fraction_Analysis Purity_Check Purity > 95%? Fraction_Analysis->Purity_Check HPLC_Purification Preparative HPLC Purity_Check->HPLC_Purification No Final_Analysis Final Purity & Structural Analysis (HPLC, MS, NMR) Purity_Check->Final_Analysis Yes HPLC_Purification->Final_Analysis Final_Product Pure LNFP V Final_Analysis->Final_Product

Caption: General purification workflow for synthesized this compound.

References

troubleshooting cross-reactivity in Lacto-N-fucopentaose V binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lacto-N-fucopentaose V (LNFP V) binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LNFP V) and why is it studied?

A1: this compound (LNFP V) is a neutral human milk oligosaccharide (HMO) with the structure Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. HMOs are complex sugars found in human milk that play crucial roles in infant health, including shaping the gut microbiome, modulating the immune system, and preventing pathogen binding. LNFP V is studied for its potential prebiotic effects and its interactions with various proteins, lectins, and pathogens.

Q2: What are the common isomers of LNFP V, and how do they differ?

A2: The most common isomers of LNFP V are Lacto-N-fucopentaose I (LNFPI), Lacto-N-fucopentaose II (LNFPII), and Lacto-N-fucopentaose III (LNFPIII). The primary difference lies in the linkage of the fucose sugar residue to the core tetrasaccharide. These structural differences can significantly impact their binding affinities for various proteins.

  • LNFP I: Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc

  • LNFP II: Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc

  • LNFP III: Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc

  • LNFP V: Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc

Q3: What are the common assay formats for studying LNFP V binding?

A3: Common assay formats include Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and glycan microarrays. These techniques allow for the characterization of binding kinetics and affinity between LNFP V and its binding partners.

Troubleshooting Guide for Cross-Reactivity in LNFP V Binding Assays

Cross-reactivity with LNFP isomers is a common challenge in LNFP V binding assays. This guide provides a systematic approach to troubleshooting and mitigating these issues.

Problem: High background or non-specific binding in my assay.

Possible Cause 1: Inadequate Blocking

  • Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or use a commercial carbohydrate-free blocking buffer). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[1][2]

Possible Cause 2: Suboptimal Reagent Concentrations

  • Solution: Titrate the concentrations of your primary and secondary antibodies (in ELISA) or the analyte (in SPR) to find the optimal balance between specific signal and background noise.[1]

Possible Cause 3: Insufficient Washing

  • Solution: Increase the number of wash steps and the volume of wash buffer. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions.[1][2]

Problem: My binding partner shows similar affinity for LNFP V and other LNFP isomers.

Possible Cause 1: The binding pocket of the protein accommodates multiple fucose linkages.

  • Solution: This may be a genuine biological cross-reactivity. To confirm, perform competition assays. Pre-incubate your protein with a high concentration of a competing LNFP isomer before adding it to the LNFP V-coated surface. A significant decrease in signal indicates cross-reactivity.

Possible Cause 2: Assay conditions are not stringent enough to differentiate binding affinities.

  • Solution:

    • For ELISA: Increase the stringency of your wash buffer (e.g., by slightly increasing the salt concentration or detergent concentration).

    • For SPR: Analyze the dissociation phase (koff) of the sensorgram carefully. Even with similar association rates, differences in dissociation rates can reveal specificity.

Data Presentation: Comparative Binding of Proteins to LNFP Isomers

While extensive quantitative data is still emerging, the following table summarizes known qualitative and semi-quantitative binding preferences. This highlights the importance of considering isomer specificity in your experiments.

Binding PartnerLNFP ILNFP IILNFP VBinding Assay MethodReference
Norovirus GI.1 (Norwalk) BindsNo significant bindingNo significant bindingSurface Plasmon Resonance[3][4]
Norovirus GII.4 (VA387) No significant bindingNo significant bindingBinds (to LNFP III, a structural isomer)Surface Plasmon Resonance[3][4]
Entamoeba histolytica lectin No inhibitionInhibits bindingNot reportedCell attachment assay[5]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for LNFP V Binding

This protocol describes a direct ELISA to assess the binding of a protein of interest to immobilized LNFP V.

Materials:

  • High-binding 96-well microtiter plates

  • LNFP V-biotin conjugate

  • Streptavidin-coated plates (alternative to direct coating)

  • Protein of interest

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating:

    • Direct Coating: Dilute LNFP V to 10 µg/mL in PBS. Add 100 µL to each well and incubate overnight at 4°C.

    • Streptavidin Plate: Add 100 µL of 5 µg/mL LNFP V-biotin to each well of a streptavidin-coated plate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Protein Incubation: Add 100 µL of serially diluted protein of interest to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Detection: Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Add 100 µL of stop solution.

  • Read Plate: Measure the absorbance at 450 nm.

Surface Plasmon Resonance (SPR) for LNFP V Binding Kinetics

This protocol provides a general framework for analyzing the interaction between an analyte protein and immobilized LNFP V using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • LNFP V with an amine-reactive group for immobilization

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Analyte protein

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject LNFP V (e.g., 50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte protein over the sensor surface at a constant flow rate.

    • Include a zero-concentration (buffer only) injection for double referencing.

  • Dissociation: Allow the running buffer to flow over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Structural Differences of LNFP Isomers cluster_core Core Tetrasaccharide cluster_isomers Fucose Linkage Glc Glc Gal1 Gal1 Glc->Gal1 β1-4 Fuc5 Fuc Glc->Fuc5 α1-3 (LNFP V) GlcNAc GlcNAc Gal1->GlcNAc β1-3 Gal2 Gal2 GlcNAc->Gal2 β1-3 Fuc2 Fuc GlcNAc->Fuc2 α1-4 (LNFP II) Fuc3 Fuc GlcNAc->Fuc3 α1-3 (LNFP III) Fuc1 Fuc Gal2->Fuc1 α1-2 (LNFP I)

Caption: Structural differences in fucose linkage among LNFP isomers.

ELISA Workflow for LNFP V Binding start Start coat Coat Plate with LNFP V start->coat wash1 Wash coat->wash1 block Block Non-Specific Sites wash1->block wash2 Wash block->wash2 protein Add Protein of Interest wash2->protein wash3 Wash protein->wash3 primary_ab Add Primary Antibody wash3->primary_ab wash4 Wash primary_ab->wash4 secondary_ab Add HRP-Secondary Antibody wash4->secondary_ab wash5 Wash secondary_ab->wash5 detect Add TMB Substrate wash5->detect stop Add Stop Solution detect->stop read Read Absorbance at 450 nm stop->read

Caption: Experimental workflow for a direct ELISA.

Troubleshooting Cross-Reactivity start High Cross-Reactivity Observed check_assay Review Assay Protocol start->check_assay optimize_blocking Optimize Blocking (Concentration, Time) check_assay->optimize_blocking optimize_washing Optimize Washing (Steps, Buffer) check_assay->optimize_washing titrate_reagents Titrate Reagent Concentrations check_assay->titrate_reagents retest Re-run Assay optimize_blocking->retest optimize_washing->retest titrate_reagents->retest still_high Cross-Reactivity Persists? retest->still_high competition_assay Perform Competition Assay still_high->competition_assay Yes reoptimize Further Optimization Needed still_high->reoptimize No confirm_specificity Confirm Biological Specificity competition_assay->confirm_specificity

Caption: Decision tree for troubleshooting cross-reactivity.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Lacto-N-fucopentaose I and Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct biological activities of two structurally related human milk oligosaccharides.

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health and development. Among the vast array of HMOs, fucosylated oligosaccharides are of particular interest due to their diverse biological functions. This guide provides a comparative analysis of the bioactivities of two such fucosylated pentasaccharides: Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose V (LNFP V). While structurally similar, the subtle difference in the linkage of the fucose sugar moiety significantly influences their biological effects, from immune modulation and gut microbiota composition to pathogen interaction.

Structural Differences: A Tale of Two Linkages

The fundamental difference between LNFP I and LNFP V lies in the position of the fucose molecule attached to the parent oligosaccharide, lacto-N-tetraose. In LNFP I , the fucose is attached to the terminal galactose via an α1-2 linkage . In contrast, LNFP V features a fucose molecule linked to the subterminal N-acetylglucosamine via an α1-3 linkage . This seemingly minor variation in glycosidic linkage has profound implications for their recognition by host and microbial receptors, thereby dictating their distinct bioactivities.

Comparative Bioactivity: Data and Insights

The available scientific literature provides a more comprehensive picture of the bioactivity of LNFP I, while data on LNFP V remains comparatively scarce. This section summarizes the known biological effects of both molecules, with a focus on quantitative data where available.

Immune Modulation

Lacto-N-fucopentaose I has demonstrated clear immunomodulatory properties. In vitro studies have shown its ability to influence cytokine production by immune cells. For instance, LNFP I has been observed to decrease the production of the pro-inflammatory cytokines IL-12 and IFN-γ, while increasing the production of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-activated peripheral blood mononuclear cells (MNCs)[1][2]. This suggests a potential role for LNFP I in dampening excessive inflammatory responses.

This compound , due to a lack of direct studies, presents a more speculative picture. However, insights can be drawn from studies on other α1,3-fucosylated HMOs like Lacto-N-fucopentaose III (LNFP III). Research on LNFP III suggests that the α1,3-fucosidic linkage can interact with the Toll-like receptor 4 (TLR4) complex, leading to the activation of downstream signaling pathways such as the NF-κB pathway, which plays a pivotal role in regulating immune responses[3]. This suggests that LNFP V may also possess the ability to modulate immune function through similar mechanisms, though further research is imperative for confirmation.

Table 1: Comparative Effects on Cytokine Production

CytokineEffect of Lacto-N-fucopentaose IEffect of this compound
IL-12↓ (Decreased production in LPS-activated MNCs)[1][2]Data not available
IFN-γ↓ (Decreased production in LPS-activated MNCs)[1][2]Data not available
IL-10↑ (Increased production in LPS-activated MNCs)[1][2]Data not available
Gut Microbiota Modulation

Lacto-N-fucopentaose I is known to act as a prebiotic, selectively promoting the growth of beneficial gut bacteria. Studies have indicated that LNFP I can modulate the composition of the gut microbiota, leading to a decrease in the abundance of potentially pathogenic bacteria such as Sphingobacterium and Stenotrophomonas, while increasing the abundance of beneficial microbes[4].

For This compound , specific data on its impact on the gut microbiota is not yet available. However, based on the general understanding of HMOs as prebiotics, it is plausible that LNFP V is also utilized by specific gut commensals, potentially influencing the microbial ecosystem in a structure-dependent manner.

Anti-Pathogenic and Anti-Viral Activity

The structural mimicry of host cell surface glycans is a key mechanism by which HMOs exert their anti-pathogenic effects. LNFP I , with its α1-2 linked fucose, resembles the H-type 1 antigen, which is a binding site for various pathogens. This allows LNFP I to act as a soluble decoy, inhibiting the adhesion of pathogens like norovirus to host cells[5]. Furthermore, LNFP I has been shown to possess antiviral activity against Enterovirus 71 by blocking viral adsorption and inhibiting virus-induced apoptosis[4].

While direct evidence for This compound is lacking, the α1-3 linked fucose in its structure is a component of the Lewis X antigen. This structural motif is also recognized by certain pathogens, suggesting a potential, yet unconfirmed, role for LNFP V in inhibiting the adhesion of specific pathogens that target Lewis X-like structures.

Signaling Pathways

The biological effects of LNFP I and potentially LNFP V are mediated through the activation of intracellular signaling pathways. The NF-κB pathway is a central regulator of inflammation and immunity. While direct evidence linking LNFP I and V to this pathway is limited, the immunomodulatory effects of LNFP I and related fucosylated HMOs suggest a likely interaction.

Below is a generalized diagram of the canonical NF-κB signaling pathway, which is a plausible target for modulation by these HMOs.

Caption: Canonical NF-κB Signaling Pathway.

Experimental Workflows and Protocols

To facilitate further research in this area, this section outlines common experimental protocols used to assess the bioactivities of HMOs.

Assessment of Immunomodulatory Effects

A typical workflow to evaluate the impact of LNFP I and LNFP V on immune cell responses is depicted below.

Immune_Modulation_Workflow start Isolate Immune Cells (e.g., PBMCs) culture Culture Cells start->culture treatment Treat with LNFP I or LNFP V culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate (24-48h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cells Collect Cells incubation->cells elisa Cytokine Analysis (ELISA / CBA) supernatant->elisa qpcr Gene Expression (qPCR) cells->qpcr

Caption: Experimental Workflow for Immune Modulation Assay.

Detailed Protocol: Cytokine Production Assay

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Seed the isolated PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Treatment: Treat the cells with varying concentrations of LNFP I or LNFP V (e.g., 10, 50, 100 µg/mL) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL). Include unstimulated and LPS-only controls.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Measurement: Quantify the concentrations of cytokines (e.g., IL-10, IL-12, IFN-γ) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array (CBA).

  • Data Analysis: Normalize cytokine concentrations to the control groups and perform statistical analysis to determine the significance of the observed effects.

Assessment of Gut Barrier Function

The integrity of the intestinal epithelial barrier can be assessed using in vitro models, such as Caco-2 cell monolayers.

Detailed Protocol: Transepithelial Electrical Resistance (TEER) Assay

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Treatment: Treat the Caco-2 monolayers with LNFP I or LNFP V by adding the compounds to the apical side of the Transwell® inserts.

  • TEER Measurement: Measure the transepithelial electrical resistance (TEER) at regular intervals (e.g., 0, 24, 48 hours) using a voltohmmeter.

  • Inflammatory Challenge (Optional): After pre-treatment with the HMOs, challenge the monolayers with pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) to induce barrier disruption and continue to monitor TEER.

  • Data Analysis: Calculate the percentage change in TEER relative to untreated controls. A higher TEER value indicates enhanced barrier integrity.

Conclusion and Future Directions

The available evidence strongly supports the role of Lacto-N-fucopentaose I as a bioactive human milk oligosaccharide with significant immunomodulatory, prebiotic, and anti-pathogenic properties. Its ability to modulate cytokine responses and interact with pathogens highlights its potential for applications in infant nutrition and beyond.

In contrast, the bioactivity of this compound remains largely unexplored. Based on the biological functions of structurally related α1,3-fucosylated HMOs, it is plausible that LNFP V also possesses immunomodulatory capabilities. However, dedicated research is urgently needed to elucidate its specific effects and mechanisms of action.

For researchers and professionals in drug development, the distinct bioactivities stemming from the subtle structural differences between LNFP I and LNFP V underscore the importance of structure-function relationships in the field of glycomics. Future comparative studies are essential to fully unlock the therapeutic potential of these fascinating molecules.

References

A Comparative Analysis of the Prebiotic Activity of 2'-Fucosyllactose and Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the prebiotic activities of two prominent human milk oligosaccharides (HMOs): 2'-fucosyllactose (B36931) (2'-FL) and Lacto-N-fucopentaose V (LNFP V). While extensive research has elucidated the prebiotic potential of 2'-FL, a direct comparative analysis with LNFP V is limited in the current scientific literature. This guide summarizes the available experimental data for 2'-FL and highlights the existing knowledge gap regarding LNFP V, providing a framework for future comparative studies.

Human milk oligosaccharides are complex carbohydrates that are the third most abundant solid component of human milk, after lactose (B1674315) and lipids. They are known to play a crucial role in shaping the infant gut microbiota and influencing immune development. Among the hundreds of identified HMOs, 2'-FL is the most abundant and has been extensively studied for its prebiotic effects. LNFP V is another fucosylated HMO, but its specific prebiotic functions are less well-characterized.

Quantitative Comparison of Prebiotic Activity

A direct quantitative comparison of the prebiotic activity of LNFP V and 2'-FL is hampered by a lack of head-to-head studies. The following tables summarize the well-documented effects of 2'-FL on the gut microbiota and short-chain fatty acid (SCFA) production. Data for LNFP V is largely unavailable in a comparative context.

Table 1: Impact of 2'-Fucosyllactose (2'-FL) on the Relative Abundance of Key Gut Bacteria (in vitro studies)

Bacterial GenusEffect of 2'-FL SupplementationFold Change (where reported)Fecal SourceReference
BifidobacteriumSignificant Increase19-fold increase in Bifidobacterium spp.Adults with IBS and IBD[1]
BifidobacteriumIncreaseNot specifiedHealthy Adults[1]
BifidobacteriumSimilar abundance to breastfed groupNot specifiedFormula-fed infants[2]
Bifidobacterium longum17-fold increaseNot specifiedAdults with IBS and IBD[1]
LactobacillusIncreaseNot specifiedSuckling Rats[3]

Table 2: Impact of 2'-Fucosyllactose (2'-FL) on Short-Chain Fatty Acid (SCFA) Production (in vitro studies)

Short-Chain Fatty AcidEffect of 2'-FL FermentationConcentration Change (where reported)Fecal SourceReference
AcetateStrong IncreaseNot specifiedInfants and Toddlers[4][5][6]
PropionateIncreaseNot specifiedInfants and Toddlers[4][5][6]
ButyrateIncreaseNot specifiedInfants and Toddlers[4][5][6]
Total SCFAsIncreaseNot specifiedMost age groups (except breastfed infants)[7]

Note: The lack of data for LNFP V in these tables highlights a significant research gap.

Experimental Protocols

To facilitate future comparative research, this section outlines a typical experimental protocol for assessing the prebiotic activity of HMOs using in vitro fermentation.

In Vitro Fecal Fermentation Protocol

This method is widely used to study the impact of prebiotics on the composition and metabolic activity of the gut microbiota.

  • Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy donors (e.g., infants or adults). A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate-buffered saline (PBS) solution. The slurry is homogenized and filtered to remove large particulate matter.

  • Basal Medium Preparation: A nutrient medium that supports the growth of anaerobic gut bacteria is prepared. This typically contains peptone, yeast extract, salts, and a reducing agent.

  • In Vitro Fermentation:

    • Anerobic batch fermentation is carried out in sealed vessels.

    • The basal medium is inoculated with the fecal slurry.

    • The test substrates (2'-FL or LNFP V) are added to the fermentation vessels at a defined concentration (e.g., 10 mg/mL). A control with no added carbohydrate is also included.

    • The vessels are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24 or 48 hours).

  • Sample Analysis:

    • Microbiota Composition: Bacterial DNA is extracted from fermentation samples at different time points. The composition of the microbiota is analyzed using 16S rRNA gene sequencing.

    • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, and butyrate) in the fermentation broth are measured using gas chromatography (GC).

    • pH Measurement: The pH of the fermentation medium is monitored throughout the incubation period as an indicator of acid production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a generalized experimental workflow for comparing prebiotic activity and a simplified representation of the downstream effects of prebiotic fermentation.

Prebiotic_Comparison_Workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis cluster_comparison Comparative Analysis Fecal_Sample Fecal Sample Fecal_Slurry Fecal Slurry (10% w/v in PBS) Fecal_Sample->Fecal_Slurry Homogenize & Filter Incubation Anaerobic Incubation (37°C, 24-48h) Fecal_Slurry->Incubation Basal_Medium Anaerobic Basal Medium Basal_Medium->Incubation LNFPV LNFP V LNFPV->Incubation FL2 2'-FL FL2->Incubation Control Control (No Substrate) Control->Incubation Microbiota Microbiota Analysis (16S rRNA sequencing) Incubation->Microbiota SCFA SCFA Analysis (Gas Chromatography) Incubation->SCFA pH pH Measurement Incubation->pH Comparison Compare Prebiotic Effects Microbiota->Comparison SCFA->Comparison pH->Comparison Prebiotic_Fermentation_Pathway Prebiotic Prebiotic (e.g., 2'-FL, LNFP V) Gut_Microbiota Beneficial Gut Bacteria (e.g., Bifidobacterium) Prebiotic->Gut_Microbiota Fermentation SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFA Production Host_Effects Host Health Benefits SCFA->Host_Effects Modulation of: - Gut Barrier Function - Immune Response - Metabolism

References

A Comparative Guide to the Mechanisms of Action of Human Milk Oligosaccharides: Featuring Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of prominent Human Milk Oligosaccharides (HMOs), with a special focus on Lacto-N-fucopentaose V (LNFP V) in the context of other fucosylated and non-fucosylated HMOs. While extensive research has elucidated the roles of HMOs like 2'-Fucosyllactose (B36931) (2'-FL) and 6'-Sialyllactose (6'-SL), specific mechanistic data for LNFP V remains limited. This document summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development.

Introduction to Human Milk Oligosaccharides

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third most abundant solid component of human milk, after lactose (B1674315) and lipids.[1] Unlike most other milk components, HMOs are largely indigestible by the infant, allowing them to reach the lower gut intact where they exert a range of biological effects.[1] These effects are multifaceted and include shaping the infant gut microbiota, modulating the immune system, and strengthening the intestinal barrier. The specific structure of each HMO dictates its unique mechanism of action and physiological function.

This guide will compare the known mechanisms of action of this compound (LNFP V) with other key HMOs, including:

  • Fucosylated HMOs: 2'-Fucosyllactose (2'-FL) and Lacto-N-fucopentaose I (LNFP I)

  • Sialylated HMOs: 6'-Sialyllactose (6'-SL)

  • Core Neutral HMOs: Lacto-N-neotetraose (LNnT) and Lacto-N-tetraose (LNT)

Comparative Analysis of Mechanisms of Action

The primary mechanisms of action of these HMOs can be categorized into three main areas: prebiotic effects, immunomodulation, and gut barrier enhancement.

Prebiotic Effects: Shaping the Gut Microbiota

HMOs act as selective prebiotics, promoting the growth of beneficial bacteria, particularly Bifidobacterium species, while inhibiting the growth of potential pathogens.[2] This modulation of the gut microbiota is a cornerstone of their health benefits.

Quantitative Data on Prebiotic Effects

HMOKey FindingsReference
2'-FL In an in vitro fermentation model with adult gut microbiota, 2'-FL supplementation led to a significant increase in the relative abundance of Bifidobacterium.[3]
Infant formula supplemented with 2'-FL and Lacto-N-neotetraose (LNnT) increased the relative abundance of Bifidobacterium in infants.[4]
LNnT In combination with 2'-FL, it promotes the growth of beneficial gut bacteria in infants.[5][5]
LNT Selectively utilized by Bifidobacterium infantis, giving it a competitive advantage in the infant gut.[6][6]
LNFP V Specific data on the prebiotic effects of LNFP V is limited. However, as a fucosylated HMO, it is hypothesized to be utilized by specific gut bacteria capable of metabolizing fucose-containing glycans.
Immunomodulatory Effects: Regulating the Immune Response

HMOs can directly and indirectly modulate the infant's developing immune system. They can interact with immune cells to influence cytokine production and signaling pathways, and also exert indirect effects through the modulation of the gut microbiota and their metabolites.

Quantitative Data on Immunomodulatory Effects

HMOEffect on Cytokine Expression/Immune MarkersExperimental ModelReference
2'-FL Formula supplemented with 2'-FL lowered plasma concentrations of inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6) in infants, resembling levels in breastfed infants.[7]Randomized Controlled Trial in Infants[7]
Decreased the production of IL-12 and IFN-γ, while increasing IL-10 in LPS-activated mononuclear cells from multiple sclerosis patients and healthy controls.In vitro study with human mononuclear cells[8]
6'-SL Inhibited the release of chemokines IL-8 and CCL20 from intestinal epithelial cells stimulated with an antigen-antibody complex.In vitro co-culture model[1]
LNFP I In vitro, LNFP I decreased the proliferation of mononuclear cells and reduced the production of IL-12 and IFN-γ, while increasing IL-10.In vitro study with human mononuclear cells[8]
LNFP V Direct experimental data on the immunomodulatory effects of LNFP V is currently unavailable.

Signaling Pathways

dot digraph "HMO_Signaling_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

} END_DOT Figure 1: Simplified signaling pathways for 2'-FL and 6'-SL.

Gut Barrier Enhancement

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. HMOs contribute to the maturation and integrity of this barrier.

Quantitative Data on Gut Barrier Enhancement

HMOEffect on Gut Barrier FunctionExperimental ModelReference
2'-FL Enhanced transepithelial electrical resistance (TEER) in a dose-dependent manner in Caco-2 cell monolayers.In vitro Caco-2 cell model[9]
6'-SL Enhanced TEER in a dose-dependent manner in Caco-2 cell monolayers.In vitro Caco-2 cell model[9]
LNT Enhanced TEER in a dose-dependent manner in Caco-2 cell monolayers.In vitro Caco-2 cell model[9]
LNFP V No specific data available.

dot digraph "Experimental_Workflow_Gut_Barrier" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

} END_DOT Figure 2: Experimental workflow for assessing gut barrier function.

The Enigma of this compound (LNFP V)

LNFP V is a pentasaccharide found in human milk, and its concentration can vary depending on the mother's genetic makeup, specifically her fucosyltransferase (FUT2 and FUT3) gene status.[10] While its structure is known, there is a significant gap in the scientific literature regarding its specific mechanism of action.

Based on the functions of other fucosylated HMOs, such as 2'-FL and LNFP I, it is hypothesized that LNFP V may also exhibit:

  • Prebiotic properties: Selectively promoting the growth of gut bacteria that can utilize fucose.

  • Anti-adhesive and antimicrobial effects: Acting as a soluble decoy receptor to prevent pathogens from binding to host cell surfaces. The mechanism is based on the structural similarity of fucosylated HMOs to the sugar chains of glycoproteins on the surface of epithelial cells.[11]

  • Immunomodulatory functions: Interacting with immune cells to modulate cytokine responses.

However, without direct experimental evidence, these proposed mechanisms for LNFP V remain speculative. Further research is imperative to elucidate the specific biological roles of this intriguing HMO.

Experimental Protocols

In Vitro Prebiotic Activity Assessment

Objective: To determine the ability of an HMO to selectively promote the growth of beneficial bacteria.

Methodology:

  • Fecal Slurry Preparation: Obtain fresh fecal samples from healthy donors. Prepare a 10% (w/v) fecal slurry in a pre-reduced anaerobic buffer.

  • Batch Culture Fermentation: In an anaerobic chamber, add the fecal slurry to a fermentation medium containing the test HMO (e.g., 10 mg/mL) as the primary carbohydrate source. A control with a non-prebiotic carbohydrate (e.g., glucose) and a blank with no carbohydrate should be included.

  • Incubation: Incubate the cultures at 37°C for 24-48 hours.

  • Microbial Composition Analysis: At various time points, collect samples for bacterial DNA extraction. Analyze the microbial composition using 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial genera.

  • Metabolite Analysis: Analyze the culture supernatant for short-chain fatty acid (SCFA) production (e.g., acetate, propionate, butyrate) using gas chromatography-mass spectrometry (GC-MS).[12]

dot digraph "Prebiotic_Activity_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

} END_DOT Figure 3: Workflow for in vitro prebiotic activity assessment.

Caco-2 Transwell Permeability Assay

Objective: To assess the effect of HMOs on intestinal barrier integrity.

Methodology:

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and penicillin-streptomycin.

  • Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm².

  • Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • HMO Treatment: Treat the Caco-2 monolayers with different concentrations of the test HMOs in the apical compartment for a specified duration (e.g., 24 hours).

  • TEER Measurement: Measure the transepithelial electrical resistance (TEER) using a voltohmmeter with "chopstick" electrodes. A higher TEER value indicates greater barrier integrity.[7]

  • Permeability Measurement: Add a fluorescent marker of low paracellular permeability (e.g., fluorescein (B123965) isothiocyanate-dextran 4 kDa, FD4) to the apical compartment. After incubation, measure the fluorescence in the basolateral compartment to quantify the flux of the marker across the cell monolayer.

Conclusion and Future Directions

The available evidence strongly supports the diverse and beneficial roles of HMOs in infant health. While the mechanisms of action for prominent HMOs like 2'-FL and 6'-SL are becoming increasingly clear, with defined impacts on the gut microbiota, immune modulation, and gut barrier function, the specific roles of other HMOs, such as this compound, remain largely unexplored.

The structural similarities between LNFP V and other fucosylated HMOs suggest potential for similar biological activities. However, dedicated research is crucial to confirm these hypotheses and to understand the unique contributions of LNFP V to infant health. Future studies should focus on:

  • In vitro and in vivo studies to specifically investigate the prebiotic, immunomodulatory, and anti-adhesive properties of LNFP V.

  • Comparative studies to elucidate the distinct mechanisms of action of different LNFP isomers.

  • Clinical trials to evaluate the health benefits of infant formula supplemented with a broader range of HMOs, including LNFP V.

A deeper understanding of the individual and synergistic effects of all HMOs will be instrumental in the development of next-generation infant formulas and novel therapeutic strategies for a variety of health conditions.

References

A Head-to-Head Comparison of Lacto-N-fucopentaose V (LNFP V) and Galactooligosaccharides (GOS) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Two Prebiotics on Gut Microbiota, Immune Modulation, and Intestinal Barrier Function

This guide provides a comprehensive, data-driven comparison of Lacto-N-fucopentaose V (LNFP V) and Galactooligosaccharides (GOS), two prominent prebiotics in the fields of gut health and therapeutic development. While both compounds are recognized for their potential to beneficially modulate the host's gut microbiome and immune system, they exhibit distinct structural and functional characteristics. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparative analysis, supported by available experimental data, to inform research directions and product development strategies.

It is important to note that while extensive research is available for GOS, data specifically on LNFP V is limited. Direct head-to-head comparative studies are scarce. Therefore, this guide presents the available evidence for each compound to facilitate a parallel assessment.

Impact on Gut Microbiota Composition and Activity

Both LNFP V, a human milk oligosaccharide (HMO), and GOS, a synthetic prebiotic, are known to be selectively utilized by beneficial gut bacteria. Their fermentation leads to the production of short-chain fatty acids (SCFAs), which play a crucial role in maintaining gut homeostasis.

Galactooligosaccharides (GOS) have been extensively documented to promote the proliferation of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2] This bifidogenic effect is a hallmark of GOS activity.[3] The fermentation of GOS by these bacteria leads to a significant increase in the production of SCFAs, including acetate, propionate, and butyrate.[4][5] These SCFAs contribute to a lower colonic pH, which can inhibit the growth of pathogenic bacteria.[6]

This compound (LNFP V) , as a component of HMOs, is presumed to be utilized by infant-associated bifidobacteria that possess the necessary glycosyl hydrolases for its degradation. While specific studies on the fermentation of isolated LNFP V are limited, research on complex HMO blends containing fucosylated oligosaccharides suggests a significant impact on the gut microbiota composition, promoting a bifidominant microbiome.

Table 1: Comparative Effects on Gut Microbiota and Short-Chain Fatty Acid Production

ParameterThis compound (LNFP V)Galactooligosaccharides (GOS)
Bifidogenic Effect Inferred from studies on fucosylated HMOs; expected to be selective for specific Bifidobacterium strains.Well-documented, strong bifidogenic effect, promoting the growth of various Bifidobacterium species.[1][2]
Lactobacillus Growth Data not available.Shown to stimulate the growth of Lactobacillus species.[2]
Pathogen Inhibition Fucosylated HMOs can act as decoy receptors, inhibiting the adhesion of pathogens to the intestinal mucosa.Indirect inhibition through competition for nutrients and production of an acidic environment.[7]
SCFA Production Expected to be fermented into SCFAs by specific gut microbes.Consistently shown to increase the production of acetate, propionate, and butyrate.[4][5]

Modulation of the Immune System

The interaction of prebiotics with the gut-associated lymphoid tissue (GALT) can lead to systemic immunomodulatory effects.

GOS has been shown to modulate the immune system through various mechanisms. It can indirectly influence immune responses by altering the gut microbiota and promoting the production of SCFAs, which have anti-inflammatory properties.[8] Studies have indicated that GOS can down-regulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while potentially increasing the production of anti-inflammatory cytokines.[4][5] This modulation is partly attributed to the interaction with immune cells via pathways like NF-κB.[9]

Table 2: Comparative Immunomodulatory Effects

ParameterThis compound (LNFP V)Galactooligosaccharides (GOS)
Pro-inflammatory Cytokine Reduction Expected based on data from other fucosylated HMOs (e.g., LNFP I reducing IL-12, IFN-γ).[10]Demonstrated reduction of IL-1β, IL-6, IFN-γ, and TNF-α.[4]
Anti-inflammatory Cytokine Induction Expected based on data from other fucosylated HMOs (e.g., LNFP I increasing IL-10).[10]Data on direct induction is less consistent, but overall anti-inflammatory effect is noted.
Immune Cell Modulation Fucosylated HMOs can directly interact with immune cells to drive Th2 polarization.[11]Primarily indirect modulation through microbiota and SCFAs.
Signaling Pathway Involvement Potential interaction with specific lectin receptors on immune cells.NF-κB pathway has been implicated in its mechanism.[9]

Enhancement of Intestinal Barrier Function

A robust intestinal barrier is critical for preventing the translocation of harmful substances from the gut into the bloodstream.

GOS has been shown to directly and indirectly enhance intestinal barrier function.[12][13] It can upregulate the expression of tight junction proteins, such as ZO-1, occludin, and claudin-1, which are essential for maintaining the integrity of the epithelial layer.[4] Furthermore, GOS can stimulate goblet cells to increase the production of mucin 2 (MUC2), a key component of the protective mucus layer.[13]

The effects of LNFP V on the intestinal barrier are less characterized. However, studies on blends of HMOs, including fucosylated oligosaccharides, have demonstrated a protective effect on the intestinal barrier.[2] These blends were shown to limit the decrease in transepithelial electrical resistance (TEER) induced by inflammatory stimuli.[2]

Table 3: Comparative Effects on Intestinal Barrier Function

ParameterThis compound (LNFP V)Galactooligosaccharides (GOS)
Tight Junction Protein Expression Data not available for LNFP V alone. Blends of HMOs show protective effects.[2]Upregulates the expression of ZO-1, occludin, and claudin-1.[4]
Mucin Production Data not available.Increases the expression of MUC2.[13]
Transepithelial Electrical Resistance (TEER) HMO blends can attenuate the decrease in TEER during inflammation.[2]Can contribute to maintaining TEER.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of LNFP V and GOS.

In Vitro Gut Microbiota Fermentation

Objective: To assess the prebiotic potential of a test compound by measuring its impact on the composition and metabolic activity of the gut microbiota.

Methodology:

  • Fecal Inoculum Preparation: Fresh fecal samples from healthy human donors are collected and homogenized in an anaerobic chamber to create a fecal slurry.

  • Basal Medium: A nutrient medium mimicking the colonic environment is prepared, containing peptones, yeast extract, salts, and a reducing agent.

  • Fermentation: The test compound (LNFP V or GOS) is added to the basal medium. The fecal inoculum is then added, and the mixture is incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Analysis:

    • Microbiota Composition: Bacterial DNA is extracted from the fermentation broth at different time points. 16S rRNA gene sequencing is performed to analyze changes in the relative abundance of different bacterial taxa.

    • SCFA Analysis: Supernatants are collected and analyzed for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Measurement of Transepithelial Electrical Resistance (TEER)

Objective: To evaluate the integrity of an intestinal epithelial cell monolayer in vitro.

Methodology:

  • Cell Culture: Human intestinal epithelial cells (e.g., Caco-2) are seeded on permeable supports (e.g., Transwell® inserts) and cultured until they form a confluent monolayer.

  • Treatment: The cell monolayers are treated with the test compound (LNFP V or GOS) with or without an inflammatory stimulus (e.g., TNF-α and IFN-γ).

  • TEER Measurement: An epithelial volt-ohmmeter with "chopstick" electrodes is used to measure the electrical resistance across the cell monolayer at various time points. One electrode is placed in the apical compartment and the other in the basolateral compartment of the Transwell® insert.

  • Calculation: The measured resistance is multiplied by the surface area of the permeable support to obtain the TEER value, expressed in Ω·cm². A higher TEER value indicates greater barrier integrity.

Cytokine Profiling

Objective: To measure the levels of various cytokines produced by immune cells or intestinal epithelial cells in response to a test compound.

Methodology:

  • Cell Culture and Stimulation: Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or intestinal epithelial cells are cultured and treated with the test compound (LNFP V or GOS), often in the presence of an inflammatory stimulant (e.g., lipopolysaccharide - LPS).

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Multiplex Immunoassay (e.g., Luminex):

    • Antibody-coupled magnetic beads, each specific for a different cytokine, are added to the wells of a microplate.

    • The collected culture supernatants are added to the wells, allowing the cytokines to bind to their specific capture antibodies on the beads.

    • A mixture of biotinylated detection antibodies is added, followed by a streptavidin-phycoerythrin (PE) conjugate.

    • The plate is read on a multiplex analyzer, which identifies each bead and quantifies the PE signal, proportional to the amount of each cytokine.

  • Data Analysis: The concentrations of the cytokines are determined by comparing the sample signals to standard curves generated with known concentrations of each cytokine.

Signaling Pathways and Experimental Workflows

GOS Signaling Pathway for Intestinal Barrier Enhancement

The following diagram illustrates a proposed signaling pathway through which GOS may enhance intestinal barrier function by downregulating the NF-κB pathway, leading to reduced inflammation and increased expression of tight junction proteins.

GOS_Signaling_Pathway GOS Galactooligosaccharides (GOS) TLR4 Toll-like Receptor 4 (TLR4) GOS->TLR4 Inhibits (Proposed) Tight_Junctions Tight Junction Proteins (ZO-1, Occludin) GOS->Tight_Junctions Upregulates NFkB NF-κB TLR4->NFkB Activates LPS Lipopolysaccharide (LPS) LPS->TLR4 Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->ProInflammatory_Cytokines Upregulates Intestinal_Barrier Intestinal Barrier Integrity ProInflammatory_Cytokines->Intestinal_Barrier Disrupts Tight_Junctions->Intestinal_Barrier Strengthens Prebiotic_Evaluation_Workflow cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Inoculum Fecal Inoculum Preparation Fermentation_Setup Fermentation with Test Compound Fecal_Inoculum->Fermentation_Setup Sampling Time-course Sampling Fermentation_Setup->Sampling Microbiota_Analysis 16S rRNA Sequencing (Microbiota Composition) Sampling->Microbiota_Analysis SCFA_Analysis GC/HPLC (SCFA Production) Sampling->SCFA_Analysis Barrier_Function_Assessment Start Culture Intestinal Epithelial Cells on Permeable Supports Treatment Treat with Test Compound +/- Inflammatory Stimulus Start->Treatment TEER Measure Transepithelial Electrical Resistance (TEER) Treatment->TEER Permeability_Assay Assess Paracellular Permeability (e.g., FITC-dextran) Treatment->Permeability_Assay TJ_Analysis Analyze Tight Junction Protein Expression (Western Blot / Immunofluorescence) Treatment->TJ_Analysis Conclusion Evaluate Impact on Barrier Integrity TEER->Conclusion Permeability_Assay->Conclusion TJ_Analysis->Conclusion

References

Bridging the Gap: Reproducibility of In Vitro Findings for Lacto-N-fucopentaose V In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The translation of promising in vitro discoveries to successful in vivo outcomes is a cornerstone of effective drug development and translational research. This guide provides a comprehensive comparison of the reported in vitro and potential in vivo effects of Lacto-N-fucopentaose V (LNFPV), a key human milk oligosaccharide (HMO). Due to the limited direct research on LNFPV, this analysis incorporates data from closely related fucosylated oligosaccharides, namely Lacto-N-fucopentaose I (LNFPI) and Lacto-N-fucopentaose III (LNFPIII), to infer potential parallels and discrepancies in their bioactivities.

Executive Summary

Direct comparative studies on the in vitro and in vivo effects of this compound are currently lacking in the scientific literature. However, research on structurally similar fucosylated HMOs, such as LNFPI and LNFPIII, provides valuable insights into the potential reproducibility of their immunomodulatory functions. In vitro studies consistently demonstrate the anti-inflammatory and immune-regulating properties of these molecules, primarily through the modulation of cytokine production in immune cells. In vivo studies in animal models of autoimmune disease corroborate these findings, showcasing the potential of fucosylated oligosaccharides to suppress inflammatory responses and modulate T-cell activity. A significant in vivo effect of HMOs, including fucosylated variants, is their prebiotic activity, which is not readily captured in traditional in vitro cell culture models. This guide will delve into the available data, present detailed experimental protocols, and offer a comparative analysis to aid researchers in designing future studies and navigating the complexities of translating in vitro findings to whole-organism systems.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative findings from in vitro and in vivo studies on fucosylated oligosaccharides, offering a glimpse into the potential effects of LNFPV.

Table 1: In Vitro Immunomodulatory Effects of Fucosylated Oligosaccharides

OligosaccharideCell TypeExperimental ModelKey FindingsReference
Lacto-N-fucopentaose I (LNFPI) Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS) stimulation- Dose-dependent decrease in IL-12 and IFN-γ production- Increase in IL-10 production[1]
Lacto-N-fucopentaose I (LNFPI) Caco-2 and THP-1 co-cultureLPS and IFN-γ induced inflammation- Reduction in pro-inflammatory cytokine IL-8[2][3]
Fucose-rich fucoidan (B602826) RAW 264.7 macrophagesLPS stimulation- Decreased production of nitric oxide (NO), TNF-α, IL-1β, and IL-6[4]

Table 2: In Vivo Immunomodulatory and Gut Microbiota Effects of Fucosylated Oligosaccharides

OligosaccharideAnimal ModelExperimental ConditionKey FindingsReference
Lacto-N-fucopentaose III (LNFPIII) C57BL/6 MiceExperimental Autoimmune Encephalomyelitis (EAE)- Reduced EAE severity and CNS inflammation- Skewed peripheral immune response to a Th2 profile- Increased IL-4, IL-5, and IL-10 production[5]
Fucose-rich fucoidan ZebrafishLPS-induced inflammation- Reduced cell death rate and production of NO and reactive oxygen species (ROS)[4]
General Fucosylated HMOs InfantsObservational studies- Positive correlation with the abundance of Bifidobacterium[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the cited studies.

In Vitro Immunomodulation Assay with LNFPI

This protocol is based on the study by Sotgiu et al. (2006) investigating the effects of LNFPI on human peripheral blood mononuclear cells (PBMCs)[1].

  • Cell Isolation and Culture:

    • Isolate PBMCs from heparinized venous blood of healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the cells with phosphate-buffered saline (PBS) and resuspend in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture cells at a density of 2 x 10^6 cells/mL in 96-well plates.

  • LNFPI Treatment and Stimulation:

    • Prepare stock solutions of LNFPI in sterile PBS.

    • Add LNFPI to the cell cultures at various concentrations (e.g., 10, 50, 100 µg/mL).

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Analysis of Cytokine Production:

    • After 24 hours of incubation, collect the cell culture supernatants.

    • Measure the concentrations of cytokines (IL-12, IFN-γ, IL-10) in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Cell Proliferation Assay:

    • Culture PBMCs as described above in the presence of LNFPI and/or LPS for 72 hours.

    • Add [3H]-thymidine to each well for the final 18 hours of culture.

    • Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter to determine cell proliferation.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model with LNFPIII

This protocol is based on studies inducing EAE in C57BL/6 mice to assess the in vivo efficacy of immunomodulatory compounds like LNFPIII[5][6][7].

  • EAE Induction:

    • Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.

  • LNFPIII Administration:

    • Prepare LNFPIII solution in sterile saline.

    • Administer LNFPIII to the mice via a chosen route (e.g., intraperitoneal injection) at a specific dosage and frequency, starting from a designated day post-immunization.

  • Clinical Assessment:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no clinical signs, and 5 is moribund or death.

  • Immunological Analysis:

    • At the end of the experiment, collect spleens and lymph nodes to isolate mononuclear cells.

    • Restimulate the cells in vitro with MOG35-55 peptide.

    • Measure the production of cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17) in the culture supernatants by ELISA to assess the T-cell response.

    • Perform histological analysis of the spinal cord to evaluate inflammation and demyelination.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows discussed in this guide.

in_vitro_immunomodulation cluster_input Stimulus cluster_cells Immune Cells cluster_treatment Treatment cluster_output Outcome LPS LPS PBMCs PBMCs LPS->PBMCs Activates Pro_inflammatory Pro-inflammatory Cytokines (IL-12, IFN-γ, TNF-α) PBMCs->Pro_inflammatory Decreased Production Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PBMCs->Anti_inflammatory Increased Production LNFPV This compound (or related HMOs) LNFPV->PBMCs Modulates

Caption: In vitro immunomodulatory pathway of fucosylated oligosaccharides.

in_vivo_workflow cluster_model Animal Model cluster_intervention Intervention cluster_assessment Assessment EAE_induction EAE Induction (MOG35-55 + CFA + PTX) LNFPV_treatment LNFPV Treatment EAE_induction->LNFPV_treatment Followed by Clinical_scoring Clinical Scoring LNFPV_treatment->Clinical_scoring Immune_analysis Immunological Analysis (Cytokines, Histology) LNFPV_treatment->Immune_analysis Microbiota_analysis Gut Microbiota Analysis (16S rRNA sequencing) LNFPV_treatment->Microbiota_analysis

Caption: Experimental workflow for in vivo evaluation in an EAE model.

Discussion: Reproducibility and Future Directions

The available evidence from related fucosylated oligosaccharides suggests a promising degree of reproducibility between in vitro and in vivo findings regarding their immunomodulatory effects. The anti-inflammatory signals observed in cell-based assays, such as the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators, appear to translate to a reduction in disease severity in a complex in vivo model of autoimmunity.

However, a critical aspect of HMO bioactivity that is not fully captured by conventional in vitro models is their profound influence on the gut microbiota. In vivo, fucosylated oligosaccharides act as prebiotics, selectively promoting the growth of beneficial bacteria like Bifidobacterium. This modulation of the gut microbiome can, in turn, have systemic effects on the host's immune system, a mechanism that is absent in sterile in vitro cultures of immune cells.

Therefore, while direct immunomodulatory effects observed in vitro are likely to be relevant in vivo, the overall in vivo efficacy of LNFPV will be a composite of its direct interactions with host cells and its indirect effects mediated through the gut microbiota.

Future research on this compound should focus on:

  • Direct in vitro vs. in vivo comparisons: Conducting studies that directly assess the effects of LNFPV in both in vitro immune cell assays and in relevant in vivo models.

  • Advanced in vitro models: Utilizing more complex in vitro systems, such as co-cultures of intestinal epithelial cells, immune cells, and gut microbes, to better mimic the in vivo environment.

  • Mechanism of action: Elucidating the specific signaling pathways and cellular receptors involved in the immunomodulatory effects of LNFPV.

  • Gut microbiota interactions: Investigating the specific impact of LNFPV on the composition and function of the gut microbiota and how these changes contribute to its overall health benefits.

By addressing these knowledge gaps, the scientific community can build a more complete understanding of the biological activities of this compound and pave the way for its potential therapeutic applications.

References

A Comparative Analysis of the Immunomodulatory Effects of Lacto-N-fucopentaose (LNFP) Isomers I, II, III, and V

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the varying impacts of LNFP isomers on immune responses, supported by experimental data and methodologies.

The intricate interplay between nutrition and the immune system is a focal point of modern biomedical research. Among the vast array of bioactive molecules, human milk oligosaccharides (HMOs) stand out for their profound influence on neonatal immune development. Lacto-N-fucopentaose (LNFP) isomers, a subset of HMOs, are of particular interest due to their potential to modulate immune responses. This guide provides a comparative analysis of the immunomodulatory effects of four LNFP isomers: LNFP I, LNFP II, LNFP III, and LNFP V, consolidating available experimental data to aid researchers in their exploration of these promising compounds.

Key Immunomodulatory Activities: A Comparative Overview

Current research has primarily focused on LNFP I and LNFP III, revealing their distinct immunomodulatory profiles. In contrast, scientific literature on the specific immune-related functions of LNFP II and LNFP V is notably scarce. This guide presents the available evidence for each isomer, highlighting the existing knowledge and the significant gaps that warrant further investigation.

LNFP I has demonstrated a clear anti-inflammatory and immunomodulatory role by influencing the behavior of peripheral blood mononuclear cells (PBMCs). Studies have shown that LNFP I can suppress the proliferation of these immune cells when they are activated, suggesting a role in dampening excessive immune responses. Furthermore, LNFP I has been observed to modulate the production of key cytokines, leading to a decrease in pro-inflammatory mediators and an increase in an anti-inflammatory cytokine.

LNFP III is recognized for its capacity to steer the immune response towards a T helper 2 (Th2) phenotype, which is typically associated with anti-helminth immunity and allergic responses, but also plays a role in tissue repair and immunoregulation. A key mechanism of LNFP III is its ability to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in macrophages. This isomer has also been shown to engage with specific cellular signaling pathways to exert its effects.

LNFP II and LNFP V currently lack substantial research into their immunomodulatory properties. While their presence in human milk is documented and linked to maternal genetics, their specific interactions with immune cells and their effects on cytokine production remain largely uncharacterized.[1][2][3][4][5][6] Their structural differences from LNFP I and III suggest they may possess unique biological activities, representing a promising but unexplored area for future research.

Quantitative Data Summary

The following table summarizes the quantitative data available on the immunomodulatory effects of LNFP I and LNFP III. It is important to note that direct comparative studies are limited, and the data is collated from different experimental setups.

IsomerImmune Cell TypeEffectKey Findings
LNFP I Human Peripheral Blood Mononuclear Cells (PBMCs)Inhibition of Proliferation Dose-dependent decrease in LPS-induced PBMC proliferation.[7]
Cytokine Modulation - Decreased production of pro-inflammatory cytokines IL-12 and IFN-γ.[7][8] - Increased production of the anti-inflammatory cytokine IL-10.[7][8]
LNFP III Murine MacrophagesCytokine Induction - Increased production of the anti-inflammatory cytokine IL-10.[9]
Murine SplenocytesTh2 Cytokine Skewing - Significant increases in the production of Th2-associated cytokines IL-4, IL-5, and IL-13.[9]
LNFP II -Data Not Available No quantitative data on immunomodulatory effects found in the reviewed literature.
LNFP V -Data Not Available No quantitative data on immunomodulatory effects found in the reviewed literature.

Signaling Pathways

The immunomodulatory effects of LNFP I and LNFP III are mediated through distinct signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for potential therapeutic targeting.

LNFP I Signaling

While the precise signaling pathway for LNFP I's immunomodulatory effects has not been fully elucidated, its ability to modulate cytokine production in LPS-stimulated cells suggests an interaction with pathways downstream of Toll-like receptors (TLRs). One of the key signaling cascades activated by LPS is the NF-κB pathway.[10]

LNFP I Signaling Pathway cluster_cell Mononuclear Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Initiates LNFP_I LNFP I LNFP_I->NF_kB_Pathway Modulates Cytokine_Production Cytokine Production NF_kB_Pathway->Cytokine_Production Proliferation Cell Proliferation NF_kB_Pathway->Proliferation

Figure 1: Proposed modulation of NF-κB signaling by LNFP I.

LNFP III Signaling

LNFP III has been shown to interact with Toll-like Receptor 4 (TLR4) to initiate its immunomodulatory effects. This interaction leads to the activation of the Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The activation of this pathway is linked to the production of the anti-inflammatory cytokine IL-10 and the promotion of a Th2-dominant immune response.

LNFP III Signaling Pathway cluster_macrophage Macrophage LNFP_III LNFP III TLR4 TLR4 LNFP_III->TLR4 Binds to ERK_Pathway ERK (MAPK) Pathway TLR4->ERK_Pathway Activates IL10_Production IL-10 Production ERK_Pathway->IL10_Production Th2_Response Th2 Response IL10_Production->Th2_Response Promotes

Figure 2: LNFP III signaling cascade leading to IL-10 production.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited in this guide.

In Vitro Immunomodulation by LNFP I

This protocol is based on the methodology described by Sotgiu et al. (2006) for assessing the effect of LNFP I on peripheral blood mononuclear cells (PBMCs).[7][8]

  • Cell Isolation and Culture:

    • PBMCs are isolated from heparinized venous blood from healthy donors using Ficoll-Paque density gradient centrifugation.

    • The isolated cells are washed and resuspended in a complete culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics.

    • Cells are seeded in 96-well microtiter plates at a concentration of 2 x 10^5 cells per well.

  • Cell Treatment and Stimulation:

    • LNFP I is dissolved in the culture medium to achieve final concentrations ranging from 10 to 1000 µg/mL.

    • The cells are co-incubated with varying concentrations of LNFP I and a mitogen, typically lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL, to induce an inflammatory response.

    • Control groups include cells treated with medium alone, LPS alone, and LNFP I alone.

    • The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay:

    • Cell proliferation is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • MTT solution is added to each well during the final hours of incubation.

    • The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of proliferation inhibition is calculated relative to the LPS-stimulated control.

  • Cytokine Analysis:

    • After the incubation period, the cell culture supernatants are collected.

    • The concentrations of various cytokines (e.g., IL-10, IL-12, IFN-γ) in the supernatants are quantified using a multiplex cytokine assay or individual ELISA kits, following the manufacturer's instructions.

Experimental Workflow for LNFP I Immunomodulation cluster_workflow Experimental Workflow start Start isolate_pbmcs Isolate PBMCs from Healthy Donors start->isolate_pbmcs culture_cells Culture PBMCs in 96-well plates isolate_pbmcs->culture_cells treat_cells Treat cells with LNFP I and/or LPS culture_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate proliferation_assay Measure Cell Proliferation (MTT Assay) incubate->proliferation_assay cytokine_analysis Measure Cytokine Levels (ELISA/Multiplex) incubate->cytokine_analysis end End proliferation_assay->end cytokine_analysis->end

Figure 3: General experimental workflow for in vitro immunomodulation studies.

Induction of IL-10 by LNFP III in Macrophages

This protocol is a generalized representation based on studies investigating the effect of LNFP III on macrophage cytokine production.[9][11]

  • Macrophage Differentiation and Culture:

    • Bone marrow-derived macrophages (BMDMs) are generated from the bone marrow of mice (e.g., C57BL/6).

    • Bone marrow cells are cultured in a differentiation medium containing macrophage colony-stimulating factor (M-CSF) for 7 days.

    • Alternatively, a macrophage-like cell line such as RAW 264.7 can be used.

    • Differentiated macrophages are seeded in culture plates at an appropriate density.

  • Cell Treatment:

    • LNFP III is added to the cell culture medium at a concentration typically ranging from 10 to 50 µg/mL.

    • Cells are incubated with LNFP III for a specified period, usually 24 to 48 hours.

    • Control groups include untreated cells.

  • Cytokine Measurement:

    • After incubation, the culture supernatants are collected.

    • The concentration of IL-10 in the supernatants is determined by ELISA.

    • Intracellular cytokine staining followed by flow cytometry can also be performed to assess IL-10 production at a single-cell level.

  • Signaling Pathway Analysis:

    • To investigate the involvement of specific signaling pathways (e.g., ERK), cells can be pre-treated with specific inhibitors (e.g., MEK inhibitors for the ERK pathway) before stimulation with LNFP III.

    • The activation of signaling proteins (e.g., phosphorylation of ERK) can be assessed by Western blotting using phospho-specific antibodies.

Conclusion and Future Directions

The available evidence clearly indicates that LNFP I and LNFP III possess distinct and significant immunomodulatory properties. LNFP I appears to have a more direct anti-inflammatory effect by suppressing mononuclear cell proliferation and the production of pro-inflammatory cytokines. In contrast, LNFP III acts as an immune-polarizing agent, promoting a Th2-type response, largely through the induction of IL-10.

For researchers, scientists, and drug development professionals, the differential effects of LNFP I and LNFP III offer exciting possibilities for targeted immunomodulation. Further research should focus on:

  • Direct comparative studies of all four LNFP isomers under standardized experimental conditions to allow for a more accurate assessment of their relative potencies and mechanisms of action.

  • In-depth investigation into the signaling pathways modulated by each isomer to identify specific molecular targets.

  • Preclinical and clinical studies to evaluate the therapeutic potential of these isomers in inflammatory and autoimmune diseases.

  • Dedicated studies on LNFP II and LNFP V to characterize their immunomodulatory profiles and unlock their potential as novel therapeutic agents.

By addressing these research gaps, the scientific community can fully harness the immunomodulatory potential of the diverse family of Lacto-N-fucopentaose isomers for the development of new and effective therapies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Lacto-N-fucopentaose V (LNFP V), an important human milk oligosaccharide (HMO). As direct comparative studies for LNFP V are limited in publicly available literature, this document leverages established analytical techniques for structurally similar HMOs to provide a robust framework for method selection and cross-validation. The information presented here is intended to guide researchers in developing and validating analytical procedures that are fit-for-purpose, adhering to international regulatory standards.

Introduction to Analytical Method Cross-Validation

The cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It establishes documented evidence that an analytical procedure is suitable for its intended use and consistently provides reliable, accurate, and reproducible data. When multiple analytical techniques are available for a substance like LNFP V, a thorough comparison is essential to select the most appropriate method for a specific application, whether for routine quality control, stability studies, or pharmacokinetic analysis. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the validation parameters that need to be assessed, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.

Quantitative Performance Comparison

The selection of an appropriate analytical method for LNFP V is critical for accurate quantification in various matrices, such as infant formula or biological samples. The following table summarizes key performance parameters for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD). This data is based on a study of the structurally related HMOs, 2'-Fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT), and serves as a strong proxy for the expected performance for LNFP V.[1]

Validation ParameterHPAEC-PADHILIC-FLD
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 2'-FL: 0.02 g/100g LNnT: 0.003 g/100g Not Reported
Limit of Quantification (LOQ) 2'-FL: 0.06 g/100g LNnT: 0.008 g/100g Not Reported
Accuracy (Recovery %) 94 - 111%94 - 104%
Precision (RSD %) 2.1 - 7.9%2.0 - 7.4%
Analysis Time LongRelatively Shorter
Selectivity HighHigh
Throughput Low to MediumMedium

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized from published methods for HMO analysis and may require optimization for specific sample matrices.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of carbohydrates without the need for derivatization.[2][3][4]

Objective: To quantify LNFP V using HPAEC-PAD.

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a pulsed amperometric detector.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).

Reagents:

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the LNFP V reference standard in ultrapure water. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • For infant formula, dissolve a known amount of the sample in ultrapure water.

    • Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances like proteins and fats.

    • Filter the final solution through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Dionex CarboPac PA1 or similar.

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 10 - 50 µL.

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode, using a standard quadruple-potential waveform.

Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD)

HILIC-FLD is another powerful technique for the analysis of polar compounds like oligosaccharides. This method requires derivatization with a fluorescent tag.

Objective: To quantify LNFP V using HILIC-FLD after fluorescent labeling.

Instrumentation:

  • High-Performance Liquid Chromatograph with a fluorescence detector.

  • HILIC column.

Reagents:

Procedure:

  • Derivatization:

    • To an aqueous solution of the LNFP V reference standard and samples, add the fluorescent labeling agent and the reducing agent.

    • Incubate the mixture to allow the labeling reaction to complete.

    • Remove excess labeling reagent using a cleanup procedure like SPE.

  • Standard Solution Preparation: Prepare a stock solution of the derivatized LNFP V reference standard. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Similar to the HPAEC-PAD method, dissolve the sample and perform necessary cleanup steps before the derivatization process.

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., amide-based).

    • Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.

    • Flow Rate: Typically 0.3 - 0.6 mL/min.

    • Column Temperature: Controlled (e.g., 40 °C).

    • Injection Volume: 5 - 20 µL.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen fluorescent label.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the described analytical methods and the logical process of cross-validation.

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample/Standard Weighing dissolve Dissolution in Water start->dissolve cleanup Sample Cleanup (SPE) dissolve->cleanup filter Filtration (0.22 µm) cleanup->filter hpaec HPAEC System filter->hpaec Injection pad PAD Detection hpaec->pad chromatogram Chromatogram Generation pad->chromatogram quant Quantification chromatogram->quant HILIC_FLD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample/Standard Weighing dissolve Dissolution in Water start->dissolve cleanup1 Initial Cleanup (SPE) dissolve->cleanup1 derivatize Fluorescent Labeling cleanup1->derivatize cleanup2 Post-Labeling Cleanup derivatize->cleanup2 hilic HILIC System cleanup2->hilic Injection fld FLD Detection hilic->fld chromatogram Chromatogram Generation fld->chromatogram quant Quantification chromatogram->quant CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_comparison Cross-Validation cluster_decision Outcome methodA Method A (e.g., HPAEC-PAD) accuracy Accuracy methodA->accuracy precision Precision methodA->precision specificity Specificity methodA->specificity lod LOD methodA->lod loq LOQ methodA->loq linearity Linearity methodA->linearity range Range methodA->range methodB Method B (e.g., HILIC-FLD) methodB->accuracy methodB->precision methodB->specificity methodB->lod methodB->loq methodB->linearity methodB->range compare Compare Results on Identical Samples accuracy->compare precision->compare specificity->compare lod->compare loq->compare linearity->compare range->compare decision Method Selection & Interchangeability compare->decision

References

The Efficacy of Lacto-N-fucopentaose V in Animal Models: A Comparative Analysis with Established Prebiotics

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of current scientific literature reveals a significant gap in our understanding of the prebiotic potential of Lacto-N-fucopentaose V (LNFPV) in animal models. To date, no peer-reviewed studies have been published that directly investigate the in vivo effects of LNFPV on gut microbiota, immune function, or other markers of health in animals. This absence of data precludes a direct quantitative comparison with well-established prebiotics such as fructo-oligosaccharides (FOS), galacto-oligosaccharides (GOS), and inulin (B196767).

While research into human milk oligosaccharides (HMOs), including the broader family of Lacto-N-fucopentaoses, is a burgeoning field, the specific isomer LNFPV has primarily been the subject of synthesis and manufacturing-focused research. However, studies on other LNFP isomers, namely Lacto-N-fucopentaose I (LNFPI) and Lacto-N-fucopentaose III (LNFPIII), offer preliminary insights into the potential bioactivities of this class of fucosylated oligosaccharides.

This guide will summarize the available preclinical data for FOS, GOS, and inulin, presenting it in the requested format for comparative purposes. Furthermore, it will briefly touch upon the findings related to LNFPI and LNFPIII to provide a contextual framework for the potential, yet uninvestigated, efficacy of LNFPV.

Comparative Efficacy of Established Prebiotics in Animal Models

The following tables summarize the quantitative effects of FOS, GOS, and inulin on key physiological parameters in various animal models.

Gut Microbiota Modulation
PrebioticAnimal ModelDosageDurationKey FindingsReference
Fructo-oligosaccharides (FOS) Mice5% and 25% of diet3 weeksIncreased abundance of Bifidobacterium and Olsenella. At the higher dose, Enterococcus was also promoted.[1]
Suckling PigletsNot specifiedPre- and post-weaningNo significant difference in microbiota composition was observed.[2]
Galacto-oligosaccharides (GOS) Weaned Piglets500-2000 mg/kg of diet28 daysDose-dependent effects on gut microbiota were noted, though specific changes were not detailed in the abstract.[3]
Broiler ChickensNot specifiedNot specifiedIncreased levels of Lactobacillus johnsonii at the expense of Lactobacillus crispatus.[4]
Inulin Obese MiceNot specified10 weeksReversed gut microbiota disturbances, notably increasing the abundance of the genus Alistipes.[5]
Aged Mice2.5% of diet8 weeksIncreased abundance of Bifidobacterium and butyrate-producing genera like Faecalibaculum.[6]
Immune System Modulation
PrebioticAnimal ModelDosageDurationKey FindingsReference
Fructo-oligosaccharides (FOS) Infant Mice and PigletsNot specifiedNot specifiedIncreased intestinal IgA secretion and cytokine release (especially IFNγ).[2]
Galacto-oligosaccharides (GOS) Weaned Piglets500-2000 mg/kg of diet28 daysShowed immunoregulatory properties.[3]
Chickens1% (w/w) of diet27 days post-infectionModulated the host's immune system in response to Salmonella challenge.[7]
Inulin Ovalbumin-sensitized MiceNot specified4 weeks prior to sensitizationAttenuated allergic reactions and increased intestinal mucus IgA levels.[8]
Short-Chain Fatty Acid (SCFA) Production
PrebioticAnimal ModelDosageDurationKey FindingsReference
Fructo-oligosaccharides (FOS) General observationNot specifiedNot specifiedMore effective and quicker at stimulating SCFA production compared to long-chain prebiotics.[2]
Galacto-oligosaccharides (GOS) Mice in a graft-versus-host disease modelNot specifiedNot specifiedFecal microbiota from GOS-supplemented mice produced more butyrate (B1204436) and total SCFAs.[9]
Inulin Aged Mice2.5% of diet8 weeksSignificantly increased the production of butyrate in the cecum.[6]

Insights from other Lacto-N-fucopentaose Isomers

While direct data on LNFPV is unavailable, studies on LNFPI and LNFPIII in animal models suggest potential immunomodulatory and gut health-promoting effects for this class of oligosaccharides.

  • Lacto-N-fucopentaose I (LNFPI): In a Caenorhabditis elegans model of enterovirus 71 infection, LNFPI was found to inhibit apoptosis and modulate the gut microbiota. It was observed to decrease the abundance of pro-apoptotic bacteria such as Sphingomonas and Stenotrophomonas, while increasing the abundance of apoptosis-inhibiting bacteria like Micromonospora.

  • Lacto-N-fucopentaose III (LNFPIII): In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), treatment with LNFPIII significantly reduced disease severity and central nervous system inflammation. This effect was associated with a shift towards a Th2-dominant immune response and the induction of regulatory enzymes in inflammatory monocytes.[10]

Experimental Protocols

Detailed experimental methodologies for the cited studies on FOS, GOS, and inulin are summarized below.

Fructo-oligosaccharides (FOS) Study in Mice
  • Animal Model: Mice.[1]

  • Dosage: FOS was administered as part of the diet at two concentrations: 5% (FOS-low group) and 25% (FOS-high group).[1]

  • Duration: 3 weeks.[1]

  • Analytical Methods: The composition of the gut microbiota was analyzed using 16S rRNA metagenomic analysis of fecal samples.[1]

Galacto-oligosaccharides (GOS) Study in Weaned Piglets
  • Animal Model: Ninety 28-day-old weaned piglets.[3]

  • Dosage: GOS was added to the basal diet at concentrations of 0, 500, 1000, 1500, and 2000 mg/kg.[3]

  • Duration: 28 days.[3]

  • Analytical Methods: Growth performance, fecal microbiota, immune response, and antioxidant capability were assessed. Specific analytical techniques were not detailed in the provided abstract.[3]

Inulin Study in Obese Mice
  • Animal Model: High-fat diet-induced obese C57BL/6 mice.[5]

  • Dosage: The specific dosage of inulin was not mentioned in the abstract.

  • Duration: 10 weeks.[5]

  • Analytical Methods: Gut microbiota composition was analyzed, and serum metabolites were profiled using non-targeted metabolomics.[5]

Visualizing the Knowledge Gap and Research Workflow

The following diagrams illustrate the current state of research and a typical workflow for evaluating prebiotic efficacy.

Current research landscape for LNFPV versus established prebiotics.

start Animal Model Selection (e.g., Mice, Piglets) diet Dietary Intervention (Control vs. Prebiotic) start->diet sampling Sample Collection (Feces, Blood, Tissue) diet->sampling analysis Multi-omics & Immunological Analysis (16S rRNA, Metabolomics, Cytokine Profiling) sampling->analysis data Data Interpretation & Comparison analysis->data end Efficacy Assessment data->end

A generalized workflow for preclinical evaluation of prebiotics.

Conclusion

The current body of scientific literature does not permit a direct comparison of the prebiotic efficacy of this compound with established prebiotics like FOS, GOS, and inulin in animal models. While these established prebiotics have demonstrated clear benefits in modulating gut microbiota, enhancing immune function, and increasing SCFA production in various animal studies, equivalent data for LNFPV is conspicuously absent.

Preliminary studies on other LNFP isomers suggest that fucosylated oligosaccharides are a promising class of bioactive molecules with immunomodulatory potential. However, dedicated preclinical studies are urgently needed to elucidate the specific effects of LNFPV on gut health and systemic immunity. Future research should focus on conducting controlled animal trials to generate the quantitative data necessary for a comprehensive evaluation and comparison of LNFPV's efficacy against other commercially available prebiotics. Until such data becomes available, any claims regarding the prebiotic potential of LNFPV remain speculative.

References

Safety Operating Guide

Proper Disposal of Lacto-N-fucopentaose V: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and procedural steps for the safe handling and disposal of Lacto-N-fucopentaose V, an oligosaccharide used in various research applications. While this compound is generally not considered a hazardous substance, adherence to proper disposal protocols is necessary to maintain laboratory safety and environmental responsibility.

Immediate Safety and Handling Considerations

Before disposal, it is imperative to handle this compound with standard laboratory precautions. Although specific hazard data is limited, it is prudent to treat it as a potential mild irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound. In case of accidental contact, wash the affected area thoroughly with water. For spills, absorb the material with an inert substance and dispose of it as outlined below.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters to consider for the disposal of non-hazardous, water-soluble carbohydrates like this compound. These are general guidelines and may vary based on institutional and local regulations.

ParameterGuidelineRationale
pH of Aqueous Solution 5.0 - 9.0To prevent corrosion of plumbing and adverse effects on aquatic life.
Maximum Quantity for Sewer Disposal (Liquids) < 5 gallons per dischargeTo avoid overloading the wastewater treatment system.
Maximum Quantity for Sewer Disposal (Solids) < 1 kilogram (water-soluble)To ensure complete dissolution and prevent blockages.
Water Dilution Ratio At least 20 parts water to 1 part wasteTo ensure adequate flushing and dilution in the sanitary sewer system.

Disposal Protocols

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it has been contaminated with hazardous substances.

Uncontaminated this compound

Solid Waste:

  • Confirmation of Non-Hazardous Nature: Before proceeding, confirm with your institution's Environmental Health and Safety (EHS) department that this compound is classified as a non-hazardous waste.

  • Packaging: Place the dry, solid this compound into a securely sealed, clearly labeled container. The label should identify the contents as "Non-Hazardous Waste: this compound."

  • Disposal: Dispose of the container in the regular laboratory trash, unless otherwise specified by your institution's waste management plan.

Aqueous Solutions:

  • Verify pH: Check the pH of the solution to ensure it is within the neutral range of 5.0 to 9.0. If necessary, adjust the pH with a suitable neutralizer.

  • Dilution and Disposal: For small quantities, slowly pour the solution down the drain with copious amounts of running water (at least a 20:1 water-to-waste ratio). This is a common practice for the disposal of non-hazardous, water-soluble substances like sugars.[1][2]

  • Consult Local Regulations: Always verify that this practice is permitted by your local wastewater regulations and institutional policies.

Contaminated this compound

If this compound has been mixed with or is contaminated by hazardous chemicals, it must be treated as hazardous waste.

  • Containerization: Place the waste in a chemically compatible, sealed, and properly labeled hazardous waste container.

  • Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents of the waste mixture.

  • Storage: Store the container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated hazardous_waste Treat as Hazardous Waste: - Package in a labeled, sealed container - Store in satellite accumulation area - Contact EHS for disposal is_contaminated->hazardous_waste Yes is_solid Is the waste in solid form? is_contaminated->is_solid No end End: Proper Disposal Complete hazardous_waste->end solid_disposal Solid Waste Disposal: - Confirm non-hazardous status with EHS - Package in a labeled, sealed container - Dispose of in regular lab trash is_solid->solid_disposal Yes aqueous_disposal Aqueous Solution Disposal: - Verify pH is between 5.0 and 9.0 - Dispose of down the drain with  copious amounts of water - Adhere to local quantity limits is_solid->aqueous_disposal No solid_disposal->end aqueous_disposal->end

Disposal decision workflow for this compound.

Disclaimer: The information provided in this guide is for informational purposes only and is based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet (SDS) or the specific waste disposal guidelines of your institution. Always consult your organization's Chemical Hygiene Plan and your Environmental Health and Safety department for definitive disposal procedures.

References

Safeguarding Your Research: A Guide to Handling Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of biochemical compounds in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals working with Lacto-N-fucopentaose V, a pentasaccharide found in human milk and other biofluids. [1][2]

Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is paramount. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

PPE CategoryItemSpecifications & Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. For tasks with a higher risk of exposure, consider double-gloving. Change gloves immediately if contaminated.[3]
Eye Protection Safety Glasses with Side ShieldsMinimum requirement for working with or around the material. Must conform to EN 166 (EU) or NIOSH (US) standards.[3]
Body Protection Laboratory CoatA full-length lab coat is required to protect skin and clothing from potential splashes and dust.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a ventilated enclosure to avoid dust formation and inhalation.[3]
Operational Plan: Handling and Storage

A systematic workflow is crucial for minimizing risk and ensuring the integrity of experiments involving this compound.

Handling:

  • Engineering Controls: Handle in a well-ventilated area.[3][4] The use of a chemical fume hood or a ventilated balance enclosure is recommended when weighing and transferring the solid compound to minimize dust generation.

  • Procedural Precautions: Avoid the formation of dust and aerosols.[3][4] Do not breathe mist, gas, or vapors.[3] Avoid contact with skin and eyes.[3]

Storage:

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Recommended storage is often at room temperature in the continental US, though this may vary elsewhere.[1] For long-term stability, some suppliers recommend storage at -20°C.

  • Incompatibilities: Keep away from food, drink, and animal feedingstuffs.

Spill and Disposal Plan

Accidental Release Measures: In the event of a spill, the following steps should be taken:

  • Personal Precautions: Use personal protective equipment, including respiratory protection, to avoid dust inhalation and contact with skin and eyes.[3] Evacuate personnel to a safe area.[3]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains, as discharge into the environment should be avoided.[3]

  • Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

Disposal: As this compound is considered a non-hazardous waste, standard disposal procedures for such chemicals should be followed.[6][7]

  • Solid Waste: Uncontaminated solid waste can typically be disposed of in the regular trash.[6] However, laboratory personnel should place it in a designated container for non-hazardous chemical waste.

  • Liquid Waste: Solutions of this compound may be poured down the sink drain with copious amounts of water, provided this is in accordance with local and institutional regulations.[7]

  • Contaminated Materials: Any PPE or lab supplies (e.g., weigh boats, pipette tips) that are grossly contaminated should be disposed of as chemical waste. Empty containers should be rinsed and defaced before being discarded.[7]

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.[8]

Experimental Workflow

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Gather Materials (PPE, equipment) A->B Proceed C Don PPE B->C Proceed D Weigh Compound in Ventilated Enclosure C->D Proceed E Prepare Solution D->E Proceed F Decontaminate Work Area E->F After Experiment G Segregate & Dispose of Waste F->G Proceed H Doff & Dispose of PPE G->H Proceed I Wash Hands H->I Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.